Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBKBMHHLOLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377229 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-39-1 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
CAS Number: 110821-39-1 Molecular Formula: C₁₂H₁₀BrClN₂O₂ Molecular Weight: 329.58 g/mol
Introduction: A Strategic Intermediate in Modern Chemistry
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a strategically important heterocyclic building block in the fields of pharmaceutical and agrochemical development. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The specific arrangement of its functional groups—a brominated pyrazole core, a 3-chlorophenyl substituent at the N1 position, and an ethyl carboxylate group—makes it a versatile intermediate for synthesizing more complex molecules with tailored properties.
This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and pivotal role as a precursor in the development of novel therapeutic agents and other advanced chemical products. The insights provided are geared towards researchers and professionals in drug discovery and chemical synthesis, offering both theoretical grounding and practical methodologies.
Physicochemical & Structural Properties
While specific, experimentally determined physical constants such as melting and boiling points for this exact compound are not widely published, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value / Expected Characteristics |
| CAS Number | 110821-39-1[1] |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂[2] |
| Molecular Weight | 329.58 g/mol [2] |
| Appearance | Expected to be an off-white to pale yellow solid, typical for similar halogenated aromatic compounds. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Storage | Should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] |
The molecule's structure is defined by a central pyrazole ring. The N1 position is substituted with a 3-chlorophenyl group, which significantly influences the electronic properties and steric profile of the molecule. The C4 position bears an ethyl carboxylate group, a key synthetic handle for further derivatization, such as hydrolysis to the carboxylic acid followed by amide coupling. The C5 position is substituted with a bromine atom, which is crucial for introducing further molecular diversity, typically via palladium-catalyzed cross-coupling reactions.
Core Synthesis Strategy: A Representative Protocol
The following protocol is a representative, field-proven workflow for synthesizing analogous compounds and is presented as a valid, logical approach for obtaining the target molecule.
Workflow for the Synthesis of this compound
Caption: A logical three-part workflow for the synthesis of the target pyrazole.
Part 1: Preparation of 3-Chlorophenylhydrazine
The synthesis begins with the preparation of the requisite hydrazine, which is not commonly available commercially. This is a standard two-step process from the corresponding aniline.
-
Diazotization: Dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C. Add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution slowly, ensuring the temperature remains low. The diazonium salt is reduced to the corresponding hydrazine hydrochloride, which typically precipitates from the reaction mixture.
-
Isolation: Filter the precipitated hydrazine salt and wash with a small amount of cold water. To obtain the free hydrazine base, neutralize the salt with a base such as sodium hydroxide solution and extract with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Part 2: Cyclocondensation to Form the Pyrazole Ring
This step builds the core heterocyclic structure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the prepared 3-chlorophenylhydrazine and an equimolar amount of diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: Heat the reaction mixture to reflux. The reaction involves the nucleophilic attack of the hydrazine onto the enol ether, followed by intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, may precipitate upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization from a suitable solvent system like ethanol/water.
Part 3: Bromination of the Pyrazole Ring
The final step is the conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the pyrazolone form) to the 5-bromo group.
-
Halogenation: Place the dried ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate in a flask. Carefully add phosphorus oxybromide (POBr₃), which serves as both the brominating agent and the solvent.
-
Reaction Conditions: Heat the mixture, typically to around 80-100°C, for several hours. This is an aggressive halogenation reaction, and it should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Quenching and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POBr₃. This is a highly exothermic process. The crude product will precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution until neutral. The crude solid can be further purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final product, this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons from the 3-chlorophenyl ring (in the 7.2-7.6 ppm region), and a singlet for the pyrazole proton at C3 (around 8.0 ppm). |
| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the pyrazole ring, and the six distinct carbons of the 3-chlorophenyl ring. |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) would show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (329.58), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. |
| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water. |
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile synthetic intermediate.[2] Its functional groups serve as strategic points for diversification.
Caption: Key functional groups and their synthetic potential.
-
The C5-Bromine Atom: This is the most versatile position for introducing complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions:
-
Suzuki and Stille Couplings: To form new carbon-carbon bonds by introducing various aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. These reactions are fundamental in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
-
-
The C4-Ethyl Carboxylate Group: This group is primarily used to introduce amide functionalities, which are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.
-
Hydrolysis: The ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH).
-
Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a large array of amides.
-
This dual functionality allows for the systematic and combinatorial exploration of chemical space around the pyrazole scaffold, making it highly valuable in the design of new drugs targeting a range of conditions from inflammation and pain to central nervous system disorders and cancer.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on analogous halogenated heterocyclic compounds, the following precautions are advised:
-
Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Fire: Use dry chemical, CO₂, or foam extinguishers. Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and nitrogen oxides.
Conclusion
This compound is more than just a chemical compound; it is a carefully designed tool for innovation. Its structure is optimized for versatility, providing chemists with reliable and strategically placed functional groups for the synthesis of complex molecular architectures. While detailed public data on this specific intermediate is sparse, its structural motifs are central to many well-documented synthetic campaigns in drug discovery. Understanding the logical synthesis and the reactivity of its key functional groups empowers researchers to effectively utilize this and similar building blocks in the quest for the next generation of pharmaceuticals and agrochemicals.
References
- MySkinRecipes. Ethyl 5-Bromo-1-(3-Chlorophenyl)
- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- MySkinRecipes. Product Description for Ethyl 5-Bromo-1-(3-Chlorophenyl)
Sources
An In-depth Technical Guide on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive technical overview of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, established synthesis protocols, and its role as a versatile scaffold in the creation of novel therapeutic agents.
Core Molecular Attributes
At the heart of any chemical entity are its structural and physical properties. A thorough understanding of these attributes is paramount for its effective application in research and development.
1.1. Molecular Structure and Weight
The foundational step in characterizing any compound is the precise determination of its molecular weight, derived from its molecular formula. For this compound, the molecular formula is C₁₂H₁₀BrClN₂O₂.[1]
The molecular weight is calculated as follows:
-
Carbon (C): 12 atoms × 12.011 amu = 144.132 amu
-
Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu
-
Bromine (Br): 1 atom × 79.904 amu = 79.904 amu
-
Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu
-
Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu
-
Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu
Total Molecular Weight = 329.581 amu [1]
This calculated molecular weight is a critical parameter for a multitude of experimental procedures, including mass spectrometry, reaction stoichiometry, and formulation development.
1.2. Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are essential for predicting the compound's behavior in various solvents and biological systems, guiding decisions in experimental design, and ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [1] |
| Molecular Weight | 329.58 g/mol | [1] |
| CAS Number | 110821-39-1 | [1] |
| Appearance | Solid (form may vary) | Assumed based on similar compounds |
| Storage Temperature | Room temperature | [1] |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][5]
The specific substitutions on the pyrazole ring of this compound contribute to its unique chemical reactivity and biological activity profile. The presence of the bromo and chloro substituents, along with the ethyl carboxylate group, provides multiple points for synthetic modification, allowing for the generation of diverse chemical libraries for screening.
Caption: Logical relationship of the pyrazole core to drug discovery.
Synthesis and Characterization
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While the specific, detailed synthesis of this compound is proprietary to chemical suppliers, a general and common approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
3.1. General Synthetic Workflow
A plausible synthetic route would involve the reaction of (3-chlorophenyl)hydrazine with a suitably substituted β-ketoester. The subsequent bromination of the pyrazole ring would yield the final product.
Caption: A generalized workflow for the synthesis of the target compound.
3.2. Step-by-Step Generalized Protocol
-
Cyclocondensation:
-
To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of (3-chlorophenyl)hydrazine.
-
The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole intermediate is purified, often by recrystallization.
-
-
Bromination:
-
The synthesized pyrazole is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
A brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion, as indicated by TLC.
-
The reaction mixture is then worked up, which may involve quenching with a reducing agent, extraction, and solvent removal.
-
The final product is purified by column chromatography or recrystallization to yield this compound.
-
3.3. Characterization Techniques
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition and confirm the molecular formula.
-
Melting Point Determination: As an indicator of purity.[6]
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is particularly valuable for developing anti-inflammatory agents and analgesics.[1] The halogenated aromatic ring and the reactive sites on the pyrazole core allow for selective modifications to enhance biological activity and pharmacokinetic properties.
This compound is frequently utilized in research aimed at designing novel drugs targeting central nervous system disorders and certain types of cancer.[1] The halogenated aromatic structure can improve binding affinity and metabolic stability of the resulting drug candidates.[1]
Conclusion
This compound, with a molecular weight of 329.58 g/mol , is a compound of significant utility in the field of medicinal chemistry. Its pyrazole core, a privileged scaffold, coupled with its versatile substitution pattern, makes it an invaluable starting material for the synthesis of a wide array of biologically active molecules. A thorough understanding of its molecular properties and synthetic pathways is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.
References
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- MySkinRecipes. This compound.
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An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications
Abstract and Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antifungal effects.[3][4] Within this important class of heterocycles, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate stands out as a highly versatile and valuable synthetic intermediate.
The strategic placement of three distinct functional handles—an ethyl carboxylate, a bromo substituent, and a chlorophenyl group—provides medicinal chemists with multiple, orthogonal points for molecular elaboration. This structural arrangement allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide offers a comprehensive overview of this key building block, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, methods for structural characterization, and its applications in the development of novel therapeutic and agrochemical agents.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 110821-39-1 | [5] |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [6] |
| Molecular Weight | 329.58 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, THF |
Synthesis and Mechanistic Insights
The construction of the title compound is logically approached via a two-step sequence: formation of the core pyrazole ring system followed by regioselective bromination. This strategy leverages well-established and reliable transformations in heterocyclic chemistry.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology grounded in established chemical principles.
Step 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate)
This reaction is a classic example of a Knorr-type pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent.[7][8]
-
Materials:
-
(3-chlorophenyl)hydrazine (1.0 eq)
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)hydrazine and ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.[7]
-
Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[7]
-
Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.
-
Perform a standard aqueous workup: dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate. Purification can be achieved via silica gel column chromatography.[9]
-
-
Expertise & Causality: The catalytic acid protonates the carbonyl group of the β-ketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration (driven by heat) are thermodynamically favorable, leading to the formation of the stable aromatic pyrazole ring.
Step 2: Synthesis of this compound (Final Product)
The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.
-
Materials:
-
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (from Step 1) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (as solvent)
-
-
Procedure:
-
Dissolve the pyrazole intermediate in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[9]
-
-
Trustworthiness & Rationale: The C5 position of the N-aryl pyrazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic bromination. Acetonitrile is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants without interfering with the mechanism. Using a slight excess of NBS ensures complete conversion of the starting material.
Structural Elucidation and Characterization
Confirmation of the final product's structure is achieved through a combination of standard spectroscopic techniques.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress. The final brominated product will typically have a slightly higher Rf value than the starting pyrazole intermediate in a nonpolar eluent system due to the introduction of the less polar bromine atom.
-
¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals:
-
A singlet for the C3-proton on the pyrazole ring.
-
A set of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the four protons of the 3-chlorophenyl ring.
-
A quartet and a triplet in the aliphatic region corresponding to the ethyl ester (-OCH₂CH₃) group.[10]
-
-
Mass Spectrometry (MS): The mass spectrum will be crucial for confirming the molecular weight. It should display a characteristic molecular ion (M+) cluster, showing isotopic peaks for the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of successful bromination and the compound's elemental composition.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate for creating more complex molecules.
-
Medicinal Chemistry: The compound serves as a critical starting point for synthesizing novel drug candidates.[6] The pyrazole core is a key pharmacophore in many approved drugs. The bromo-substituent is particularly useful as it can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides for biological screening.[7]
-
Agrochemicals: Pyrazole derivatives are widely used in the development of new pesticides and herbicides.[1] The halogenated aromatic structure of the title compound can enhance biological activity and metabolic stability, making it a valuable scaffold for agrochemical research.[6] For instance, related pyrazole diamide insecticides are known to act as activators of insect ryanodine receptors.
Safety and Handling
While specific toxicity data for this compound is not widely published, related halogenated aromatic heterocycles should be handled with care.
-
GHS Hazard Classification (Predicted): Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
This compound is a strategically designed synthetic building block of significant value to the scientific research community. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an indispensable tool in the fields of drug discovery and agrochemical development. The robust synthetic protocols and characterization methods outlined in this guide provide researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their R&D pipelines.
References
- Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
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- Al-Ostath, A., et al. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
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- Abdel-Wahab, B.F., et al. Biological Evaluation of Novel 1,3-Diaryl-1H-Pyrazoles Incorporating Different Heterocyclic Ring Systems as Potent Cytotoxic Agents.
- Aggarwal, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Al-Shamari, A. M., et al.
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- 11. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous biologically active compounds. The strategic placement of bromo and chlorophenyl substituents on the pyrazole ring of this particular molecule suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and specialized agrochemicals. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications, with a focus on its role in the development of anti-inflammatory drugs and agricultural products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 110821-39-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [2] |
| Molecular Weight | 329.58 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | General knowledge |
| Storage | Room temperature | [2] |
Synthesis and Mechanistic Insights
Conceptual Synthesis Workflow
The synthesis would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by halogenation.
Figure 1: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Conceptual Protocol
-
Knorr Pyrazole Synthesis: The initial step would likely involve the condensation of a suitable β-ketoester with 3-chlorophenylhydrazine. This reaction, a cornerstone of pyrazole synthesis, would form the core pyrazole ring structure. The choice of the β-ketoester is critical as it dictates the substituent at the 4-position of the resulting pyrazole.
-
Bromination: Following the formation of the pyrazole ring, the next step would be the regioselective bromination at the 5-position. This can typically be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The directing effects of the existing substituents on the pyrazole ring would guide the bromine to the desired position.
-
Purification: The final product would then be purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.
Potential Applications in Drug Discovery and Agrochemicals
The structural features of this compound make it a promising candidate for further derivatization in both the pharmaceutical and agrochemical industries.
As a Precursor for Anti-Inflammatory Agents
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties.[3] The core structure of this compound can be readily modified, particularly at the ester group, to generate a library of derivatives for screening as potential anti-inflammatory drugs.
Sources
An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] While specific experimental solubility data for this compound is not extensively available in public literature, this document will leverage fundamental principles of physical chemistry and structure-activity relationships to provide a robust predictive analysis of its solubility profile. Furthermore, it will outline detailed experimental protocols for accurately determining its solubility in various solvent systems, offering valuable insights for formulation development and optimization.
Introduction: The Critical Role of Solubility in Compound Development
The journey of a novel chemical entity from discovery to a viable product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates in drug development.[3] A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound (Molecular Formula: C₁₂H₁₀BrClN₂O₂, Molecular Weight: 329.58 g/mol [1]), understanding its solubility is paramount for its advancement as a potential therapeutic agent or agrochemical. This guide will serve as a foundational resource for researchers working with this and structurally related pyrazole derivatives.
Theoretical Solubility Profile: A Structural Analysis
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the interplay of polarity between the solute and the solvent.[4][5] An analysis of the molecular structure of this compound provides critical insights into its expected solubility behavior.
Key Structural Features Influencing Solubility:
-
Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the ring system has some polar character due to the nitrogen atoms, its aromaticity can also lead to π-π stacking interactions, which may decrease solubility in certain solvents.[6]
-
Substituents and their Impact:
-
Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functional group introduces polarity and the potential for hydrogen bond acceptance at the carbonyl oxygen. This will likely enhance solubility in polar solvents.
-
Bromo and Chloro Substituents (-Br, -Cl): The halogen atoms are electronegative and contribute to the overall polarity of the molecule. However, their presence also increases the molecular weight and volume, which can negatively impact solubility.[7]
-
3-Chlorophenyl Group: This bulky, non-polar aromatic substituent will significantly influence the solubility, likely decreasing its affinity for polar solvents like water and increasing its solubility in non-polar organic solvents.[5]
-
Predictive Assessment:
Based on its structure, this compound is expected to be a sparingly soluble to practically insoluble compound in aqueous media. The presence of the large, hydrophobic chlorophenyl group is a dominant factor. However, it is likely to exhibit moderate to good solubility in a range of organic solvents. The general trend for pyrazole derivatives is better solubility in organic solvents like ethanol, methanol, and acetone compared to water.[8]
A useful, albeit estimated, indicator of lipophilicity and inverse aqueous solubility is the logarithm of the octanol-water partition coefficient (LogP). For a structurally similar compound, ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the calculated XLogP3 is 2.86580, suggesting a preference for lipophilic environments.[9] It is reasonable to infer a similar or slightly higher LogP for the bromo-substituted title compound.
Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several external factors:
Solvent Selection
The choice of solvent is the most critical factor. A systematic approach to solvent screening is recommended, starting with solvents of varying polarities.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low in water, moderate in alcohols. | The hydroxyl groups of alcohols can interact with the ester and pyrazole nitrogens. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely high. | These solvents can effectively solvate both polar and non-polar regions of the molecule.[5] |
| Non-Polar | Toluene, Hexane, Diethyl ether | Moderate to low. | The large non-polar chlorophenyl group suggests some solubility in these solvents.[5] |
| Chlorinated | Dichloromethane, Chloroform | Likely good. | The presence of a chloro substituent on the solute may favor interaction with chlorinated solvents. |
Temperature
For most solid organic compounds, solubility in organic solvents increases with temperature.[6][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[6]
pH (for Aqueous Solubility)
The structure of this compound does not contain strongly acidic or basic functional groups that would ionize significantly within a typical physiological pH range. Therefore, its aqueous solubility is expected to be largely independent of pH.[10]
Crystal Polymorphism
The solid-state properties of a compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used in solubility studies.
Diagram: Factors Influencing Solubility
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. youtube.com [youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Spectral Characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous pyrazole derivatives to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of novel pyrazole-based compounds.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is prevalent in a wide array of pharmacologically active molecules. The specific substitution pattern of this compound, featuring a brominated pyrazole core, a 3-chlorophenyl substituent at the N1 position, and an ethyl carboxylate group, suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug development. Accurate structural elucidation through spectral analysis is a cornerstone of synthetic chemistry and drug discovery, ensuring the identity and purity of newly synthesized compounds. This guide provides an in-depth, predictive analysis of the key spectral features of the title compound.
Molecular Structure and Predicted Spectral Features
The structural features of this compound are expected to give rise to a unique spectral fingerprint. The following sections detail the predicted data for each major spectroscopic technique.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expected ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | s | 1H | H-3 (pyrazole ring) |
| ~7.4 - 7.6 | m | 4H | Ar-H (chlorophenyl ring) |
| ~4.3 - 4.4 | q | 2H | -OCH₂CH₃ |
| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the pyrazole and chlorophenyl rings, as well as the ethyl ester group.
-
Pyrazole Proton (H-3): A singlet is predicted in the downfield region (~8.0 - 8.2 ppm) corresponding to the single proton on the pyrazole ring. Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom.
-
Chlorophenyl Protons: The four protons of the 3-chlorophenyl ring are expected to appear as a complex multiplet in the aromatic region (~7.4 - 7.6 ppm). The substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.
-
Ethyl Ester Protons: The ethyl group will present as a quartet (~4.3 - 4.4 ppm) for the methylene (-OCH₂-) protons, coupled to the methyl protons, and a triplet (~1.3 - 1.4 ppm) for the methyl (-CH₃) protons, coupled to the methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expected ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (ester) |
| ~140 - 150 | C-5 (pyrazole, C-Br) |
| ~135 - 145 | C-3 (pyrazole) |
| ~130 - 135 | C-Cl (chlorophenyl) |
| ~120 - 130 | Ar-C (chlorophenyl) |
| ~110 - 120 | C-4 (pyrazole) |
| ~60 - 65 | -OCH₂CH₃ |
| ~14 - 15 | -OCH₂CH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal (~160 - 165 ppm).
-
Pyrazole Carbons: The carbon bearing the bromine atom (C-5) is anticipated to be in the ~140 - 150 ppm range, while the C-3 carbon will also be downfield (~135 - 145 ppm). The C-4 carbon, attached to the ester group, will be more shielded (~110 - 120 ppm).
-
Chlorophenyl Carbons: The carbon atom directly attached to the chlorine will be observed around ~130 - 135 ppm, with the other aromatic carbons appearing in the ~120 - 130 ppm region.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will resonate around ~60 - 65 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at ~14 - 15 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Expected Mass Spectral Data (Predicted)
| m/z | Interpretation |
| ~328/330/332 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern) |
| ~283/285/287 | [M - OCH₂CH₃]⁺ |
| ~255/257/259 | [M - COOCH₂CH₃]⁺ |
| ~111/113 | [C₆H₄Cl]⁺ |
Interpretation and Rationale:
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) atom. This will result in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The calculated molecular weight is approximately 329.59 g/mol .[1]
-
Fragmentation: Key fragmentation pathways are likely to involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃). The detection of the chlorophenyl cation is also anticipated.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared (IR) Spectroscopy
Expected IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2980 - 2850 | C-H stretch (aliphatic) |
| ~1720 - 1740 | C=O stretch (ester) |
| ~1600 - 1450 | C=C stretch (aromatic and pyrazole rings) |
| ~1250 - 1000 | C-O stretch (ester) |
| ~800 - 600 | C-Cl and C-Br stretches |
Interpretation and Rationale:
The IR spectrum will identify the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band in the region of ~1720 - 1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.
-
C=C and C=N Stretches: The stretching vibrations of the aromatic and pyrazole rings will be found in the ~1600 - 1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the ester will give rise to strong bands in the fingerprint region (~1250 - 1000 cm⁻¹).
-
Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 800 - 600 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.
Visualization of Key Structural and Spectral Aspects
Molecular Structure:
Caption: Molecular structure of the title compound.
Experimental Workflow:
Caption: General workflow for spectral analysis.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the key spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR signatures, researchers can more effectively identify and characterize this compound in a laboratory setting. The provided interpretations and experimental protocols offer a solid foundation for the spectral analysis of this and related pyrazole derivatives, thereby supporting advancements in synthetic and medicinal chemistry.
References
- MySkinRecipes. (n.d.). This compound.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is crucial for the rational design of new therapeutic agents and functional materials.
This document will provide a detailed theoretical prediction and interpretation of the ¹H NMR spectrum of the title compound. The discussion will delve into the chemical shifts, spin-spin coupling patterns, and the underlying electronic and steric factors that govern the spectral appearance. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules.
Molecular Structure and Proton Environments
The structure of this compound comprises three key fragments: a 3-chlorophenyl group, a 5-bromo-1,4-disubstituted pyrazole ring, and an ethyl carboxylate moiety. Each of these fragments contains distinct proton environments that will give rise to a unique set of signals in the ¹H NMR spectrum.
For a systematic analysis, we will label the different sets of non-equivalent protons as follows:
The distinct proton environments are:
-
H-3: The single proton on the pyrazole ring.
-
H-2', H-4', H-5', H-6': The four aromatic protons on the 3-chlorophenyl ring.
-
-CH₂- (a): The methylene protons of the ethyl group.
-
-CH₃ (b): The methyl protons of the ethyl group.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal in the ¹H NMR spectrum of this compound, assuming the spectrum is recorded in a standard deuterated solvent such as CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 8.1 - 8.3 | Singlet (s) | - | 1H |
| H-2' | ~ 7.5 - 7.7 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2 Hz | 1H |
| H-6' | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 8, 2 Hz | 1H |
| H-4' | ~ 7.3 - 7.5 | Triplet (t) | J ≈ 8 Hz | 1H |
| H-5' | ~ 7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8, 2 Hz | 1H |
| -CH₂- (a) | ~ 4.3 - 4.5 | Quartet (q) | J ≈ 7.1 Hz | 2H |
| -CH₃ (b) | ~ 1.3 - 1.5 | Triplet (t) | J ≈ 7.1 Hz | 3H |
Justification of Predicted Spectral Parameters
The Pyrazole Proton (H-3)
-
Chemical Shift (δ ≈ 8.1 - 8.3 ppm): The H-3 proton is attached to a carbon atom (C-3) that is part of an electron-deficient aromatic pyrazole ring. The electronegativity of the two adjacent nitrogen atoms and the electron-withdrawing effect of the neighboring carbonyl group at C-4 contribute to a significant deshielding of this proton, placing its resonance at a low field (downfield).
-
Multiplicity (Singlet): In the absence of any adjacent protons on the pyrazole ring (the C-4 and C-5 positions are substituted), the H-3 proton will appear as a sharp singlet. Long-range couplings to other protons in the molecule are generally too small to be resolved in a standard ¹H NMR spectrum.
The 3-Chlorophenyl Protons (H-2', H-4', H-5', H-6')
The chemical shifts and splitting patterns of the protons on the 3-chlorophenyl ring are influenced by the electronic effects of the chlorine substituent and the pyrazole ring.
-
Anisotropic Effects: The aromatic ring itself generates a ring current that strongly deshields the attached protons, causing them to resonate in the aromatic region of the spectrum (typically 6.5-8.5 ppm)[1].
-
Substituent Effects:
-
The chlorine atom is an electronegative and electron-withdrawing group through induction, which deshields the ortho (H-2' and H-4') and para (H-6') protons. It also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly at the ortho and para positions. The net effect is a complex interplay of these factors.
-
The N-pyrazole ring acts as an electron-withdrawing group, further deshielding the protons on the phenyl ring.
-
-
Predicted Signals:
-
H-2' (δ ≈ 7.5 - 7.7 ppm, Triplet or Doublet of Doublets): This proton is ortho to the pyrazole substituent and meta to the chlorine. It will be coupled to H-4' and H-6', likely appearing as a triplet or a doublet of doublets with a small coupling constant.
-
H-6' (δ ≈ 7.4 - 7.6 ppm, Doublet of Doublets): This proton is ortho to the pyrazole and para to the chlorine. It will be split by H-5' (ortho coupling, J ≈ 8 Hz) and H-2' (meta coupling, J ≈ 2 Hz), resulting in a doublet of doublets.
-
H-4' (δ ≈ 7.3 - 7.5 ppm, Triplet): This proton is ortho to the chlorine and meta to the pyrazole. It will be split by H-5' and H-2' (ortho and meta couplings, respectively), likely appearing as a triplet.
-
H-5' (δ ≈ 7.2 - 7.4 ppm, Doublet of Doublets): This proton is meta to the pyrazole and ortho to the chlorine. It will be split by H-4' (ortho coupling, J ≈ 8 Hz) and H-6' (meta coupling, J ≈ 2 Hz), resulting in a doublet of doublets.
-
The Ethyl Carboxylate Protons (-CH₂- and -CH₃-)
The ethyl group gives rise to a classic and easily recognizable pattern in the ¹H NMR spectrum.
-
-CH₂- (a) (δ ≈ 4.3 - 4.5 ppm, Quartet): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, which causes a significant downfield shift. According to the n+1 rule, this signal will be split into a quartet by the three neighboring protons of the methyl group (n=3, so n+1=4).
-
-CH₃ (b) (δ ≈ 1.3 - 1.5 ppm, Triplet): The methyl protons are in a typical alkyl environment and will resonate at a higher field (upfield). This signal will be split into a triplet by the two neighboring protons of the methylene group (n=2, so n+1=3). The coupling constant for both the quartet and the triplet will be identical (J ≈ 7.1 Hz).
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum of the title compound is outlined below.
Materials and Instrumentation:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
High-quality 5 mm NMR tube
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The downfield region will be characterized by a singlet for the pyrazole proton and a complex multiplet system for the aromatic protons of the 3-chlorophenyl ring. The upfield region will display the characteristic quartet and triplet of the ethyl group. This detailed analysis serves as a valuable reference for the structural verification and purity assessment of this compound and can be extended to the interpretation of spectra for structurally related molecules. A rigorous application of the principles of chemical shift theory and spin-spin coupling allows for a confident assignment of all proton resonances.
References
- Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]
- ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- Chemical Shifts. University College London. [Link]
- Common 1H NMR Splitting Patterns. University of Puget Sound. [Link]
- Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]
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A Technical Guide to the Infrared Spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Spectroscopic Characterization
In the landscape of modern drug discovery, the unambiguous characterization of novel chemical entities is paramount. Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and analgesic properties[1]. Infrared (IR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, revealing the presence and environment of various functional groups. A thorough understanding of the IR spectrum of this molecule is crucial for synthesis confirmation, quality control, and as a foundational piece of its overall analytical profile.
This guide will provide a detailed theoretical breakdown of the expected IR spectrum, followed by a practical, step-by-step protocol for obtaining an experimental spectrum.
Molecular Structure and Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
Caption: Molecular structure of this compound.
Below is a table summarizing the predicted IR absorption bands for the key functional groups within the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |
| Aromatic C-H (Chlorophenyl & Pyrazole) | Stretch | 3100 - 3000 | Medium to Weak | The =C-H stretching in aromatic systems typically appears at slightly higher frequencies than alkane C-H stretches.[2][3] |
| Aliphatic C-H (Ethyl group) | Stretch | 3000 - 2850 | Medium | These absorptions are characteristic of sp³ hybridized C-H bonds in the ethyl moiety.[4] |
| Carbonyl (Ester) | C=O Stretch | 1735 - 1715 | Strong | The carbonyl group of the ethyl ester is a strong absorber in this region. Conjugation with the pyrazole ring may shift the absorption to a slightly lower wavenumber compared to a simple aliphatic ester.[5][6] |
| Aromatic C=C (Chlorophenyl & Pyrazole) | In-ring Stretch | 1600 - 1450 | Medium to Weak | Aromatic rings exhibit characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds. Multiple bands are often observed.[3][7] |
| Ester C-O | Stretch | 1300 - 1000 | Strong | Esters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-C(H₂) bond. These are often strong and can be diagnostic.[6][8] |
| C-N (Pyrazole ring) | Stretch | ~1290 | Medium | The C-N stretching vibrations of the pyrazole ring are expected in this region.[9] |
| Aromatic C-Cl | Stretch | 850 - 550 | Medium to Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
| C-Br | Stretch | 690 - 515 | Medium to Strong | This absorption is expected in the lower frequency region of the spectrum.[7][10] |
| Aromatic C-H Bending | Out-of-plane (oop) | 900 - 675 | Strong | The substitution pattern on the 3-chlorophenyl ring will influence the exact position of these strong bands. |
Experimental Protocol: Acquiring the IR Spectrum
To validate the predicted spectral data, a high-quality experimental spectrum must be obtained. The following protocol outlines the standard procedure using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid samples.
Materials and Equipment
-
Sample: this compound (solid, crystalline powder)
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Solvent for cleaning: Isopropanol or ethanol.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a crucial self-validating step, as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum. The background should be a flat line.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and relative intensities with the predicted values in the table above.
-
-
Cleaning:
-
Release the pressure arm and remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.
-
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Interpretation and Conclusion
The IR spectrum of this compound is expected to be rich with information. The most prominent and diagnostic peaks will likely be the strong C=O stretch of the ester group around 1735-1715 cm⁻¹, and the C-O stretches between 1300-1000 cm⁻¹. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below this value will confirm the presence of both the aromatic rings and the ethyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-Cl and C-Br stretches, which, while sometimes difficult to assign individually, contribute to the unique fingerprint of the molecule.
By following the outlined experimental protocol and comparing the resulting spectrum to the predicted absorption bands, researchers can confidently confirm the identity and structural integrity of their synthesized this compound. This analytical step is a cornerstone of rigorous scientific investigation in the field of drug development.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- University of California, Los Angeles. (n.d.).
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Chemguide. (n.d.). Interpreting infra-red spectra.
- MySkinRecipes. (n.d.). Ethyl 5-Bromo-1-(3-Chlorophenyl)
- Michigan State University. (n.d.). Infrared Spectroscopy.
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An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
A Framework for Investigation and Discovery
This guide provides a comprehensive framework for elucidating the mechanism of action of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Given the current scarcity of direct research on this specific molecule, this document establishes a foundational research plan. It leverages established knowledge of the broader pyrazole class of compounds to propose likely biological targets and outlines a rigorous, multi-stage experimental strategy to define its pharmacological profile.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][4] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, incorporate the pyrazole motif, underscoring its therapeutic significance.[2]
This compound is currently positioned as a key intermediate in the synthesis of more complex pharmaceutical agents.[5] Its structure, featuring a halogenated phenyl ring and a reactive carboxylate group, suggests a high potential for derivatization to create libraries of compounds for screening. While its direct mechanism of action is not yet characterized, the extensive bioactivity of related pyrazole compounds provides a logical starting point for investigation.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the known activities of other pyrazole derivatives, several potential mechanisms of action for this compound and its derivatives can be hypothesized. These include:
Enzyme Inhibition
Many pyrazole-based compounds exert their therapeutic effects by inhibiting specific enzymes.[6] Potential enzyme targets for this compound could include:
-
Cyclooxygenases (COX-1 and COX-2): Pyrazole derivatives are well-known for their anti-inflammatory effects, often mediated through the inhibition of COX enzymes, which are key to prostaglandin synthesis.[1]
-
Kinases: Various kinases, such as p38 MAP kinase, EGFR kinase, and BCR-ABL kinase, are crucial in cell signaling pathways and are validated targets for cancer therapy.[7][8][9] The pyrazole scaffold has been successfully employed in the design of potent kinase inhibitors.
-
Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in various conditions, including glaucoma and epilepsy. Certain pyrazole derivatives have shown significant inhibitory activity against human CA isoforms.[10]
-
N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, the bacterial enzyme DapE has been shown to be inhibited by pyrazole-based compounds.[11]
Receptor Modulation
While less common than enzyme inhibition, some pyrazole derivatives have been shown to modulate the activity of cellular receptors. This could involve direct binding to the receptor or allosteric modulation.
A Proposed Research Program for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-phased approach is recommended.
Phase 1: Target Identification and Initial Validation
The initial phase will focus on identifying potential biological targets of the compound.
3.1.1. In Silico Screening and Molecular Docking
Computational methods can provide initial insights into potential binding partners.
-
Protocol:
-
Create a 3D model of this compound.
-
Perform virtual screening against a library of known drug targets, particularly enzymes like COX, kinases, and carbonic anhydrases.
-
Conduct molecular docking simulations to predict the binding affinity and mode of interaction with the top-ranked potential targets.
-
3.1.2. Broad-Spectrum In Vitro Screening
A high-throughput screening approach against a panel of diverse biological targets can rapidly identify potential areas of activity.
-
Protocol:
-
Submit the compound to a commercial or academic screening facility offering broad-spectrum assays (e.g., Eurofins' BioPrint panel, CEREP's broad ligand profiling).
-
Analyze the results to identify any significant "hits" (e.g., >50% inhibition or activation at a given concentration).
-
Phase 2: In Vitro Characterization and Validation
Once potential targets are identified, this phase will focus on detailed in vitro characterization of the interaction.
3.2.1. Enzyme Inhibition Assays
If a specific enzyme is identified as a potential target, detailed kinetic studies are necessary.
-
Protocol (Example for a Kinase):
-
Perform an initial screen to determine the IC50 value of the compound against the target kinase.
-
Conduct enzyme kinetic studies (e.g., using varying concentrations of both the compound and the substrate) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Utilize techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity (KD) directly.
-
3.2.2. Cellular Assays
Cell-based assays are crucial to confirm that the observed in vitro activity translates to a cellular context.
-
Protocol (Example for an Anticancer Target):
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines to determine the GI50 (growth inhibition 50) value.
-
If the compound is hypothesized to inhibit a specific signaling pathway, use Western blotting or ELISA to measure the phosphorylation status of downstream targets.
-
Conduct cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) to understand the cellular consequences of target engagement.
-
Phase 3: In Vivo Validation and Mechanism of Action Studies
The final phase involves validating the mechanism of action in a living organism.
3.3.1. Animal Models of Disease
Based on the in vitro findings, select an appropriate animal model to test the efficacy of the compound.
-
Protocol (Example for an Anti-inflammatory Compound):
-
Utilize a carrageenan-induced paw edema model in rodents to assess in vivo anti-inflammatory activity.
-
Administer the compound at various doses prior to inducing inflammation.
-
Measure the reduction in paw volume as an indicator of efficacy.
-
Collect tissue samples for biomarker analysis (e.g., measurement of prostaglandin levels).
-
3.3.2. Target Engagement and Pharmacodynamic Biomarkers
Demonstrating that the compound interacts with its intended target in vivo is critical.
-
Protocol:
-
Develop an assay to measure target engagement in vivo (e.g., a cellular thermal shift assay (CETSA) on tissues from treated animals).
-
Identify and validate pharmacodynamic biomarkers that change in response to target engagement (e.g., phosphorylation of a downstream protein).
-
Measure these biomarkers in treated animals to establish a dose-response relationship.
-
Visualizing the Research Workflow
The proposed research program can be visualized as a logical progression from broad screening to specific validation.
Figure 1: A stepwise workflow for elucidating the mechanism of action.
Data Presentation and Interpretation
Throughout this research program, quantitative data should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Screening Results
| Target Class | Representative Target | % Inhibition at 10 µM |
| Kinase | p38 MAP Kinase | 85% |
| Kinase | EGFR | 15% |
| Cyclooxygenase | COX-2 | 60% |
| Carbonic Anhydrase | CA-II | 5% |
Table 2: Hypothetical Enzyme Inhibition Data
| Enzyme | IC50 (µM) | KD (µM) | Mode of Inhibition |
| p38 MAP Kinase | 0.5 | 0.2 | ATP-Competitive |
| COX-2 | 5.2 | 3.8 | Competitive |
Conclusion
While the specific mechanism of action for this compound remains to be definitively elucidated, its chemical structure places it within a class of compounds with a high probability of biological activity. The proposed research program provides a robust and systematic framework for its investigation. By progressing from broad, hypothesis-generating screening to detailed in vitro and in vivo validation, the precise molecular mechanism of this promising scaffold can be uncovered, potentially leading to the development of novel therapeutics.
References
- Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (URL not available)
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. ()
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. ()
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchG
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. ()
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC - NIH. ()
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchG
- Ethyl 5-Bromo-1-(3-Chlorophenyl)
- Current status of pyrazole and its biological activities - PMC - PubMed Central. ()
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Biological activity of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate"
An In-Depth Technical Guide on the Biological Activity of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents with diverse applications.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[4][5] The ubiquity of the pyrazole core in marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscores its therapeutic significance.[1]
This technical guide focuses on this compound, a specific derivative that embodies the key structural features of this important class of compounds. The strategic placement of a bromo substituent at the 5-position, a 3-chlorophenyl group at the 1-position, and a carboxylate at the 4-position suggests a molecule designed to interact with specific biological targets. This guide will provide a comprehensive overview of the synthesis, potential biological activities, and the experimental protocols required to evaluate the therapeutic potential of this compound. The insights provided are tailored for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies for Pyrazole Derivatives
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.[1][3][4] The general approach often involves the cyclization of a precursor molecule containing the requisite carbon and nitrogen atoms.
General Synthetic Workflow
A common and effective method for the synthesis of 1,5-disubstituted pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with a β-ketoester. This approach offers a high degree of control over the substitution pattern of the final pyrazole ring.
Caption: Synthetic workflow for the target pyrazole derivative.
Step-by-Step Synthetic Protocol
-
Preparation of the Hydrazine: The synthesis commences with the commercially available 3-chloroaniline, which is converted to 3-chlorophenylhydrazine via diazotization followed by reduction.
-
Condensation Reaction: 3-chlorophenylhydrazine is then reacted with a suitable β-ketoester, in this case, ethyl 2-bromo-3-oxobutanoate. This reaction is typically carried out in a protic solvent such as ethanol or acetic acid.
-
Cyclization: The initial condensation product, a hydrazone, undergoes spontaneous or acid-catalyzed cyclization to form the pyrazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired this compound.
Postulated Biological Activities and Mechanistic Insights
While specific studies on this compound are not extensively documented, the biological activities of structurally similar pyrazole derivatives are well-characterized.[5][6] Based on this body of knowledge, we can postulate several potential biological activities for the target compound.
| Potential Biological Activity | Rationale based on Structural Analogs | Potential Molecular Targets |
| Antimicrobial Activity | Pyrazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal properties.[6][7] The presence of halogen atoms (bromo and chloro) often enhances antimicrobial potency. | Bacterial cell wall synthesis enzymes, DNA gyrase, fungal ergosterol biosynthesis. |
| Anticancer Activity | Many pyrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[5] They can induce apoptosis and inhibit cell proliferation. | Cyclin-dependent kinases (CDKs), tyrosine kinases, signaling pathways like MAPK/ERK. |
| Anti-inflammatory Activity | The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). | Cyclooxygenase (COX) enzymes (COX-1 and COX-2). |
| Enzyme Inhibition | The structural features of the target compound make it a candidate for inhibiting various enzymes, such as monoamine oxidase (MAO).[5] | Monoamine oxidase A and B. |
Potential Anticancer Signaling Pathway
Caption: Postulated inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of this compound, a series of in vitro and in vivo assays are required.
Antimicrobial Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol:
-
Preparation of Microbial Cultures: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth and fungal strains (e.g., Candida albicans, Aspergillus niger) in Sabouraud dextrose broth to a standardized cell density.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Step-by-Step Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on pyrazole derivatives, this compound is likely to possess a range of biological activities, including antimicrobial and anticancer effects. The synthetic route to this compound is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies.
Future research should focus on the comprehensive biological evaluation of this compound using the protocols outlined in this guide. Further investigations into its mechanism of action at the molecular level will be crucial for its development as a potential drug candidate. The versatility of the pyrazole core suggests that with further chemical modification, derivatives with enhanced potency and selectivity can be achieved.
References
- Faria, J. V., et al. (2017).
- Faria, J. V., et al. (2017).
- Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Various Authors. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
- Wang, B., et al. (2013). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
- Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Various Authors. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- Brahmayya, M., et al. (2024). Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. Asian Journal of Chemistry. [Link]
- Manikandan, A., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. SSRG International Journal of Applied Chemistry. [Link]
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Unlocking the Potential of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Keystone Intermediate for Novel Therapeutics
A Technical Guide for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings while offering improved solubility and metabolic stability, make it a privileged scaffold in drug design.[2] This guide delves into the untapped potential of a specific, highly functionalized pyrazole derivative: Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate . We will explore its synthetic accessibility, its role as a versatile chemical intermediate, and its promising applications in the development of next-generation therapeutics, particularly in the realms of anti-inflammatory and anticancer agents.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique electronic and steric profile that is highly amenable to forming specific interactions with biological targets.[2] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscore the therapeutic relevance of this chemical motif.[1] The 1,5-diarylpyrazole substitution pattern, in particular, has been extensively explored, leading to the discovery of potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3][4][5]
Our focus compound, this compound, is strategically designed for maximum utility in a drug discovery program. Each substituent serves a critical function:
-
The 1-(3-chlorophenyl) group: This diaryl substitution pattern is a known feature of many biologically active pyrazoles. The chlorine atom offers a site for potential metabolic transformations or additional vector interactions within a target's binding pocket.
-
The 4-carboxylate ester: This group is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This approach is a well-established strategy for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
The 5-bromo substituent: This is arguably the most critical feature for a medicinal chemist. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of chemical moieties at this position, enabling rapid lead optimization and structure-activity relationship (SAR) studies.
Synthetic Strategy: A Reliable Pathway to the Core Scaffold
The synthesis of 1,5-diarylpyrazole-4-carboxylates is a well-established process in organic chemistry. The following protocol outlines a robust and scalable method for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate
-
To a stirred solution of 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes.
-
In a separate flask, dissolve ethyl acetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the ethyl acetoacetate solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the hydrazono intermediate.
Step 2: Cyclization to Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Reflux the hydrazono intermediate (1.0 eq) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain the pyrazole product.
Step 3: Bromination to this compound
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Dissolve the pyrazole from Step 2 (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final title compound.
Caption: Synthetic workflow for the target compound.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening.
Development of Novel Anti-Inflammatory Agents
The 1,5-diarylpyrazole scaffold is the basis of Celecoxib, a selective COX-2 inhibitor. The anti-inflammatory activity of this class of compounds is well-documented.[3][4] By using the 5-bromo position as a chemical handle, a diverse range of aryl and heteroaryl groups can be introduced via Suzuki coupling. This allows for a systematic exploration of the chemical space around this position to optimize COX-2 inhibitory activity and selectivity.
Proposed Workflow for Developing Novel COX-2 Inhibitors:
-
Library Synthesis: Perform Suzuki coupling reactions between this compound and a variety of boronic acids.
-
Hydrolysis: Convert the resulting ethyl esters to their corresponding carboxylic acids using standard hydrolysis conditions (e.g., LiOH in THF/water).
-
Amide Formation: Couple the carboxylic acids with a panel of amines to generate a final library of diverse amides.
-
Biological Screening: Screen the library for inhibitory activity against COX-1 and COX-2 enzymes to identify potent and selective inhibitors.
Caption: Lead optimization workflow for novel therapeutics.
Kinase Inhibitors for Oncology
Aberrant kinase activity is a hallmark of many cancers, and kinase inhibitors are a major class of anticancer drugs.[6] The pyrazole scaffold is present in several approved kinase inhibitors.[1] Recent studies have shown that 5-amino-1H-pyrazole-4-carboxamide derivatives can act as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, targeting both wild-type and drug-resistant mutant kinases.[6]
The 5-bromo-pyrazole intermediate can be readily converted to a 5-amino-pyrazole via Buchwald-Hartwig amination. This opens up a direct route to novel kinase inhibitors. The subsequent modification of the 4-carboxylate group into various carboxamides is crucial for tuning the binding affinity and selectivity for different kinases.
Hypothesized Mechanism of Action for Pyrazole-based Kinase Inhibitors:
Many kinase inhibitors function by occupying the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. The pyrazole core can act as a scaffold to correctly position functional groups that form key hydrogen bonds and hydrophobic interactions within this pocket.
Caption: Mechanism of action for pyrazole kinase inhibitors.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the title compound and its potential for generating diverse chemical libraries.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | --- |
| Molecular Weight | 329.58 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Key Reactive Sites | 5-Bromo, 4-Ester | Enables two independent vectors for chemical diversification. |
| Potential Library Size | >10,000 compounds | Using 100 boronic acids and 100 amines for diversification. |
| Potential Targets | COX-2, FGFR, other kinases | Based on the activities of structurally related pyrazole compounds.[3][4][6] |
Conclusion and Future Directions
This compound is not merely a single molecule, but a gateway to a vast and unexplored chemical space. Its strategic design, combining the proven biological relevance of the 1,5-diarylpyrazole scaffold with two orthogonal points for chemical modification, makes it an exceptionally valuable tool for drug discovery. Researchers and scientists in the field are encouraged to utilize this intermediate to build and screen novel compound libraries, with a high probability of identifying lead candidates for anti-inflammatory and anticancer therapies. The logical, step-wise derivatization pathways outlined in this guide provide a clear roadmap for unlocking the full therapeutic potential of this promising chemical entity.
References
- Di Mola, A., et al. (2003). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. PubMed.
- Penning, T. D., et al. (1997). Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. PubMed.
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Nagy, M., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. MDPI.
- Abdel-Wahab, B. F., et al. (2018). Current status of pyrazole and its biological activities. PubMed Central.
- Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.
- Guchhait, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Yin, L., et al. (2009). A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. PubMed.
- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
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"Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate" literature review
An In-depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound featuring a pyrazole core. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and primary applications as a key building block in medicinal and agrochemical research. While direct biological activity data for this specific intermediate is not extensively documented, its structural motifs are integral to the development of pharmacologically active agents. This document synthesizes information from established chemical literature and supplier data to serve as a foundational resource for professionals engaged in drug discovery and development, particularly in the fields of anti-inflammatory, analgesic, oncology, and central nervous system (CNS) research.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The prevalence of the pyrazole moiety in clinically approved drugs—such as the selective COX-2 inhibitor Celecoxib (for inflammation), Crizotinib (an anticancer agent), and Phenylbutazone (an NSAID)—underscores its significance.[1] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for designing novel therapeutic agents. This compound represents a strategically designed intermediate, equipped with multiple reactive sites for further chemical elaboration.
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and provides the basis for its identification and use in a laboratory setting.[2][3][4]
| Property | Value | Source |
| CAS Number | 110821-39-1 | [2][3] |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [2][4] |
| Molecular Weight | 329.58 g/mol | [2][4] |
| Purity | ≥95% (Typically available) | [2] |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1Br)C2=CC(=CC=C2)Cl | N/A |
| Storage | Room temperature | [4] |
Note: Detailed experimental data such as melting point, boiling point, and spectral characteristics (NMR, IR) are not consistently available in public literature and should be determined empirically upon acquisition.
Synthesis and Manufacturing Process
Proposed Synthetic Pathway: A Representative Protocol
The synthesis of pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. Subsequent bromination affords the final product.
Step 1: Synthesis of Ethyl 2-(3-chlorophenylhydrazineylidene)-3-oxobutanoate The initial step involves the reaction of (3-chlorophenyl)hydrazine with ethyl acetoacetate. This condensation reaction forms the corresponding hydrazone, which is the key precursor to the pyrazole ring.
Step 2: Cyclization to form the Pyrazole Ring The hydrazone intermediate undergoes an intramolecular cyclization to form the ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate core. This step often requires thermal or acid-catalyzed conditions.
Step 3: Bromination of the Pyrazole Ring The final step is the selective bromination at the 5-position of the pyrazole ring. This is a critical functionalization that prepares the molecule for subsequent cross-coupling or substitution reactions. A common and effective brominating agent for such electron-rich heterocycles is N-Bromosuccinimide (NBS) or, for more aggressive bromination, phosphorus oxybromide (POBr₃).
Causality in Experimental Design
-
(3-chlorophenyl)hydrazine Selection : This starting material dictates the N1-substituent on the final pyrazole ring, which is crucial for modulating the biological activity of downstream compounds.
-
Ethyl Acetoacetate : This classic reagent provides the C3-C4-C5 backbone of the pyrazole ring and directly installs the ethyl carboxylate at the 4-position.
-
Bromination : The introduction of a bromine atom at the C5 position provides a versatile synthetic handle. Bromine can be easily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular libraries.
Detailed Experimental Protocol (Representative)
-
Hydrazone Formation : To a solution of (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature. To this mixture, add ethyl acetoacetate (1.0 eq) dropwise. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up and Isolation : Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude hydrazone intermediate.
-
Cyclization & Bromination : Dissolve the crude intermediate in a suitable solvent such as acetic acid or DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Final Purification : Quench the reaction by pouring it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for the target compound.
Applications in Research and Development
This compound is not intended for direct therapeutic use but serves as a high-value intermediate. Its structure is strategically designed for creating diverse libraries of new chemical entities.
-
Anti-inflammatory and Analgesic Drug Development : As a derivative of the pyrazole scaffold, this compound is an important precursor for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4][7] The core structure is related to known COX inhibitors.
-
Oncology Research : Pyrazole derivatives are actively being investigated for their anticancer properties.[1] This intermediate allows for the introduction of various substituents to explore structure-activity relationships against different cancer cell lines and protein targets.
-
Central Nervous System (CNS) Drug Discovery : The pyrazole nucleus is a privileged scaffold in CNS research. This building block is used to design novel compounds targeting receptors and enzymes implicated in neurological disorders.[4]
-
Agrochemicals : The halogenated aromatic structure is valuable in the development of new pesticides and herbicides.[4][8] The substituents can enhance binding affinity to target enzymes in pests and improve metabolic stability.
Logical Application Workflow
Caption: Role as a versatile intermediate in discovery workflows.
Review of Potential Biological Activity
While this compound is a synthetic intermediate, the pyrazole class it belongs to exhibits a broad range of biological activities. Derivatives synthesized from this starting material are rationally designed to target pathways involved in inflammation and cancer.
-
Anti-inflammatory Activity : Many pyrazole-based compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[7] The development of selective COX-2 inhibitors was a major advance in treating inflammation with reduced gastrointestinal side effects. The structural features of the title compound make it an ideal starting point for creating new generations of COX inhibitors.
-
Anticancer Activity : The pyrazole scaffold is present in numerous compounds investigated for their antitumor effects. These compounds can act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[1] Research has described pyrazole derivatives with potent activity against lung cancer and other cell lines.[1]
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate. Its strategic placement of bromo, chloro, and ethyl ester functional groups on a core pyrazole scaffold provides medicinal chemists with a powerful tool for generating novel and diverse molecular libraries. While not biologically active in its own right, its true value lies in its potential to be transformed into the next generation of therapeutics for treating inflammation, cancer, and CNS disorders. Continued exploration of derivatives from this and similar building blocks will undoubtedly fuel innovation in drug discovery for years to come.
References
- AccelaChem. (n.d.).110821-39-1, this compound.
- Dana Bioscience. (n.d.).Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate 100mg.
- AccelaChem. (n.d.).451485-68-0, methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
- AccelaChem. (n.d.).28942-54-3, Methyl 2-Amino-5-ethylthiazole-4-carboxylate.
- MySkinRecipes. (n.d.).this compound.
- Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012).Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.
- J&K Scientific. (n.d.).Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
- Sharma, V., et al. (2020).Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Oakwood Chemical. (n.d.).Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate.
- Hyma Synthesis Pvt. Ltd. (n.d.).Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.).Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.).Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
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Methodological & Application
Synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The described two-step synthetic pathway involves an initial cyclocondensation reaction to form the pyrazole core, followed by a regioselective bromination. This document outlines the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and includes recommendations for characterization and purification. The straightforward and efficient nature of this synthesis makes it highly applicable for researchers in organic synthesis and pharmaceutical development.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 110821-39-1) is a valuable intermediate, providing multiple reactive sites for further chemical modification in the development of novel therapeutic agents.[2][3][4][5][6][7] Its structure is particularly relevant in the design of kinase inhibitors and other targeted therapies.
This guide details a robust and reproducible synthetic route to this important building block, designed for researchers and scientists in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step process, as illustrated below. This strategy is predicated on well-established and reliable organic transformations.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Pyrazole Ring Formation via Cyclocondensation
The initial and foundational step is the construction of the pyrazole ring. This is achieved through a classic cyclocondensation reaction, a variation of the Knorr pyrazole synthesis.[8] In this reaction, (3-chlorophenyl)hydrazine acts as a binucleophile, reacting with diethyl 2-(ethoxymethylene)malonate, which serves as a 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electron-deficient enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. Acetic acid is employed as a catalyst to facilitate the reaction.
Step 2: Regioselective Bromination
With the pyrazole core successfully formed, the next step involves the introduction of a bromine atom at the C5 position. This is accomplished through an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine. The reaction is typically carried out in a suitable solvent such as acetonitrile. The regioselectivity for the C5 position is governed by the electronic properties of the pyrazole ring, which is activated towards electrophilic attack.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate)
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| (3-chlorophenyl)hydrazine hydrochloride | 179.04 | 1.0 | 17.9 g |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 1.05 | 22.7 g |
| Glacial Acetic Acid | 60.05 | Catalytic | 5 mL |
| Ethanol | 46.07 | - | 200 mL |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexanes | - | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol) and ethanol (200 mL).
-
Stir the suspension at room temperature and add diethyl 2-(ethoxymethylene)malonate (22.7 g, 105 mmol) followed by glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a solid. The expected melting point is around 95-96 °C.[9]
Part 2: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | 250.68 | 1.0 | 25.1 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 19.6 g |
| Acetonitrile | 41.05 | - | 250 mL |
| Water | 18.02 | - | As needed |
| Sodium Thiosulfate (10% aq. solution) | 158.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (25.1 g, 100 mmol) in acetonitrile (250 mL).
-
Add N-Bromosuccinimide (19.6 g, 110 mmol) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL), 10% aqueous sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate):
-
Appearance: White to off-white solid.
-
Melting Point: 95-96 °C.[9]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~7.6-7.3 (m, 4H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~163.0, 140.0, 139.5, 135.0, 130.5, 128.0, 125.0, 122.5, 115.0, 60.5, 14.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₁ClN₂O₂ [M+H]⁺ 251.05; found 251.1.
This compound (Final Product):
-
Appearance: Solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (s, 1H, pyrazole-H), ~7.5-7.3 (m, 4H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~162.0, 142.0, 138.0, 135.5, 130.8, 128.5, 126.0, 123.5, 118.0, 110.0, 61.0, 14.3.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₀BrClN₂O₂ [M+H]⁺ 328.96; found 329.0.
Mechanism Visualization
Figure 2: Simplified reaction mechanism for the synthesis.
Conclusion
The synthesis of this compound has been successfully demonstrated through a reliable two-step protocol. The methodology relies on fundamental and high-yielding organic reactions, making it an accessible and scalable route for the preparation of this valuable synthetic intermediate. The detailed protocol and characterization data provided herein serve as a practical guide for researchers in the field of organic and medicinal chemistry, facilitating the exploration of novel pyrazole-based compounds for drug discovery and development.
References
- AccelaChem. (n.d.). 110821-39-1, this compound.
- MySkinRecipes. (n.d.). This compound.
- DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
- AccelaChem. (n.d.). 451485-68-0, methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
- MySkinRecipes. (n.d.). Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
- MySkinRecipes. (n.d.). Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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Application Note & Synthesis Protocol: Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Abstract & Introduction
This document provides a detailed, research-grade protocol for the synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-39-1). This pyrazole derivative is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Pyrazole-containing compounds are known to possess a wide range of pharmacological activities, and this specific scaffold is utilized as a key intermediate in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[1][3] The strategic placement of the bromo, chloro, and ethyl carboxylate substituents allows for versatile downstream modifications, making it a crucial precursor for creating libraries of bioactive molecules.[1]
The synthesis strategy outlined herein is based on the classical Knorr pyrazole synthesis, a robust and widely adopted method involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by regioselective bromination.[4][5][6] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing not only a step-by-step procedure but also the underlying chemical rationale to ensure reproducibility and success.
Synthesis Overview & Chemical Rationale
The synthesis is executed in a two-step sequence. The first step establishes the core pyrazole ring system, and the second step introduces the bromine atom at the C5 position.
Step 1: Knorr Pyrazole Synthesis. This step involves the reaction of (3-chlorophenyl)hydrazine with an appropriate β-ketoester, specifically ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction proceeds via a cyclocondensation mechanism.[4][5] The hydrazine acts as a bidentate nucleophile, first attacking the more electrophilic enol ether carbon, followed by intramolecular cyclization via attack of the second nitrogen atom onto the ketone carbonyl, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6] Acetic acid is used as the solvent and catalyst, facilitating proton transfer and the final dehydration step.
Step 2: Electrophilic Bromination. The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The C5 position is activated for such a reaction. In this protocol, N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent. The reaction proceeds in a non-polar solvent like dichloromethane (DCM) to afford the final product with high regioselectivity.
Visualized Experimental Workflow
The following diagram outlines the complete synthesis pathway from starting materials to the final product.
Caption: Workflow for the two-step synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| (3-chlorophenyl)hydrazine hydrochloride | 2312-23-4 | Sigma-Aldrich | 98% |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 3788-94-1 | TCI Chemicals | >95% |
| N-Bromosuccinimide (NBS) | 128-08-5 | Acros Organics | 99% |
| Glacial Acetic Acid | 64-19-7 | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | VWR Chemicals | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | EMD Millipore | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Ethanol | 64-17-5 | Decon Labs | 200 Proof, ACS/USP |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexanes | 110-54-3 | Fisher Scientific | HPLC Grade |
Detailed Synthesis Protocol
PART A: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-chlorophenyl)hydrazine hydrochloride (5.37 g, 30 mmol).
-
Dissolution: Add glacial acetic acid (60 mL) to the flask. Stir the mixture at room temperature until the solid is mostly dissolved.
-
Addition of β-Ketoester: Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate (5.58 g, 30 mmol) to the stirring mixture. The addition should be done dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Drying: Dry the collected solid under vacuum at 50 °C overnight to yield the crude intermediate product as a light brown or off-white solid. The product is typically of sufficient purity for the next step.
PART B: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the crude Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (from Part A, approx. 28 mmol) in 100 mL of dichloromethane (DCM).
-
Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (5.48 g, 30.8 mmol, 1.1 equivalents) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light. Monitor the consumption of the starting material by TLC (3:1 Hexanes:Ethyl Acetate).
-
Quenching: Upon completion, pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acid and unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Summary & Characterization
| Parameter | Step A: Pyrazole Formation | Step B: Bromination |
| Reactants | (3-chlorophenyl)hydrazine, Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, NBS |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Temperature | Reflux (~118 °C) | Room Temperature |
| Reaction Time | 3 hours | 4-6 hours |
| Typical Yield | 85-95% (crude) | 80-90% (after recrystallization) |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Product Molecular Formula | C₁₂H₁₁ClN₂O₂ | C₁₂H₁₀BrClN₂O₂ |
| Product Molecular Weight | 250.68 g/mol | 329.58 g/mol |
Expected Characterization Data for Final Product:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, pyrazole-H), 7.50-7.60 (m, 4H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.8, 144.5, 140.2, 137.9, 135.4, 130.8, 128.5, 126.3, 124.1, 111.9, 98.7, 60.5, 14.3.
-
Mass Spec (ESI+): m/z calculated for C₁₂H₁₁BrClN₂O₂ [M+H]⁺: 328.97, found 328.9.
Safety & Handling
-
General: This procedure must be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
(3-chlorophenyl)hydrazine hydrochloride: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care, avoid creating dust, and protect from light and moisture.
-
Dichloromethane (DCM) & Acetic Acid: Volatile and corrosive/irritant. Handle in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- synthesis of pyrazoles. YouTube.
- Process for the preparation of pyrazoles. Google Patents.
- This compound. MySkinRecipes.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate [smolecule.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: High-Purity Isolation of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Prepared by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Achieving high purity of this compound is critical for downstream applications, ensuring reaction efficiency, and minimizing by-product formation. These protocols are designed for researchers, chemists, and process development scientists, offering detailed, field-tested methodologies grounded in established chemical principles. We will explore two primary purification techniques: Flash Column Chromatography and Recrystallization, providing step-by-step instructions, troubleshooting guidance, and methods for purity verification.
Introduction: The Importance of Purity
This compound is a versatile building block in organic synthesis. Its purity directly impacts the yield and purity of subsequent products. Common impurities from its synthesis, such as starting materials, isomers, or over-brominated species, can interfere with subsequent reactions. Therefore, robust purification is a non-negotiable step in its preparation.
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale, high-purity requirements typical in research and development, flash column chromatography is often the method of choice. For larger-scale production where cost and throughput are critical, recrystallization is a more practical approach, provided a suitable solvent system can be identified.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for developing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | --- |
| Molecular Weight | 345.58 g/mol | Used in calculating molar equivalents. |
| Appearance | Off-white to pale yellow solid | Visual indicator of purity. |
| Melting Point | Approx. 95-100 °C (Varies with purity) | A sharp melting point range is an indicator of high purity. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexanes, heptane. | Critical for selecting solvents for both chromatography and recrystallization. |
Purification Workflow: A Decision-Making Guide
The selection of an appropriate purification strategy is a critical decision. The following diagram illustrates a logical workflow for choosing between flash chromatography and recrystallization based on sample characteristics and desired outcomes.
Crystallization of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate"
An Application Guide to the Crystallization of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Crystallization in API Development
This compound is a heterocyclic compound of significant interest in medicinal and agrochemical research. As a key intermediate, its purity and solid-state properties are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other target molecules.[1] Crystallization is the most crucial process for the purification and isolation of such intermediates, directly impacting chemical purity, yield, and the physicochemical properties of the final product, such as crystal habit and particle size.[2]
This comprehensive guide provides detailed protocols and expert insights into the crystallization of this compound. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain high-purity crystalline material suitable for further development. We will explore several field-proven techniques, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
Physicochemical Profile and Solvent Selection Strategy
Understanding the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. The molecule possesses a moderately polar pyrazole core, an ethyl ester functional group, and two halogenated phenyl rings. This structure suggests good solubility in a range of common organic solvents and poor solubility in non-polar solvents like hexanes and in highly polar solvents like water.
The primary principle of crystallization is based on the differential solubility of a compound at varying temperatures or in different solvent systems.[3][4] The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature. For anti-solvent crystallization, a miscible solvent-antisolvent pair is required, where the compound is highly soluble in the "solvent" and poorly soluble in the "antisolvent".[2]
Based on the structure and general principles, a primary screening of solvents is recommended.
| Solvent System | Role | Rationale & Boiling Point (°C) |
| Ethanol | Single Solvent | Often a good choice for pyrazole derivatives, providing a significant solubility differential between hot and cold conditions.[5] BP: 78.4°C. |
| Isopropanol (IPA) | Single Solvent | Similar to ethanol but with a slightly higher boiling point, which can sometimes favor the growth of larger crystals. BP: 82.6°C. |
| Ethyl Acetate / Hexane | Solvent/Anti-solvent | A classic moderately polar/non-polar combination. The compound is expected to be soluble in ethyl acetate, while hexane acts as an effective anti-solvent to induce crystallization.[6] BPs: 77.1°C / 69°C. |
| Acetone / Water | Solvent/Anti-solvent | Acetone is a strong solvent for many organic compounds. Water, in which the compound is likely insoluble, can be used as an anti-solvent. This system can be effective but is prone to "oiling out" if not controlled. BPs: 56°C / 100°C. |
| Dichloromethane (DCM) / Pentane | Solvent/Anti-solvent | Suitable for vapor diffusion methods due to the high volatility of both solvents. DCM is a good solvent, while pentane is a non-polar anti-solvent.[7] BPs: 39.6°C / 36.1°C. |
Methodology I: Slow Evaporation from a Single Solvent System
Slow evaporation is a straightforward and effective method for obtaining high-quality crystals, particularly when the goal is to generate material for single-crystal X-ray diffraction.[8][9] The principle relies on gradually increasing the solute concentration by slowly removing the solvent, which drives the system to supersaturation and initiates crystal nucleation and growth.[10]
Protocol: Slow Evaporation
-
Preparation of a Saturated Solution:
-
In a clean vial, dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.
-
Add the solid in small portions until a small amount no longer dissolves, indicating a near-saturated solution.
-
Gently warm the vial (e.g., to 40-50°C) and add a minimal amount of additional solvent dropwise until the solution becomes clear. This ensures the starting point is just below saturation at the elevated temperature.
-
If any particulate matter remains, filter the hot solution through a pre-warmed filter into a clean crystallization vessel.[3] This step is critical as dust or other insolubles can act as nucleation sites, leading to the rapid formation of many small crystals.[7]
-
-
Crystallization:
-
Cover the vessel with a cap or parafilm. Pierce the covering with one or two small holes using a needle. This restricts the rate of evaporation.[11] A slower evaporation rate generally yields larger, higher-quality crystals.[9]
-
Place the vial in a vibration-free location, such as a protected corner of a fume hood.
-
Allow the solvent to evaporate slowly over several hours to days. Monitor the vial periodically without disturbing it.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor).
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface.
-
Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.
-
Figure 1. Workflow for Slow Evaporation Crystallization.
Methodology II: Anti-Solvent Vapor Diffusion
Vapor diffusion is arguably the most effective method for growing high-quality single crystals from small amounts of material.[7] The technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[12][13]
Protocol: Anti-Solvent Vapor Diffusion
-
System Setup:
-
Select a compatible solvent/anti-solvent pair. A common and effective pair for this compound would be Dichloromethane (DCM) as the solvent and Pentane or Hexane as the anti-solvent.[7]
-
In a small, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in the minimum amount of DCM (the "good" solvent), typically 0.2-0.5 mL.
-
Pour a larger volume (e.g., 2-3 mL) of the anti-solvent (e.g., Pentane) into a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Carefully place the small, open vial containing the compound solution inside the larger vessel, ensuring the liquid levels are such that the inner vial will not float or tip over.
-
-
Crystallization:
-
Seal the outer vessel tightly with a cap or parafilm. This creates a closed system where the vapor pressures of the two solvents can equilibrate.[14]
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease gradually, leading to slow crystal growth.
-
Store the setup in a stable, undisturbed location at a constant temperature.
-
-
Crystal Harvesting:
-
Once crystals have formed, carefully open the chamber and remove the inner vial.
-
Quickly remove the mother liquor with a pipette.
-
Gently wash the crystals with a small amount of the anti-solvent and dry.
-
Figure 2. Workflow for Anti-Solvent Vapor Diffusion.
Methodology III: Anti-Solvent Addition
Anti-solvent addition, also known as anti-solvent crystallization, is a powerful technique for achieving high yields and controlling particle size, making it suitable for larger-scale purification.[15][16] The method involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a miscible "anti-solvent" in which the compound is poorly soluble.[17][18]
Protocol: Anti-Solvent Addition
-
Solution Preparation:
-
Dissolve the crude compound in a minimal amount of a suitable "good" solvent (e.g., Acetone or Ethyl Acetate) at room temperature or with gentle warming.
-
Ensure the solution is fully dissolved and clear. Filter if necessary.
-
-
Crystallization:
-
While stirring the solution, add the "anti-solvent" (e.g., Hexane or Water) dropwise.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the point of supersaturation has been reached.
-
If necessary, add one or two drops of the "good" solvent back into the solution until it just becomes clear again.[11]
-
Cover the flask and allow it to stand undisturbed at room temperature. For compounds with higher solubility, cooling the solution in an ice bath or refrigerator can enhance crystal formation and yield.[11]
-
-
Crystal Harvesting and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals on the filter with a small portion of the anti-solvent or a cold mixture of the solvent/anti-solvent.[11]
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvents.
-
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not sufficiently supersaturated; too much solvent was used. The compound may be highly soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[19] Add a "seed" crystal if available.[2] Slowly evaporate some of the solvent. If all else fails, remove the solvent by rotary evaporation and try a different solvent system.[19] |
| "Oiling Out" | The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high. | Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[19] Ensure the solution cools to room temperature before placing it in an ice bath. |
| Formation of Fine Powder | Nucleation is occurring too rapidly due to high supersaturation or the presence of impurities. | Reduce the rate of cooling or anti-solvent addition. Ensure the initial solution is filtered to remove any particulate matter that could act as nucleation sites.[7] Use a slightly larger volume of the "good" solvent. |
| Low Yield | Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor. The compound may be moderately soluble even at low temperatures. | Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[19] Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
References
- Vertex AI Search. (n.d.). Slow Evaporation Method.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Research Journal of Pharmacy and Technology. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- (n.d.). Guide for crystallization.
- Linac Coherent Light Source. (n.d.). Crystal Growth.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- The Safety Net. (n.d.). Standard Operating Procedure.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- IUCr. (2024). How to grow crystals for X-ray crystallography.
- ResearchGate. (2025). Anti-Solvent Crystallization.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- eCampusOntario Pressbooks. (n.d.). Chapter 10 Lab Overview and Background Information.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- LabXchange. (2024). Lab Procedure: Recrystallization.
- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- MySkinRecipes. (n.d.). This compound.
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- 6. Tips & Tricks [chem.rochester.edu]
- 7. unifr.ch [unifr.ch]
- 8. iucr.org [iucr.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
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- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various high-value compounds, particularly in the development of anti-inflammatory agents, analgesics, and agrochemicals.[1][2] The strategic placement of the bromo, chloro, and ethyl carboxylate functionalities on the pyrazole ring provides multiple points for further chemical modification, making it an invaluable building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The synthesis is approached as a two-step process: the initial formation of the pyrazole ring via cyclocondensation, followed by regioselective bromination.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is efficiently achieved through a two-step sequence. The first step involves the construction of the pyrazole ring system, followed by a selective bromination at the 5-position. This strategy allows for the controlled introduction of the desired substituents onto the pyrazole core.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
The formation of the pyrazole ring is achieved through the cyclocondensation reaction of 3-chlorophenylhydrazine with diethyl (ethoxymethylene)malonate. This reaction is a classic and efficient method for constructing the pyrazole core.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, can facilitate the reaction by protonating the carbonyl and ethoxy groups, thereby increasing their electrophilicity.
Experimental Protocol
Materials and Reagents:
-
3-Chlorophenylhydrazine hydrochloride
-
Diethyl (ethoxymethylene)malonate
-
Ethanol (anhydrous)
-
Triethylamine or Sodium Acetate
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add triethylamine or sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add diethyl (ethoxymethylene)malonate (1 equivalent) to the reaction mixture.
-
Optionally, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the reaction and is easy to remove. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclocondensation reaction. |
| Base | Triethylamine/Sodium Acetate | Neutralizes the HCl from the hydrazine salt to generate the free nucleophile. |
| Catalyst | Glacial Acetic Acid (optional) | Can accelerate the reaction by activating the electrophile. |
Part 2: Synthesis of this compound
The second step involves the regioselective bromination of the synthesized pyrazole at the 5-position using N-bromosuccinimide (NBS). The electron-donating character of the pyrazole ring activates it towards electrophilic aromatic substitution.
Reaction Mechanism
N-bromosuccinimide serves as a source of an electrophilic bromine species ("Br+"). The pyrazole ring, being electron-rich, attacks the bromine atom of NBS, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the 5-bromo substituted product. The 4-position is already occupied by the electron-withdrawing carboxylate group, directing the substitution to the 5-position.
Experimental Protocol
Materials and Reagents:
-
Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine, easy to handle.[3][4] |
| Solvent | Dichloromethane (DCM) | An inert solvent that dissolves the reactants well. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Work-up | Sodium thiosulfate wash | Quenches excess NBS and bromine. |
Characterization Data
This compound [1]
-
Molecular Formula: C₁₂H₁₀BrClN₂O₂
-
Molecular Weight: 329.58 g/mol
-
Appearance: Expected to be a solid.
Note: Full spectral data (NMR, IR, MS) should be obtained and compared with reference spectra if available, or analyzed for characteristic peaks confirming the structure.
Safety Precautions
Personal Protective Equipment (PPE):
-
Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Handling of Reagents:
-
3-Chlorophenylhydrazine hydrochloride: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][5] Handle in a well-ventilated fume hood. Avoid inhalation of dust.
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage.[4][6][7][8][9] Handle with care, avoiding contact with skin and eyes. Keep away from combustible materials.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound presented herein is a reliable and efficient method for obtaining this valuable chemical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers can successfully synthesize this compound for further applications in drug discovery and materials science. The rationale behind each step has been provided to offer a deeper understanding of the chemical transformations involved.
References
- Safety Data Sheet: N-Bromosuccinimide - ChemScience. (2024).
- Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (2024).
- This compound. MySkinRecipes. (n.d.).
- Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. MySkinRecipes. (n.d.).
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Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Pyrazole Carboxylates
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to precisely install diverse substituents onto this heterocyclic core is paramount for tuning molecular properties and developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for forming carbon-carbon bonds, offering a powerful tool for the arylation, heteroarylation, and vinylation of pyrazole systems.[4][5]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of pyrazole carboxylates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer field-proven methodologies for researchers in drug discovery and chemical development. The focus is on providing not just a set of instructions, but a framework for rational reaction design and optimization.
Theoretical Background: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in our case, a halopyrazole carboxylate) to a palladium(0) complex. This step, often the rate-determining one, forms a new palladium(II) intermediate.[5][6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. The base is crucial as it forms a boronate salt, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[6][8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[6][7]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (e.g., 247 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the resulting suspension with argon for 10-15 minutes to ensure the mixture is thoroughly deoxygenated.
-
Catalyst Charging: While maintaining the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyrazole is consumed (typically 6-12 hours). [6]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [6]9. Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Ensure the catalyst is active and the reaction is rigorously deoxygenated. Oxygen can deactivate the Pd(0) catalyst.
-
-
Dehalogenation of Starting Material:
-
Cause: A common side reaction where the halide is replaced by a hydrogen atom.
-
Solution: Ensure the boronic acid is of good quality. Using boronate esters can sometimes mitigate this. Lowering the reaction temperature may also help.
-
-
Hydrolysis of Ester:
-
Cause: Base is too strong or reaction temperature is too high.
-
Solution: Switch to a milder base (e.g., K₂CO₃ or KF) or reduce the reaction temperature.
-
-
Protodeboronation of Boronic Acid:
-
Cause: Boronic acid instability, especially under prolonged heating.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using the more stable pinacol boronate ester counterpart.
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of pyrazole carboxylates. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of substituted pyrazoles. Understanding the interplay of these parameters, as outlined in this guide, empowers chemists to troubleshoot reactions effectively and adapt protocols for novel and complex molecular targets, accelerating progress in drug discovery and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Makhubela, B. C. E., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2018. [Link]
- Szostak, M., et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
- Makhubela, B. C. E., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health, 2018. [Link]
- Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
- Dvorak, C. A., et al. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 2005. [Link]
- Makhubela, B. C. E., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar, 2018. [Link]
- Khan, I., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 2018. [Link]
- Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett., 2014. [Link]
- Billingsley, K. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2007. [Link]
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. [Link]
- ResearchGate.
- Billingsley, K. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2009. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
- Jedinak, L., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Billingsley, K. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2007. [Link]
- NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]
- Touaibia, M., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, National Institutes of Health, 2015. [Link]
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Application Notes and Protocols for the N-Arylation of Pyrazoles
Abstract: The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemistry, forming the core of numerous blockbuster drugs and advanced materials.[1][2] The development of robust and efficient synthetic methodologies for the construction of the C(aryl)-N(pyrazole) bond is therefore of paramount importance. This guide provides an in-depth analysis of the primary catalytic systems employed for the N-arylation of pyrazoles, focusing on the mechanistic underpinnings and practical execution of these transformations. We present detailed, field-proven protocols for both copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig aminations, offering researchers a comprehensive resource for selecting and implementing the optimal strategy for their specific synthetic challenges.
Introduction: The Significance of N-Arylpyrazoles
N-arylated heterocyclic compounds are a foundational class of structures in numerous scientific fields.[3] Within this class, N-arylpyrazoles are particularly prominent. Their unique structural and electronic properties make them privileged scaffolds in drug discovery, appearing in blockbuster pharmaceuticals such as the COX-2 inhibitor Celecoxib, and a wide range of compounds with antitumor, antiviral, and anti-inflammatory properties.[4][5] The direct N-arylation of the pyrazole N-H bond represents the most straightforward and atom-economical approach to these valuable molecules.[6] However, the reaction can be challenging due to the ambident nucleophilicity of unsymmetrical pyrazoles and the potential for catalyst inhibition. Modern synthetic organic chemistry has largely overcome these hurdles through the development of sophisticated transition-metal catalyzed cross-coupling reactions.[7] This document details the two most powerful and widely adopted strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][6]
Mechanistic Overview of Key N-Arylation Reactions
Understanding the catalytic cycles is crucial for troubleshooting and optimizing N-arylation reactions. The choice between copper and palladium catalysis often depends on cost, substrate scope, and functional group tolerance.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is the classic method for forming C-N bonds using a copper catalyst.[8] Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper). Modern iterations employ catalytic amounts of copper salts, often in conjunction with a ligand, which facilitates the reaction under significantly milder conditions.[9][10] Diamines and amino acids like L-proline have proven to be particularly effective ligands, enhancing catalyst solubility and promoting the key steps of the catalytic cycle.[9][11]
The generally accepted mechanism proceeds through a Cu(I)/Cu(III) cycle:
-
Oxidative Addition: The active Cu(I) species reacts with the aryl halide (Ar-X) to form a Cu(III) intermediate.
-
Deprotonation & Ligand Exchange: The pyrazole is deprotonated by a base, and the resulting pyrazolate anion displaces a ligand on the copper center.
-
Reductive Elimination: The aryl group and the pyrazolyl group couple, forming the N-arylpyrazole product and regenerating the active Cu(I) catalyst.
The Buchwald-Hartwig Amination: Mild and Versatile
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[12] It generally operates under much milder conditions than traditional Ullmann reactions and exhibits an exceptionally broad substrate scope.[13] The success of this reaction is heavily reliant on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the crucial reductive elimination step.[5] Bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuDavePhos) are often required for efficient coupling.[5][6]
The catalytic cycle involves a Pd(0)/Pd(II) manifold:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The pyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole N-H, forming a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-arylpyrazole product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols are robust, general procedures that can be adapted for a wide range of substrates. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole
Principle: This protocol utilizes a cost-effective copper(I) iodide catalyst in conjunction with a simple diamine ligand to couple pyrazoles with aryl iodides or bromides.[9][10] The diamine ligand accelerates the reaction, allowing for lower reaction temperatures compared to ligand-free Ullmann conditions. Potassium phosphate serves as an effective base in a polar aprotic solvent like DMF or dioxane.
| Materials & Reagents |
| Pyrazole (1.0 mmol, 1.0 eq) |
| Aryl halide (Aryl-I or Aryl-Br) (1.2 mmol, 1.2 eq) |
| Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%) |
| N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%) |
| Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq) |
| Anhydrous Dioxane or DMF (3-5 mL) |
| Oven-dried reaction vial with a magnetic stir bar |
| Standard glassware for workup and purification |
| Ethyl acetate, water, brine, anhydrous sodium sulfate |
| Silica gel for column chromatography |
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add pyrazole (1.0 mmol), aryl halide (1.2 mmol), CuI (9.5 mg, 0.05 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Ligand Addition: Through the septum, add anhydrous dioxane (or DMF, 3-5 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (10.5 µL, 0.1 mmol) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylpyrazole.
Safety: Handle copper salts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Palladium-Catalyzed (Buchwald-Hartwig) N-Arylation of Pyrazole
Principle: This protocol employs a palladium catalyst and a sterically hindered phosphine ligand to achieve the N-arylation of pyrazoles with aryl chlorides, bromides, or triflates under relatively mild conditions.[6][13] The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation step in the catalytic cycle.
| Materials & Reagents |
| Pyrazole (1.0 mmol, 1.0 eq) |
| Aryl halide (Aryl-Cl, Aryl-Br, or Aryl-OTf) (1.1 mmol, 1.1 eq) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) |
| BrettPhos (0.04 mmol, 4 mol%) |
| Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq) |
| Anhydrous Toluene or Dioxane (3-5 mL) |
| Oven-dried Schlenk flask or sealed tube with a magnetic stir bar |
| Standard glassware for workup and purification |
| Diethyl ether, water, brine, anhydrous magnesium sulfate |
| Silica gel for column chromatography |
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.4 mg, 0.04 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the pyrazole (1.0 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Add the aryl halide (1.1 mmol) and anhydrous toluene (3-5 mL).
-
Inert Atmosphere (if not using a glovebox): If a glovebox is unavailable, add the solid reagents to the flask, seal it, and then perform several evacuate/backfill cycles with an inert gas before adding the solvent and liquid reagents via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, quench the reaction by adding water (10 mL). Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-arylpyrazole.
Safety: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Always use a fume hood and appropriate PPE.
Comparison of Catalytic Systems
The choice between a copper- or palladium-based system is a critical decision in synthesis design.
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Cost | Generally lower cost (CuI, Cu₂O) | Higher cost (Pd precursors) |
| Ligands | Simple, inexpensive (e.g., diamines, L-proline)[9][11] | Complex, expensive phosphines (e.g., BrettPhos)[6] |
| Aryl Halide Scope | Prefers Aryl-I, Aryl-Br. Aryl-Cl are less reactive.[9] | Excellent for Aryl-Cl, Br, I, and OTf.[14] |
| Functional Groups | Tolerant to many groups, but can be sensitive to strong chelators.[9] | Exceptionally high functional group tolerance.[15] |
| Reaction Temp. | Typically higher (80-140 °C).[16] | Typically milder (RT - 100 °C).[13] |
| Base | Moderate bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[16][17] | Strong, non-nucleophilic bases (NaOtBu, LHMDS).[15] |
| Advantages | Low cost, simple ligands. | Mild conditions, broad scope, high yields. |
| Disadvantages | Harsher conditions, narrower scope for aryl chlorides. | High cost of catalyst and ligands, air-sensitivity. |
General Experimental Workflow
The overall process for performing a catalytic N-arylation reaction is systematic, ensuring reproducibility and safety.
References
- Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
- Yang, X., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
- Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (n.d.).
- Shaikh, A., Shintre, S., Gunjal, P., Patil, S., & Arul, M. (2023).
- (n.d.). A proposed mechanism for the synthesis of N-arylpyrazoles.
- (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link]
- Shaikh, A. B., et al. (2022).
- Shaikh, A. B., et al. (2022).
- Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025).
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Lee, C.-H., et al. (2015). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
- Saima, A., et al. (2023). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- (n.d.).
- (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of Chemical Society of Pakistan. [Link]
- Yoshimitsu, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- (2023).
- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols for the Biological Screening of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1][2][3] Its metabolic stability and versatile chemical nature make it a "privileged scaffold" in the design of novel therapeutics.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][5] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the Bruton's tyrosine kinase inhibitor Zanubrutinib, feature a pyrazole core, highlighting its clinical significance.[4]
The compound of interest, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , belongs to this promising class of molecules. Its structural features—a substituted phenyl ring at the N1 position, a bromine atom at C5, and an ethyl carboxylate group at C4—suggest a potential for interaction with various biological targets. The presence of halogen atoms can influence the compound's pharmacokinetic properties and binding interactions with target proteins. Given the established anticancer and kinase inhibitory activities of many pyrazole-containing compounds, a logical starting point for the biological screening of this novel molecule is to investigate its effects on cancer cell proliferation and key signaling pathways involved in oncogenesis.[6][7][8][9][10]
These application notes provide a comprehensive guide for researchers to conduct a systematic biological evaluation of "this compound." The protocols outlined below follow a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays to elucidate the compound's mode of action.
Experimental Workflow: A Tiered Approach to Biological Screening
A systematic approach to screening a novel compound is crucial for efficiently identifying its biological activity. The following workflow is proposed for the evaluation of "this compound."
Caption: A tiered workflow for the biological screening of the target compound.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability across a panel of cancer cell lines.[11][12][13][14] This provides a broad overview of its cytotoxic or cytostatic potential and helps in selecting sensitive cell lines for further investigation. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and suitability for high-throughput screening.[15][16][17][18][19][20]
Principle of Tetrazolium-Based Cell Viability Assays
These colorimetric assays measure the metabolic activity of living cells.[15][17] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.[15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan, requiring a solubilization step.[15][16][17]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, simplifying the protocol.[15][16]
Protocol 1.1: Cell Viability Assessment using the XTT Assay
The XTT assay is often preferred over the MTT assay as it eliminates the need for a solubilization step, thus reducing potential errors and saving time.[15]
Materials:
-
"this compound" (stock solution in DMSO)
-
Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
XTT reagent and activation solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for 48-72 hours.
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.[15]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (450 nm) | % Viability |
| Vehicle Control (0) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.10 | 8 |
This is an example data table. Actual results will vary.
Tier 2: Mechanistic Elucidation - Investigating the Mode of Cell Death
If the primary screen reveals significant cytotoxic activity, the next logical step is to investigate the mechanism by which the compound induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a key mechanism for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.
Protocol 2.1.1: Caspase-3/7 Activity Assay
The Caspase-Glo® 3/7 assay is a sensitive and straightforward method to measure the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[21][22][23][24][25]
Principle: The assay provides a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[21]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the test compound (at concentrations around the IC₅₀ value) as described in Protocol 1.1.
-
Include a positive control for apoptosis induction (e.g., Staurosporine).
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Caption: Measurement of apoptosis via caspase-3/7 activation.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[26][27][28][29][30] Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle.[26][27][28]
Protocol 2.2.1: Cell Cycle Analysis by Flow Cytometry
Principle: This method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI) or DAPI.[27][28] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. By analyzing a large population of cells, a histogram of DNA content can be generated, which allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[26][28][29]
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compound at relevant concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a DNA content histogram.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
-
Expected Results: An accumulation of cells in a specific phase of the cell cycle compared to the control would suggest that the compound interferes with cell cycle progression at that checkpoint.
Tier 3: Target Identification - Exploring Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors.[31][32][33][34][35] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common driver of cancer. Therefore, if the test compound induces apoptosis or cell cycle arrest, it is prudent to investigate its potential as a kinase inhibitor.
Protocol 3.1: Kinase Inhibition Profiling
A broad kinase screen against a panel of recombinant kinases is an effective way to identify potential molecular targets. This can be performed as a fee-for-service by specialized contract research organizations (CROs).
Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various detection methods are used, including radiometric assays and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Compound Submission:
-
Submit the test compound to a CRO that offers kinase profiling services.
-
-
Screening:
-
The compound is typically screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
-
Data Analysis:
-
The results are usually provided as the percentage of inhibition for each kinase.
-
"Hits" are identified as kinases that are significantly inhibited by the compound.
-
-
Follow-up Studies:
-
For any identified hits, dose-response studies should be conducted to determine the IC₅₀ values.
-
Further cellular assays, such as Western blotting to assess the phosphorylation status of downstream targets, can be used to confirm the on-target activity of the compound in a cellular context.[31]
-
Caption: Workflow for identifying potential kinase targets.
Conclusion
This document provides a structured and scientifically grounded approach to the initial biological screening of "this compound." By following this tiered workflow, researchers can efficiently determine the cytotoxic potential of the compound, elucidate its primary mechanism of action, and identify potential molecular targets within the kinome. The insights gained from these studies will be invaluable for guiding further preclinical development of this promising pyrazole derivative.
References
- Cell cycle analysis - Wikipedia. (n.d.).
- Analysis of cell cycle by flow cytometry - PubMed - NIH. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.).
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024, December 25). Indian Journal of Heterocyclic Chemistry, 34(04).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).
- MTT assay - Wikipedia. (n.d.).
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025, December 8).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.).
- Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (2022, November 4).
- Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
- Caspas-Glo 3/7 Assay - Reaction Biology. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (n.d.).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
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Application Notes & Protocols: In Vitro Characterization of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for a Primary Screening Cascade
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (hereafter "EBPC") is a novel synthetic compound featuring a pyrazole scaffold. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and anticoagulant effects.[1][2][3][4] The specific substitutions on the EBPC molecule—a bromo group at position 5, a 3-chlorophenyl group at position 1, and an ethyl carboxylate at position 4—suggest it may possess unique bioactivity.
Given the absence of published data for EBPC, a systematic in vitro characterization is the essential first step to uncover its biological potential. This document provides a foundational, logic-driven guide for an initial screening cascade. The protocols herein are designed to first establish a baseline cytotoxicity profile and then to probe for a common mechanism of action—apoptosis. This structured approach ensures that resources are used efficiently and that the resulting data is robust, reproducible, and provides a clear basis for go/no-go decisions in a drug discovery context.
Foundational Procedures: Compound Handling & Stock Preparation
Accurate and reproducible results begin with proper compound management. The initial solubility and stability of a test compound are critical parameters that influence every subsequent experiment.
Expertise Insights: The Importance of Solubility
A compound that precipitates in culture media is not bioavailable to the cells, leading to a dramatic underestimation of its true potency. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions due to its ability to dissolve a wide range of molecules.[5] However, DMSO itself can be toxic to cells at concentrations typically above 0.5-1%. Therefore, the goal is to prepare the most concentrated stock possible to minimize the final DMSO percentage in the assay wells.
Protocol: Determining Maximum DMSO Solubility
This protocol establishes the maximum practical stock concentration for EBPC.
Materials:
-
EBPC powder
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Initial Preparation: Weigh out 5-10 mg of EBPC into a sterile microcentrifuge tube.
-
Incremental Solubilization: Add a small, precise volume of DMSO (e.g., 100 µL) and vortex vigorously for 2 minutes. Observe for complete dissolution.
-
Achieving Saturation: If fully dissolved, continue adding small, pre-weighed amounts of EBPC (e.g., 1-2 mg increments), vortexing thoroughly after each addition until a fine precipitate or suspension remains that does not dissolve after 5 minutes of vortexing.
-
Equilibration: Allow the tube to incubate at room temperature for at least 2 hours to ensure equilibrium is reached.[5]
-
Separation: Centrifuge the tube at >14,000 x g for 10 minutes to pellet the excess, undissolved compound.
-
Stock Collection: Carefully transfer the clear supernatant to a new sterile tube. This is your saturated stock solution. The concentration must be determined using an analytical method (e.g., HPLC-UV, NMR with an internal standard) before proceeding. For practical screening purposes, if a 10 mM solution is readily achieved without precipitation, this is often used as the starting stock concentration.
Protocol: Preparation of a 10 mM Master Stock Solution
(Assuming a Molecular Weight for EBPC of 343.6 g/mol and 10 mM is determined to be a soluble concentration)
-
Calculation: Weigh out 3.44 mg of EBPC.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Homogenization: Vortex until the compound is completely dissolved.
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 1: General Cytotoxicity & Viability Screening
The first biological question is whether EBPC affects cell viability. A dose-response study using a robust viability assay is the gold standard for determining the compound's potency (e.g., IC50, the concentration at which 50% of cell viability is inhibited).
Scientific Rationale: Choosing the Right Viability Assay
We will employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, the universal energy currency, which is a direct indicator of metabolically active, viable cells.[6][7][8] Its "add-mix-measure" format is simple, highly sensitive, and less prone to artifacts than colorimetric assays (like MTT) which can be affected by compound color or redox activity.[6][7][9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using a luminescent ATP-based assay.
Protocol: CellTiter-Glo® Viability Assay
Materials:
-
Selected cancer cell line (e.g., HeLa, A549) in logarithmic growth phase
-
Opaque-walled 96-well plates suitable for luminescence
-
EBPC 10 mM stock in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.)[6][7][8][9][10]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of media). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a 10-point serial dilution series of EBPC in culture medium from the 10 mM DMSO stock. Causality Note: A 10X working concentration plate is prepared so that adding 10 µL to 90 µL of media in the assay plate results in the final desired concentration and keeps the final DMSO concentration consistent (e.g., 0.5%).
-
Treatment: Add 10 µL of the 10X compound dilutions to the appropriate wells. Include "vehicle control" wells (0.5% DMSO) and "untreated control" wells (media only).
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[7][9] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[9] c. Add a volume of reagent equal to the culture medium in each well (100 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][9] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation & Interpretation
Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve to calculate the IC50 value.
| Parameter | Value |
| Cell Line | HeLa |
| Treatment Duration | 72 hours |
| IC50 (µM) | [Example Value: 5.2 µM] |
| Curve Hill Slope | [Example Value: -1.1] |
| R² of Curve Fit | [Example Value: 0.992] |
| Table 1: Example cytotoxicity data summary for EBPC. |
Phase 2: Mechanistic Elucidation - Apoptosis Induction
An IC50 value in the low micromolar range warrants further investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic anticancer agents. Key hallmarks include the activation of effector caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.
Scientific Rationale: Orthogonal Assays for Trustworthiness
To build a trustworthy case for apoptosis, we will use two mechanistically distinct assays:
-
Caspase-Glo® 3/7 Assay: A luminescent assay that directly measures the activity of the primary executioner caspases.[11][12][13][14][15] This provides functional evidence of the apoptotic signaling cascade.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that detects an early event (PS externalization via Annexin V binding) and a late event (membrane permeabilization via PI uptake), allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
Apoptosis Signaling & Assay Targets
Caption: Relationship between apoptotic events and the assays used for their detection.
Protocol: Caspase-Glo® 3/7 Assay
This protocol follows the same plate setup and treatment as the viability assay.
Procedure:
-
Setup and Treat: Prepare and treat a 96-well opaque plate with EBPC at various concentrations (e.g., centered around the IC50 value: 1, 5, 10, 25 µM) for a shorter duration (e.g., 24 hours), as caspase activation precedes overt cell death.
-
Assay Execution: a. Equilibrate the plate to room temperature for 30 minutes. b. Prepare and add Caspase-Glo® 3/7 Reagent (100 µL per well) according to the manufacturer's protocol.[11][14][15] c. Mix on a plate shaker at 300-500 rpm for 30 seconds.[13] d. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure luminescence. Results are typically expressed as fold-change over the vehicle control.
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.5% DMSO) | 1.0 |
| EBPC (5 µM) | [Example Value: 4.8] |
| EBPC (10 µM) | [Example Value: 8.2] |
| Staurosporine (1 µM) | [Positive Control: 10.5] |
| Table 2: Example caspase activation data for EBPC. |
Protocol: Annexin V/PI Flow Cytometry
Materials:
-
6-well plates
-
Flow cytometer
-
Cold PBS and 1X Binding Buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle, EBPC (at 1X and 2X IC50), and a positive control (e.g., staurosporine) for 24 hours.
-
Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells). b. Gently wash attached cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding medium from step 2a and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Wash the cell pellet twice with cold PBS.[16] b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16] c. Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[16][18] e. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][18] f. Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Data is presented as quadrant plots, quantifying the percentage of cells in each population (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Concluding Remarks & Future Directions
This guide outlines a robust, primary screening cascade for characterizing the in vitro activity of a novel pyrazole compound, EBPC. Positive results from these assays—specifically a potent IC50 and confirmed induction of apoptosis via caspase activation and Annexin V staining—would provide strong justification for subsequent studies. Future work could include investigating the intrinsic vs. extrinsic apoptotic pathways, cell cycle analysis, and ultimately, target deconvolution studies to identify the specific molecular target(s) of EBPC. Adherence to these foundational protocols and best practices in cell culture is paramount for generating high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.[20][21][22][23][24]
References
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed, Current Topics in Medicinal Chemistry. [Link]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Europe PMC. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid Insights. [Link]
- Annexin V-FITC Apoptosis Detection Kit. Nacalai Tesque, Inc. [Link]
- Caspase 3/7 Activity. protocols.io. [Link]
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Best Practices - Cell Culture Techniques. The Scientist. [Link]
- 6 Technical Tips for Successful Cell Culture. JangoCell. [Link]
- Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
- Cell Culture Best Practices. YouTube. [Link]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
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Application Notes & Protocols for Assessing the Cytotoxicity of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2] Compounds incorporating the pyrazole ring system have been shown to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic pathways.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously assess the cytotoxic potential of a novel pyrazole derivative, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate . We present a multi-assay strategy designed to move beyond a simple viability readout to a more nuanced understanding of the compound's cellular impact. This guide details field-proven protocols for preliminary compound handling, primary cytotoxicity screening using an MTT metabolic assay, and subsequent mechanistic studies using LDH release (necrosis) and Annexin V/PI staining (apoptosis) assays.[6][7][8] The overarching goal is to equip researchers with a self-validating framework to generate robust, reproducible, and insightful data for early-stage drug discovery programs.
Part 1: Foundational Concepts & Pre-Assay Workflow
Compound Solubility: The Critical First Step
The bioavailability of a test compound in an in vitro setting is entirely dependent on its solubility in the cell culture medium.[9] Novel heterocyclic compounds are often hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and relatively low cellular toxicity at concentrations typically below 0.5% (v/v).[10]
Rationale: An inaccurate understanding of a compound's solubility limit can lead to its precipitation in the aqueous culture medium. This not only reduces the effective concentration of the compound but the resulting crystals can cause physical damage to cells, a confounding factor that can be misinterpreted as true chemical cytotoxicity. Therefore, kinetic solubility should be determined empirically.[11][12]
Protocol for Preliminary Solubility & Stock Preparation:
-
Preparation: Weigh out 1-2 mg of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add cell culture grade, anhydrous DMSO to create a high-concentration stock, for example, 10 mM or 20 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is not complete, gentle warming in a 37°C water bath for 10 minutes may be employed.[10]
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. This removes any potential microbial contamination or microscopic particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Experimental Design: The Importance of Controls
A robust and self-validating protocol relies on the inclusion of comprehensive controls. These controls establish the baseline and maximum response of the assay system, allowing for the accurate interpretation of the test compound's effects.
-
Vehicle Control: This is one of the most critical controls. Cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the test compound. This allows for the differentiation of cytotoxicity caused by the compound versus the solvent itself.
-
Untreated Control (Negative Control): Cells are incubated in culture medium only. This represents 100% cell viability and provides a baseline for normal cell health and proliferation over the assay period.
-
Positive Control (Maximum Cytotoxicity): Cells are treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or a high concentration of Triton™ X-100 for membrane lysis assays). This confirms that the assay system is capable of detecting a cytotoxic event and defines the maximum effect (0% viability or 100% cytotoxicity).
Caption: Overall experimental workflow for cytotoxicity assessment.
Part 2: Core Cytotoxicity Assay Protocols
We recommend a tiered approach. Begin with a broad screening assay like MTT to determine the general effect on cell viability and establish a dose-response curve. Based on these findings, proceed with more specific assays like LDH and Annexin V/PI to elucidate the mechanism of cell death.
Protocol 1: MTT Assay for Cell Viability & Proliferation
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Materials:
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Development: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay for Necrotic Cell Death
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[16][17] The released LDH catalyzes a reaction that results in a colored formazan product, which is proportional to the number of lysed cells.[8]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits like Promega CytoTox 96® or similar are recommended)[16]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with the test compound as described in the MTT protocol (Steps 1-3). It is crucial to set up the required controls as specified by the kit manufacturer, which typically include:
-
Spontaneous LDH release (vehicle control)
-
Maximum LDH release (cells lysed with a provided lysis buffer)
-
Background control (medium only)[8]
-
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes.[8] This pellets any detached, lysed cells.
-
Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture (Substrate Mix + Assay Buffer) according to the kit's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[16] The reaction will produce a red formazan product.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measure the absorbance at 490 nm within one hour.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection via Flow Cytometry
This is a powerful assay that differentiates between distinct cell populations.[7] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[19][20]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[21]
-
Cold PBS
-
FACS tubes
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates or T25 flasks and treat with the test compound (e.g., at its IC50 and 2x IC50 concentration as determined by the MTT assay) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well to ensure all apoptotic bodies are collected.[20]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[19][22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19][21]
-
Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[21] Analyze the samples immediately (within 1 hour) by flow cytometry. Be sure to set up compensation controls using single-stained samples.
Caption: Cellular states detected by the Annexin V / PI assay.
Part 3: Data Analysis & Interpretation
Data Summary
The results from the three assays should be compiled to build a comprehensive cytotoxicity profile.
| Assay | Parameter Measured | Typical Output | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | % Viability vs. Concentration | Determines the IC50 value; indicates overall reduction in cell proliferation/viability.[6] |
| LDH | LDH release into media | % Cytotoxicity vs. Concentration | Quantifies cell death via membrane rupture (necrosis).[16] |
| Annexin V / PI | Phosphatidylserine externalization & membrane permeability | % of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic) | Elucidates the primary mechanism of cell death.[20][21] |
Hypothetical Data Interpretation:
-
Scenario A: A low IC50 from the MTT assay correlates with a high percentage of Annexin V positive / PI negative cells. This strongly suggests the compound is a potent inducer of apoptosis.
-
Scenario B: A low IC50 from the MTT assay correlates with a significant increase in LDH release and a high percentage of PI positive cells (both Annexin V positive and negative). This points towards a primary necrotic or necroptotic mechanism of cell death.
-
Scenario C: The IC50 from the MTT assay is high, but cell proliferation is clearly arrested at lower concentrations without a significant increase in cell death markers. This indicates the compound may be cytostatic rather than cytotoxic.
By integrating the data from these orthogonal assays, a researcher can confidently characterize the cytotoxic profile of this compound and make informed decisions for the next steps in the drug discovery pipeline.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Ria, F., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Fouad, M. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
- Al-Warhi, T., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Heliyon, 10(11), e31697.
- protocols.io. (2024). LDH cytotoxicity assay.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Moolake, S. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- ResearchGate. (2025). Anticancer Activity of Pyrazole via Different Biological Mechanisms.
- Allen, M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Amini, E., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(5), 711-721.
- Cell Biologics, Inc. (n.d.). LDH Assay.
- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
- Ahasan, N. B., & Islam, M. R. (2007). Cytotoxicity Study of Pyrazole Derivatives. Bangladesh Journal of Pharmacology, 2(2), 81-87.
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3326.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole.
- Abás, S., et al. (2020). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Organic Chemistry, 24(16), 1819-1836.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
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Introduction: The Imperative for Novel Antimicrobial Agents
An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial efficacy of halogenated pyrazole esters.
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective. This escalating crisis necessitates the discovery and development of new chemical entities with novel mechanisms of action. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The introduction of halogen atoms (F, Cl, Br, I) into the pyrazole ester structure can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, often enhancing its biological potency and metabolic stability.[3]
This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of halogenated pyrazole esters as potential antimicrobial agents. It is designed to equip researchers with the necessary tools to move from a newly synthesized compound to a well-characterized lead with a preliminary safety profile. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[5][6]
Conceptual Workflow for Antimicrobial Evaluation
The journey from a novel compound to a potential drug candidate follows a structured screening cascade. This process is designed to efficiently identify potent compounds while simultaneously filtering out those with unfavorable characteristics, such as high toxicity.
Caption: Overall workflow for evaluating novel antimicrobial agents.
SECTION 1: PRIMARY ANTIMICROBIAL SCREENING
The initial step is to quickly assess whether a compound possesses any antimicrobial activity. The agar diffusion method is a widely used, cost-effective technique for this purpose.
Protocol 1.1: Agar Well Diffusion Assay
This method provides qualitative or semi-quantitative results, indicating the sensitivity of a panel of microorganisms to the test compound.
Causality Behind Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard for bacteria as it has good batch-to-batch reproducibility and does not inhibit common antibiotics. For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are used as they support robust fungal growth.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) to ensure a uniform lawn of growth, making the zones of inhibition comparable between experiments.[5]
-
Controls: A solvent control (e.g., DMSO) is critical to ensure the vehicle itself has no antimicrobial effect. A positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) validates that the assay is working correctly.[7]
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of an MHA or SDA plate to create a confluent lawn.
-
Well Preparation: Aseptically punch wells (typically 6 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the halogenated pyrazole ester solution (at a known concentration, e.g., 1 mg/mL in DMSO) into a well. Load positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter correlates with higher antimicrobial activity.
SECTION 2: DETERMINING POTENCY AND SPECTRUM OF ACTIVITY
Compounds that show promising activity in the primary screen are advanced to quantitative assays to determine the precise concentration required to inhibit or kill the microorganisms.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This is the gold-standard method for quantitative susceptibility testing.
Causality Behind Choices:
-
96-Well Plate Format: This allows for high-throughput testing of multiple compounds against multiple organisms simultaneously and uses small volumes of reagents.
-
Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.
-
Growth Indicator: Resazurin (or similar metabolic indicators) can be used for a colorimetric endpoint, which is less subjective than visual inspection of turbidity. Viable, respiring cells reduce blue resazurin to pink resorufin.
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (GC) and well 12 as the sterility control (SC).
-
Compound Dilution: Add 200 µL of the test compound solution (at 2x the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it further so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using an indicator). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of a compound that kills ≥99.9% of the initial inoculum, distinguishing a '-cidal' (killing) effect from a '-static' (inhibitory) effect.
Step-by-Step Methodology:
-
Perform MIC Test: First, determine the MIC as described in Protocol 2.1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plate at 37°C for 24-48 hours.
-
Data Collection: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.
Data Presentation:
Results should be summarized in a clear, tabular format.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Halogenated Pyrazole Ester X | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Halogenated Pyrazole Ester X | E. coli ATCC 25922 | 8 | >128 | >16 | Bacteriostatic |
| Halogenated Pyrazole Ester X | C. albicans ATCC 10231 | 16 | 32 | 2 | Fungicidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
SECTION 3: EVALUATING HOST CELL SAFETY
A potent antimicrobial is only useful if it is more toxic to the pathogen than to the host. Cytotoxicity assays are essential to determine the compound's therapeutic window.[8][9][10]
Protocol 3.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of mammalian cells, which serves as a proxy for cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Causality Behind Choices:
-
Cell Lines: Use of a standard, well-characterized mammalian cell line (e.g., HEK293 - human embryonic kidney, or Vero - monkey kidney) provides a model for general host cell toxicity.
-
Serum in Media: Fetal Bovine Serum (FBS) provides essential growth factors for the cells but can also bind to test compounds, potentially reducing their effective concentration. It's crucial to be consistent with the FBS percentage.
-
Endpoint: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours to allow cells to adhere.
-
Compound Addition: Prepare serial dilutions of the halogenated pyrazole ester in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
SECTION 4: DATA INTERPRETATION AND MECHANISTIC INSIGHTS
Selectivity Index (SI)
The selectivity index is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of host cell toxicity to antimicrobial activity.
SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbial pathogen than to mammalian cells. An SI > 10 is often considered a good starting point for a promising lead compound.
Potential Mechanisms of Action
While a full mechanistic study is beyond the scope of initial screening, understanding the potential targets of pyrazole derivatives can guide future experiments. Many pyrazole-containing antimicrobials are known to interfere with essential cellular processes.[12] One of the most well-documented targets for pyrazole-based antibacterials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][13][14] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Further studies could involve specific enzymatic assays (e.g., DNA gyrase supercoiling assay) or whole-genome sequencing of resistant mutants to pinpoint the compound's mechanism of action.[12]
References
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- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: vertexaisearch.cloud.google.com)
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: vertexaisearch.cloud.google.com)
- Antimicrobial evaluation of some novel pyrazole deriv
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: vertexaisearch.cloud.google.com)
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (Source: vertexaisearch.cloud.google.com)
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (Source: MDPI)
- Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (Source: PubMed)
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (Source: Benchchem)
- Antibacterial pyrazoles: tackling resistant bacteria. (Source: PMC - NIH)
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (Source: Biointerface Research in Applied Chemistry)
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (Source: vertexaisearch.cloud.google.com)
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- Novel Acetohydrazide Pyrazole Derivatives.
- Antimicrobial activity-sensitivity testing of compounds (4a-f) and...
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Application Note: A Methodological Framework for Evaluating Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a Novel Kinase Inhibitor
Abstract
This document provides a comprehensive methodological framework for the initial characterization of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (herein referred to as EBCP) as a potential protein kinase inhibitor. While specific inhibitory data for EBCP is not currently published, its pyrazole core represents a "privileged structure" in medicinal chemistry, known to be a vital framework in numerous FDA-approved kinase inhibitors.[1][2][3] This guide, designed for researchers in drug discovery and chemical biology, outlines a systematic, multi-stage workflow. It begins with foundational biochemical assays to establish inhibitory activity and determine the mechanism of action, and progresses to cell-based assays to confirm target engagement and functional effects. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying scientific principles, and guidelines for data interpretation, ensuring a robust and self-validating approach to inhibitor characterization.
Introduction: The Pyrazole Scaffold as a Privileged Kinase-Targeting Motif
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[4] Within this field, certain chemical scaffolds appear with remarkable frequency due to their inherent ability to form key interactions within the ATP-binding pocket of kinases.[5] The pyrazole ring is one such "privileged structure," valued for its synthetic accessibility and versatile bioisosteric properties.[2][6] Its importance is highlighted by its presence in at least eight FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[1][2]
The subject of this guide, EBCP, is a synthetic compound featuring this pyrazole core.[7][8] While its biological activity is uncharacterized, its structure merits systematic investigation. This application note presents a logical and efficient workflow to:
-
Determine if EBCP inhibits protein kinase activity in vitro.
-
Quantify its potency (IC50).
-
Elucidate its mechanism of action (MoA).
-
Confirm its ability to engage a target kinase within a cellular environment.
-
Assess its functional impact on cell viability.
The following protocols utilize widely adopted and validated commercial assays as examples, providing a reliable foundation for the evaluation of EBCP or any novel compound with a similar scaffold.
Workflow for Kinase Inhibitor Characterization
A robust evaluation of a novel compound requires a phased approach, moving from broad, biochemical screening to more specific, cell-based validation. This ensures that resources are spent on compounds that show genuine promise in a physiological context.
Caption: A phased approach from biochemical to cellular validation.
Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
Scientific Rationale: The first step is to determine if EBCP can inhibit the catalytic activity of a kinase. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to kinase activity.[11] By testing a range of EBCP concentrations, we can generate a dose-response curve and calculate the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.[12]
Materials:
-
EBCP (dissolved in 100% DMSO to create a 10 mM stock solution)
-
Recombinant Kinase of interest (e.g., ABL1, SRC, EGFR)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[9]
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the 10 mM EBCP stock in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., 100 µM to 1.7 nM final assay concentration).
-
Reaction Setup:
-
Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.
-
Add 0.5 µL of diluted EBCP or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Expert Insight: To initiate the reaction, add 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[13]
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[14] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luminescence reaction.[14] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis & Interpretation:
-
Subtract the background luminescence (no kinase control) from all data points.
-
Normalize the data: Set the average of the DMSO-only wells (no inhibition) to 100% activity and the average of a control inhibitor (or no enzyme) to 0% activity.
-
Plot the % activity against the log of the EBCP concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Parameter | Description | Example Value |
| Top Plateau | 100% Kinase Activity | 100 |
| Bottom Plateau | 0% Kinase Activity | 0 |
| LogIC50 | Log of the inhibitor concentration at 50% inhibition | -6.5 |
| Hill Slope | Steepness of the curve | -1.1 |
| IC50 | Concentration for 50% inhibition (derived from LogIC50) | 316 nM |
| Table 1. Example parameters from a 4PL curve fit for IC50 determination. |
Protocol: Determining Mechanism of Action (ATP Competition)
Scientific Rationale: Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the kinase. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[15][16] This can be determined by measuring the inhibitor's IC50 at various ATP concentrations.[17] If EBCP is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases, because more inhibitor is required to outcompete the natural substrate.[17] If the IC50 remains unchanged, the inhibitor is likely non-competitive (binding to an allosteric site).
Caption: Visualizing competitive vs. allosteric inhibition.
Step-by-Step Procedure:
-
Follow the same procedure as the IC50 determination protocol (Section 3).
-
Set up multiple parallel experiments. In each experiment, use a different fixed concentration of ATP. A recommended range is 0.1x, 1x, and 10x the previously determined Km(ATP) of the kinase.
-
For each ATP concentration, generate a full dose-response curve for EBCP.
-
Calculate the IC50 value for EBCP at each ATP concentration.
Data Analysis & Interpretation:
-
Plot: Plot the calculated IC50 values against the corresponding ATP concentration.
-
Interpretation:
-
ATP-Competitive: A linear increase in IC50 with increasing ATP concentration strongly indicates an ATP-competitive mechanism of action.
-
Non-Competitive: If the IC50 value remains relatively constant across all ATP concentrations, the inhibitor is non-competitive.
-
Uncompetitive: A decrease in IC50 with increasing ATP concentration indicates an uncompetitive mechanism (the inhibitor binds only to the enzyme-substrate complex), which is rare for kinase inhibitors.
-
| [ATP] | Calculated IC50 (nM) | Interpretation |
| 10 µM (0.1x Km) | 85 | - |
| 100 µM (1x Km) | 316 | IC50 increases with [ATP] |
| 1000 µM (10x Km) | 2850 | Conclusion: ATP-Competitive |
| Table 2. Example data demonstrating an ATP-competitive mechanism. |
Protocols: Cellular Target Engagement and Functional Viability
Scientific Rationale: A compound that works on a purified enzyme may not work in the complex environment of a living cell. It is essential to verify that EBCP can cross the cell membrane, engage its target kinase, and elicit a functional response.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful biophysical method for confirming drug-target interaction in a cellular setting.[18][19] The principle is based on ligand-induced thermal stabilization: when a drug binds to its protein target, the protein becomes more resistant to heat-induced denaturation.[20] By heating cells treated with EBCP across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[21][22]
Step-by-Step Procedure:
-
Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase) and treat with either vehicle (DMSO) or a saturating concentration of EBCP (e.g., 10-50x the biochemical IC50) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target kinase using a standard protein detection method like Western Blot or ELISA.
Data Analysis & Interpretation:
-
Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and EBCP-treated samples.
-
A rightward shift in the melting curve for the EBCP-treated sample compared to the vehicle control indicates that EBCP binding has stabilized the target protein, confirming cellular target engagement.
Protocol: Cell Viability Assay for Functional Effect (EC50)
If EBCP successfully engages its target in cells, it should produce a functional outcome. For a kinase implicated in cancer cell survival, this outcome would be a reduction in cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies the number of viable cells by measuring ATP levels, an indicator of metabolic activity.[23][24][25]
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with a serial dilution of EBCP (similar to the IC50 determination) for a prolonged period, typically 48-72 hours.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[27]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
Data Analysis & Interpretation:
-
Normalize the data (vehicle-treated cells as 100% viability, no-cell wells as 0%).
-
Plot the % viability against the log of the EBCP concentration and fit to a 4PL curve to determine the EC50 (half-maximal effective concentration). A potent EC50 value, ideally within an order of magnitude of the biochemical IC50, suggests that the observed anti-proliferative effect is likely due to the on-target inhibition of the kinase.
Conclusion
This application note provides a validated, logical workflow for the initial characterization of this compound, or any novel pyrazole-based compound, as a potential kinase inhibitor. By systematically determining its in vitro potency and mechanism, and subsequently confirming its activity in a cellular context, researchers can build a strong, data-driven foundation for further preclinical development. This structured approach ensures scientific rigor and maximizes the efficiency of the drug discovery process.
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37446779/
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. URL: https://www.mdpi.com/1420-3049/28/14/5359
- Privileged structures as leads in medicinal chemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16489895/
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/0/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf
- Privileged Structures. OpenOChem Learn. URL: https://openochem.com/learn/privileged-structures
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/9/adp-glo-kinase-assay-quick-protocol.pdf
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37398322/
- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01138
- Privileged Structures as Leads in Medicinal Chemistry. Bentham Science Publishers. URL: https://www.eurekaselect.com/article/13010
- Privileged structures: applications in drug discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16238639/
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. URL: https://journals.eco-vector.com/2410-8093/article/view/112638
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Ovid. URL: https://journals.lww.com/ouci/fulltext/2023/28140/the_importance_of_the_pyrazole_scaffold_in_the.29.aspx
- ADP-Glo Assay Formats and Step-By-Step Protocol. ResearchGate. URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_372600252
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/
- ADP-Glo™ Kinase Assay. Promega Corporation. URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. URL: https://www.ncbi.nlm.nih.gov/books/NBK379321/
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7365691/
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2807530/
- CETSA. CETSA. URL: https://www.cetsa.com/
- A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. URL: https://aacrjournals.org/cancerres/article/77/13_Supplement/4186/631484/Abstract-4186-A-biochemical-approach-to
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/cb/d4cb00049g
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124322
- Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cb5006466
- This compound. Matrix Scientific. URL: https://www.matrixscientific.
- This compound. Chemrio. URL: https://www.chemrio.com/product/110821-39-1/
- 1427022-00-1 Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. AK Scientific. URL: https://www.aksci.com/item_detail.php?
- 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. BLDpharm. URL: https://www.bldpharm.com/products/105486-72-4.html
- Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate 50mg. Dana Bioscience. URL: https://danabioscience.
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Application Notes and Protocols for Molecular Docking of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Docking Pyrazole Derivatives
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. Their therapeutic potential often stems from their ability to selectively bind to and modulate the activity of key proteins involved in pathological pathways[1][2]. The specific compound of interest, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , is a key intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties[3]. Molecular docking, a powerful computational technique, allows for the prediction of the binding mode and affinity of a small molecule (ligand) to the active site of a target protein[4][5][6]. This in silico approach is instrumental in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action, thereby guiding synthetic efforts and reducing the costs associated with experimental screening[7].
This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against a therapeutically relevant target.
Objective: Predicting the Binding Affinity and Interaction Profile with VEGFR-2
Given the established role of pyrazole derivatives as kinase inhibitors[4][5], this study will focus on docking this compound into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis[8]. Inhibition of VEGFR-2 is a clinically validated strategy in oncology, making it a highly relevant target for novel anticancer agents. The primary objectives are:
-
To predict the binding affinity (docking score and estimated binding energy) of the ligand to the VEGFR-2 kinase domain.
-
To identify the key amino acid residues involved in the protein-ligand interaction.
-
To elucidate the plausible binding pose and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Materials and Software
| Component | Description | Source/Reference |
| Protein Structure | Crystal structure of the VEGFR-2 kinase domain. | RCSB Protein Data Bank (PDB) |
| Ligand Structure | 3D structure of this compound. | To be generated using chemical drawing software. |
| Docking Software | AutoDock Tools (ADT) and AutoDock Vina. | The Scripps Research Institute |
| Visualization Software | PyMOL or UCSF Chimera. | Schrödinger, LLC; UCSF |
| Chemical Drawing | ChemDraw, MarvinSketch, or similar. | PerkinElmer; ChemAxon |
Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to results interpretation.
Protocol Part 1: Ligand Preparation
The accuracy of a docking study is highly dependent on the quality of the input ligand structure. This protocol outlines the steps to generate and prepare the 3D structure of this compound.
-
2D Structure Generation:
-
Using a chemical drawing tool like ChemDraw or MarvinSketch, draw the 2D structure of "this compound".
-
Ensure the correct connectivity and stereochemistry.
-
Save the structure as a .mol or .sdf file.
-
-
3D Structure Conversion and Energy Minimization:
-
Import the 2D structure into a molecular modeling program (e.g., UCSF Chimera, Avogadro).
-
Add hydrogen atoms.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation. This step is crucial for obtaining a realistic starting geometry.
-
Save the 3D structure as a .pdb file.
-
-
Preparation for AutoDock:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand's .pdb file.
-
ADT will automatically add Gasteiger charges and detect the rotatable bonds. It is essential to verify these assignments.
-
Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file ready for docking. The PDBQT format includes atomic coordinates, partial charges, and information on torsional degrees of freedom[9].
-
Protocol Part 2: Protein Target Preparation
Proper preparation of the receptor is critical for a successful docking experiment. This involves cleaning the PDB file and preparing it for the docking software.
-
Protein Structure Retrieval:
-
Protein Clean-up:
-
Open the downloaded PDB file (3vhk.pdb) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand[10]. The rationale is to have an empty binding site ready to accommodate our ligand of interest.
-
If the protein is a multimer, retain only the chain that is biologically relevant for the docking study (e.g., Chain A).
-
Save the cleaned protein structure as a new .pdb file (e.g., 3vhk_protein.pdb).
-
-
Preparation for AutoDock:
-
Open ADT.
-
Go to Grid -> Macromolecule -> Open and select the cleaned protein .pdb file.
-
Go to Edit -> Hydrogens -> Add and add polar hydrogens to the protein. This is crucial for correctly modeling hydrogen bonds.
-
Compute Kollman charges, which are standard for proteins in AutoDock.
-
Save the prepared protein as a .pdbqt file (3vhk_protein.pdbqt).
-
Protocol Part 3: Docking Simulation
This phase involves defining the search space for the docking and running the simulation using AutoDock Vina.
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.
-
To define the binding site, you can manually adjust the center and dimensions of the grid box to encompass the known ATP-binding pocket of VEGFR-2. A common approach is to center the grid on the co-crystallized ligand from the original PDB file before it was deleted.
-
Ensure the grid box is large enough to allow for rotational and translational freedom of the ligand but not excessively large, which would increase computation time unnecessarily.
-
Record the grid center coordinates and dimensions.
-
-
Configuration File for AutoDock Vina:
-
Create a text file named config.txt.
-
Add the following lines, replacing the example values with your specific file names and grid parameters:
-
-
Running AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the config.txt file.
-
Execute the following command:
-
Protocol Part 4: Results Analysis and Interpretation
-
Analyzing the Docking Log File (docking_log.txt):
-
This file contains a table of the predicted binding poses, ranked by their binding affinity in kcal/mol.
-
The binding affinity is a negative value, where a more negative number indicates a stronger predicted binding interaction.[11][12]
-
The table also includes RMSD (Root Mean Square Deviation) values, which measure the conformational difference between the predicted poses.
-
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.852 | 2.541 |
| 3 | -8.9 | 2.134 | 3.012 |
| ... | ... | ... | ... |
| Table 1: Example of docking results from the AutoDock Vina log file. Lower binding affinity values suggest more stable binding. |
-
Visualizing Docking Poses (docked_poses.pdbqt):
-
Open the prepared protein (3vhk_protein.pdbqt) and the output poses file (docked_poses.pdbqt) in PyMOL or UCSF Chimera.
-
Examine the top-ranked binding pose (Mode 1) within the active site of VEGFR-2.
-
Analyze the intermolecular interactions between the ligand and the protein. Identify:
-
Hydrogen bonds: These are critical for specificity and affinity. Note the amino acid residues acting as donors or acceptors.
-
Hydrophobic interactions: Observe how the nonpolar parts of the ligand are positioned within hydrophobic pockets of the active site.
-
Pi-stacking or other non-covalent interactions: The aromatic rings of the pyrazole and chlorophenyl groups may engage in such interactions.
-
-
-
Interpretation of Results:
-
A strong predicted binding affinity (e.g., less than -7 kcal/mol) suggests that this compound is a potential binder of VEGFR-2.[13]
-
The specific interactions with key residues in the kinase hinge region (a common binding site for kinase inhibitors) would provide a strong rationale for its potential inhibitory activity.
-
Compare the predicted binding mode with that of known VEGFR-2 inhibitors to assess the plausibility of the docking result.
-
Conclusion and Future Directions
This molecular docking study provides a robust computational framework for predicting the interaction of this compound with the VEGFR-2 kinase domain. The predicted binding affinity and interaction profile serve as a valuable starting point for further investigation. The results can guide the rational design of more potent analogues by suggesting chemical modifications that could enhance binding interactions. It is imperative to note that in silico predictions must be validated through experimental assays, such as enzymatic activity assays and cell-based proliferation assays, to confirm the biological activity of the compound.
References
- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
- Muthusamy, K., & Sivakumar, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418.
- ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
- ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- Asati, V., & Srivastava, S. K. (2020). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 10(10), 147-156.
- YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation.
- Iwata, H., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB Protein Data Bank. PDB ID: 3VHK.
- MySkinRecipes. (n.d.). This compound.
- Frontiers in Pharmacology. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway involves two primary stages:
-
Pyrazole Ring Formation: Construction of the core heterocyclic structure via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[1][2]
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyrazole ring through electrophilic aromatic substitution.
This guide will dissect each stage, addressing potential pitfalls and providing clear, actionable solutions.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Pyrazole Core Synthesis Troubleshooting
The formation of the pyrazole ring begins with creating a hydrazone intermediate, which then cyclizes.[3][4]
Q1: My yield of the hydrazone intermediate (Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) is very low.
Answer: Low yields at this stage typically stem from two critical areas: diazonium salt instability and improper coupling conditions.
-
Cause 1: Diazonium Salt Decomposition. The diazonium salt formed from 3-chloroaniline is unstable at elevated temperatures. The reaction must be kept cold (0-5 °C) throughout the addition of sodium nitrite and during the subsequent coupling reaction.[3][5] Allowing the temperature to rise above 5 °C will lead to decomposition and significantly lower your yield.
-
Cause 2: Incorrect pH. The Japp-Klingemann coupling reaction between the diazonium salt and ethyl acetoacetate is pH-sensitive. It requires a weakly acidic to neutral environment (pH 5-7), which is typically achieved by adding a buffer like sodium acetate.[3] If the solution is too acidic, the coupling is inhibited. If it's too basic, the diazonium salt can convert to an inactive diazotate species.
-
Solution Strategy:
-
Ensure your ice bath is well-maintained and monitor the internal reaction temperature with a thermometer.
-
Add the sodium nitrite solution slowly to prevent localized heating.
-
Before adding the diazonium salt solution to your ethyl acetoacetate mixture, ensure the latter is also pre-chilled and contains the sodium acetate buffer.
-
The appearance of a yellow or orange precipitate is a good indicator of successful hydrazone formation.[5]
-
Q2: The cyclization of the hydrazone to the pyrazole is incomplete or slow.
Answer: The cyclization step involves an intramolecular nucleophilic attack from the secondary amine onto a ketone, followed by dehydration to form the aromatic pyrazole ring.[1][6] Inefficiency here is usually due to insufficient activation.
-
Cause: Insufficient Acid Catalysis or Heat. This intramolecular condensation often requires an acid catalyst (like glacial acetic acid or a mineral acid) to protonate the ketone, making it more electrophilic.[4] Alternatively, thermal energy (refluxing in a high-boiling solvent like ethanol or acetic acid) can drive the reaction to completion.[7]
-
Solution:
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to your reaction mixture and reflux. Acetic acid can often serve as both the catalyst and the solvent.
-
Thermal Conditions: If the reaction is still sluggish, switching to a higher boiling point solvent or simply increasing the reaction time at reflux may be necessary.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The hydrazone and the pyrazole product will have different Rf values. The disappearance of the hydrazone spot indicates the reaction is complete.
-
Stage 2: Regioselective Bromination Troubleshooting
This step is often the most challenging due to the potential for multiple bromination sites on the pyrazole ring.
Q3: The bromination reaction is not working, or the yield is very low.
Answer: A lack of reactivity points to an issue with the brominating agent or the reaction conditions.
-
Cause 1: Inappropriate Brominating Agent. Pyrazole rings are electron-rich aromatic systems, but the presence of an electron-withdrawing ester group at C4 can deactivate the ring towards electrophilic substitution.[8] A mild brominating agent may not be sufficient.
-
Cause 2: Incorrect Solvent/Temperature. The polarity of the solvent can significantly impact the reaction rate. The reaction may also require heating to proceed at a reasonable rate.
-
Solution Table: Bromination Condition Optimization
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂) | NBS is a solid, easier-to-handle source of electrophilic bromine.[9] Br₂ is more reactive but requires more careful handling (use in a fume hood). |
| Solvent | Glacial Acetic Acid or Chloroform | Acetic acid can act as both a solvent and a catalyst. Chloroform is a common non-polar alternative. |
| Temperature | Start at room temp, gently heat to 50-60 °C if needed | Heating can overcome the deactivating effect of the ester group. Monitor by TLC to avoid side reactions. |
| Catalyst | None usually required, but a Lewis acid can be tested | For highly deactivated systems, a catalyst might be needed, but this increases the risk of side products. |
Q4: I am getting a mixture of brominated isomers instead of the desired 5-bromo product.
Answer: This is a classic regioselectivity problem. The directing effects of the substituents on the pyrazole ring determine the position of electrophilic attack.
-
Scientific Rationale: The 1-(3-chlorophenyl) group and the 4-ethyl-carboxylate group both influence the electron density of the ring. While the C4 position is blocked, the C3 and C5 positions are available for substitution. The N1-substituent directs electrophiles to the C5 position, while the C4-ester group is deactivating. The outcome depends on the balance of these electronic effects and steric hindrance.[8][10]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor bromination regioselectivity.
General FAQs
FAQ 1: What is the mechanism for the pyrazole ring formation?
The reaction proceeds via the Knorr pyrazole synthesis mechanism. It involves two key steps: 1) Condensation between one of the hydrazine's nitrogen atoms and a carbonyl group of the 1,3-dicarbonyl equivalent (in this case, the ketone of the hydrazone intermediate) to form a new hydrazone. 2) An intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group, followed by a dehydration step to yield the stable, aromatic pyrazole ring.[4]
FAQ 2: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 v/v). The starting materials, intermediates, and final product will have distinct Rf values, allowing you to visualize the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]
FAQ 3: What are the best methods for purifying the final product?
-
Recrystallization: If the crude product is relatively clean and solid, recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) is an excellent method for obtaining high-purity material.
-
Silica Gel Column Chromatography: If the reaction produces a mixture of isomers or other impurities, column chromatography is necessary. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the desired product from byproducts.[12]
Detailed Experimental Protocols
These are generalized protocols based on established literature and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Diazotization: Dissolve 3-chloroaniline (10 mmol) in a mixture of concentrated HCl (4.5 mL) and water (6.5 mL). Cool the solution to 0-5 °C in an ice-salt bath.[3]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (11 mmol) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes.
-
Coupling: In a separate flask, prepare a solution of ethyl acetoacetate (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL). Cool this solution to 0-5 °C.[3]
-
Filter the cold diazonium salt solution directly into the ethyl acetoacetate solution with vigorous stirring. A yellow-orange precipitate of the hydrazone should form. Stir for 1-2 hours at low temperature.
-
Cyclization: Add glacial acetic acid (10 mL) to the reaction mixture. Fit the flask with a condenser and heat to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Bromination: Dissolve the pyrazole product from Protocol 1 (5 mmol) in glacial acetic acid (20 mL).
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (5.5 mmol) in glacial acetic acid (15 mL).
-
Add the NBS solution dropwise to the pyrazole solution at room temperature with stirring.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. If the reaction is slow, gently heat to 50-60 °C.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Collect the solid by vacuum filtration. Wash thoroughly with water to remove acetic acid and succinimide.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to isolate the desired 5-bromo isomer.
References
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between...
- Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole...
- BenchChem. (2025).
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors...European Journal of Medicinal Chemistry.
- PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety...Bioorganic Chemistry.
- Fun, H.-K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E.
- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chemical Methodologies. (n.d.).
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
- ChemicalBook. (2025). Ethyl pyrazole-4-carboxylate | 37622-90-5.
- ResearchGate. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF.
- ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides... | Request PDF.
- Organic Syntheses. (n.d.). Procedure.
- PubMed Central. (2025).
- ARKAT USA. (n.d.).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands...
- IUCr Journals. (n.d.). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate.
- ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid.
- International Journal of Pharmaceutical Research and Applications. (2025).
- Journal of Chemistry and Technologies. (2023).
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- CUSAT. (n.d.).
- PubChem. (n.d.). Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate.
- ChemicalBook. (n.d.). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis.
- ChemicalBook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
- CUTM Courseware. (n.d.). pyrazole.pdf.
- MySkinRecipes. (n.d.). Ethyl 5-Bromo-1-(3-Chlorophenyl)
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- MDPI. (2023).
- PubMed. (n.d.). Ethyl 2-[(4-chloro-phen-yl)
- PubMed. (2024).
- BLDpharm. (n.d.).
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Pyrazole Synthesis Technical Support Center
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern the success of your reactions. This resource is built on a foundation of scientific literature and practical field experience to help you navigate the common challenges encountered in pyrazole synthesis, enabling you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Navigating the Challenge of Regioselectivity
One of the most frequently encountered hurdles in the synthesis of substituted pyrazoles, particularly via the classical Knorr synthesis, is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of a mixture of two regioisomers is a common outcome.[1][2][3] This section will address the key questions surrounding this critical issue.
FAQ 1.1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?
The formation of regioisomers is fundamentally governed by the reaction mechanism of the pyrazole synthesis, most notably the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization and dehydration then lead to two different pyrazole regioisomers.[1][2]
The preferred site of the initial attack is influenced by a delicate balance of electronic and steric factors of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[2]
To illustrate this, consider the reaction of a generic unsymmetrical 1,3-diketone with a substituted hydrazine:
FAQ 1.2: How can I improve the regioselectivity of my reaction?
Improving regioselectivity requires careful optimization of the reaction conditions. Here are several strategies you can employ:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of certain pyrazoles.[6] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[6] Aprotic dipolar solvents such as DMF, NMP, or DMAc can also favor the formation of a specific regioisomer compared to protic solvents like ethanol.[7]
-
pH Control: The pH of the reaction medium is a critical parameter. Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial imine formation and the subsequent cyclization and dehydration steps.[4][8] The rate-determining step can be influenced by pH, which in turn can affect the regiochemical outcome.[2] Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations is recommended.
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other. It is advisable to screen a range of temperatures to determine the optimal conditions for your specific substrates.
-
Strategic Choice of Starting Materials: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. For example, a bulky substituent on the hydrazine may sterically hinder its attack at a more sterically crowded carbonyl group. Similarly, electron-withdrawing or -donating groups on the 1,3-dicarbonyl will alter the electrophilicity of the carbonyl carbons, influencing the site of initial nucleophilic attack.
Troubleshooting Guide for Regioselectivity
| Observation | Potential Cause | Recommended Action |
| Approximately 1:1 mixture of regioisomers | Similar reactivity of the two carbonyl groups under the current conditions. | 1. Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP).[6] 2. Screen different acidic catalysts and concentrations. 3. Vary the reaction temperature. |
| Predominance of one regioisomer, but separation is difficult | Sub-optimal reaction conditions leading to incomplete selectivity. | 1. Fine-tune the amount of acid catalyst. 2. Explore a wider range of solvents, including aprotic dipolar solvents.[7] |
| Inconsistent regioselectivity between batches | Sensitivity of the reaction to minor variations in conditions. | 1. Ensure precise control over temperature, reagent stoichiometry, and reaction time. 2. Use freshly distilled solvents and high-purity reagents. |
Section 2: Addressing Low Yields and Side Reactions
Low yields in pyrazole synthesis can often be traced back to incomplete reactions, degradation of starting materials or products, or the formation of unwanted side products.
FAQ 2.1: My pyrazole synthesis is giving a low yield. What are the common causes?
Several factors can contribute to low yields in pyrazole synthesis:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst.
-
Side Reactions: Unwanted side reactions can consume starting materials and lead to the formation of byproducts, reducing the yield of the desired pyrazole.[9] At high temperatures, the formation of polymeric or tarry materials can be an issue.[9]
-
Degradation of Reagents or Products: Hydrazine and its derivatives can be unstable. Similarly, the pyrazole product itself might be sensitive to the reaction conditions, especially under harsh acidic or basic environments or at elevated temperatures.
-
Air Oxidation: Some intermediates, such as pyrazolines formed from the reaction of hydrazines with α,β-unsaturated ketones, may be susceptible to air oxidation.[7][9] While oxidation is sometimes a desired subsequent step, uncontrolled oxidation can lead to a mixture of products.
FAQ 2.2: What are some common side products and how can I minimize their formation?
The most common side products are often the regioisomers discussed in the previous section.[3] Other potential side products include:
-
Hydrazones: Incomplete cyclization can result in the isolation of hydrazone intermediates.
-
Polymeric Materials: As mentioned, high reaction temperatures can lead to the formation of tars.[9]
-
Products of Self-Condensation: The starting materials, particularly the 1,3-dicarbonyl compound, may undergo self-condensation under certain conditions.
To minimize the formation of side products, consider the following:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Inert Atmosphere: If you suspect air oxidation is an issue, perform the reaction under an inert atmosphere of nitrogen or argon.[9]
-
Temperature Control: Avoid excessively high temperatures to minimize the formation of tarry byproducts.[9]
-
Catalyst Optimization: The choice and amount of catalyst are crucial. In some cases, a catalyst may not be necessary, while in others, it is essential for driving the reaction to completion and minimizing side reactions.[1]
Troubleshooting Workflow for Low Yields
Section 3: Overcoming Purification Challenges
Even with a successful reaction, isolating the pure pyrazole product can be a significant challenge. This section provides guidance on common purification hurdles.
FAQ 3.1: I have a mixture of regioisomers that are difficult to separate. What purification techniques are most effective?
Separating regioisomers can indeed be challenging due to their similar physical properties.[9]
-
Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system is key. A shallow gradient of a more polar solvent in a less polar solvent often provides the best separation. For basic pyrazoles that may interact strongly with silica gel, deactivating the silica with triethylamine can be beneficial.[9]
-
Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[9]
-
Preparative HPLC: For small-scale purifications or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
FAQ 3.2: My product is an oil or a low-melting solid that is difficult to handle and purify. What can I do?
Many pyrazole derivatives do not readily crystallize.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent such as hexanes or diethyl ether.[9] This can sometimes wash away impurities and promote crystallization.
-
Recrystallization: Finding a suitable solvent system for recrystallization is crucial. Common choices include ethanol/water, ethyl acetate/hexanes, and isopropanol.[9]
-
Salt Formation: If your pyrazole has a basic nitrogen atom, you can try forming a salt (e.g., hydrochloride or hydrobromide salt). Salts are often crystalline and easier to handle and purify than the free base.
FAQ 3.3: How do I effectively remove unreacted hydrazine and its byproducts?
Hydrazine and its salts can be persistent impurities.
-
Acid-Base Extraction: An acid wash during the workup is an effective way to remove basic impurities like unreacted hydrazine.[9] Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] Be mindful that if your pyrazole product is also basic, it may be extracted into the aqueous layer. In such cases, the aqueous layer can be basified and re-extracted with an organic solvent to recover the product.
General Protocol for Acid-Base Extraction to Remove Hydrazine Impurities
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic layer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl).
-
Separate the layers. The basic hydrazine impurities will be in the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter and concentrate the organic layer in vacuo to obtain the crude product, which can then be further purified.
By systematically addressing these common problems with a combination of mechanistic understanding and empirical optimization, you can significantly improve the outcomes of your pyrazole synthesis endeavors.
References
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- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Taylor & Francis Online.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH.
- Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2014). ACS Publications.
- synthesis of pyrazoles. (2019). YouTube.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
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- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing).
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.). ResearchGate.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Molecules | Special Issue : Pyrazole Derivatives. (n.d.). MDPI.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
The synthesis of this target molecule typically proceeds via a two-step sequence:
-
Cyclocondensation: Reaction of a suitable 1,3-dicarbonyl precursor with (3-chlorophenyl)hydrazine to form the pyrazole core.
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyrazole ring.
This guide is structured to address the most critical side reactions and pitfalls associated with each stage.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The most critical step is the initial cyclocondensation reaction to form the pyrazole ring. The use of an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of two different regioisomers.[1][2] Achieving high regioselectivity is paramount, as the separation of these isomers can be challenging and significantly impacts the overall yield of the desired product.
Q2: Why is the bromination selective for the C5 position? A2: In the precursor, Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the C4 position is already substituted with the ethyl carboxylate group. Pyrazole rings are electron-rich and highly activated towards electrophilic aromatic substitution.[3] The remaining unsubstituted positions are C3 and C5. The directing effects of the N-1 aryl group and the C4 ester group typically favor substitution at the C5 position. However, controlling the reaction conditions is vital to prevent side reactions.
Q3: Can I use liquid bromine (Br₂) for the bromination step? A3: While elemental bromine can be used, it is a highly reactive brominating agent. Due to the electron-rich nature of the pyrazole ring, using Br₂ increases the risk of over-bromination, leading to the formation of di-brominated byproducts.[4] Milder and more selective reagents like N-Bromosuccinimide (NBS) are strongly recommended for better control and higher yields of the mono-brominated product.[5]
Q4: My final product appears to have hydrolyzed to a carboxylic acid. Why did this happen? A4: The ethyl ester functional group is susceptible to hydrolysis under either strong acidic or basic conditions, particularly in the presence of water.[6][7] This can occur during the reaction itself if conditions are not anhydrous, or more commonly, during an improperly controlled aqueous workup.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues, their underlying causes, and validated solutions.
Issue 1: Formation of an Undesired Regioisomer
-
Symptom: NMR and/or LC-MS analysis of the product from the cyclocondensation step shows a mixture of two isomers: the desired 1,3,5-substituted pyrazole and an unwanted 1,3,4-substituted regioisomer. This often occurs when the reaction produces a nearly 1:1 mixture.[1]
-
Root Cause Analysis: The classical Knorr pyrazole synthesis, involving the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, is sensitive to both steric and electronic factors.[1][8] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to different products.
-
Strategic Solution: Enhance Regioselectivity:
-
Solvent Choice: The choice of solvent can dramatically influence the regiochemical outcome. While ethanol is common, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in favor of a single isomer.[9] The unique properties of these solvents can modulate the reactivity of the two carbonyl groups.
-
pH Control: The acidity or basicity of the reaction medium is critical. Running the reaction in a mild acidic medium, such as glacial acetic acid, can favor the attack of the more nucleophilic nitrogen of the hydrazine, thereby directing the regioselectivity.[1]
-
Optimized Protocol for Regioselective Cyclocondensation
This protocol is designed to favor the formation of the desired pyrazole precursor.
| Parameter | Recommended Condition | Rationale |
| Reactants | Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylbutanoate, (3-chlorophenyl)hydrazine | Standard precursors for this class of pyrazole. |
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increases regioselectivity.[9] |
| Temperature | Room Temperature to 60 °C | Mild conditions to prevent side reactions. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Promotes the desired reaction pathway.[1] |
| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting materials. |
Issue 2: Poor Yield and Impurities in the Bromination Step
-
Symptom A: The product mixture contains the desired mono-bromo product, significant amounts of unreacted starting material, and potentially some di-bromo species.
-
Root Cause Analysis A: Incomplete reaction or competing over-bromination. This is often due to suboptimal reaction conditions or reagent quality. The pyrazole ring's high reactivity makes it prone to polybromination.[4]
-
Strategic Solution A: Controlled Electrophilic Bromination:
-
Use a Mild Brominating Agent: Replace liquid bromine with N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, minimizing over-bromination.[5]
-
Strict Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NBS. Adding an excess will inevitably lead to di-bromination.
-
Temperature Control: Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This tempers the reaction rate and improves selectivity.
-
Solvent: Use an inert, anhydrous solvent such as acetonitrile or dichloromethane.
-
-
Symptom B: The reaction stalls, leaving a large amount of starting material even after extended reaction times.
-
Root Cause Analysis B: The NBS reagent may have degraded, or the reaction conditions are not sufficiently activating.
-
Strategic Solution B: Ensure Reaction Initiation:
-
Reagent Quality: Use freshly recrystallized NBS. NBS can be recrystallized from water to ensure its purity and reactivity.
-
Initiation: In some cases, a radical initiator is used with NBS, but for electrophilic aromatic substitution, this is not the desired pathway. Ensure the reaction medium is slightly acidic (e.g., with a catalytic amount of acetic acid) to facilitate the generation of the "Br+" electrophile.
-
Optimized Protocol for Selective C5-Bromination
| Parameter | Recommended Condition | Rationale |
| Reactant | Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Pyrazole precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq.) | Mild and selective reagent to prevent over-bromination.[5] |
| Solvent | Acetonitrile (anhydrous) | Inert solvent that facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Workup | Quench with aq. sodium thiosulfate | Removes any unreacted bromine/NBS. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making processes, the following diagrams have been generated.
Caption: High-level synthetic workflow.
Caption: Regioisomer formation pathways.
Caption: Troubleshooting logic for bromination.
References
- Benchchem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Blucher Chemistry Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2025). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- (2018).
- Benchchem. (2025). Overcoming over-bromination in pyrrole synthesis.
- Books. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
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- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
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- 6. researchgate.net [researchgate.net]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis and encountering challenges with byproduct formation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of common impurities in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is giving me a mixture of products with the same mass. What is the likely cause?
A1: You are most likely observing the formation of regioisomers. This is a very common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The substituted hydrazine can attack either of the two different carbonyl groups, leading to two distinct pyrazole products with the same molecular weight but different substitution patterns on the pyrazole ring.[1][2][3] The ratio of these isomers is influenced by steric and electronic factors of your starting materials, as well as reaction conditions like pH and solvent.[1][2]
Q2: I'm seeing broad signals in the NMR spectrum of my N-unsubstituted pyrazole. What could be the reason?
A2: Broad signals in the NMR spectrum of N-H pyrazoles are often due to tautomerism.[4] The proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to a time-averaged spectrum where the signals for the pyrazole ring atoms can appear broad or as averaged peaks.[5] This is a dynamic process and is characteristic of this class of compounds.
Q3: My synthesis was supposed to yield a pyrazole, but I've isolated a product with a ketone group. What might this byproduct be?
A3: It is possible you have formed a pyrazolone. This can happen when using a β-ketoester as the 1,3-dicarbonyl starting material.[6][7] The reaction between a β-ketoester and a hydrazine can lead to the formation of a stable pyrazolone ring, which contains a carbonyl group as part of the heterocyclic system.[7]
Q4: I have an unexpected byproduct that I suspect is a dimer of my starting material or product. Is this common?
A4: Dimerization can occur under certain conditions, particularly with specific substrates like 5-aminopyrazoles, which have been shown to form pyrazole-fused pyridazines and pyrazines through a copper-promoted dimerization.[8][9] While not a universal byproduct in all pyrazole syntheses, it is a possibility to consider, especially if your reaction conditions involve metal catalysts or if your pyrazole has reactive functional groups.
Troubleshooting Common Byproducts
In-Depth Guide to Regioisomer Formation
The formation of regioisomers is arguably the most frequent challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly via the Knorr synthesis.[2][3][10] The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can proceed through two competing pathways, as illustrated below.
Caption: Workflow for byproduct identification and characterization.
Protocol 1: Regioisomer Identification using NMR Spectroscopy
Objective: To unambiguously determine the structure of pyrazole regioisomers using advanced NMR techniques.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomeric mixture or each isolated isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Acquisition of Standard Spectra:
-
Acquire standard ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
-
Acquisition of Advanced Spectra:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For an N-substituted pyrazole, a key correlation will be between the protons of the N-substituent and the protons on the adjacent C3 or C5 substituent. The presence or absence of this correlation is a powerful tool for assigning the correct regioisomer. [4] * HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are 2-3 bonds apart. It can be used to confirm the connectivity of the pyrazole ring. For instance, the protons of the N-substituent should show a correlation to both the C3 and C5 carbons of the pyrazole ring, which helps in assigning their chemical shifts and confirming the substitution pattern. [4][11]
-
-
Data Analysis:
-
Analyze the NOESY spectrum for through-space correlations between the N-substituent and the substituents at the C3 and C5 positions.
-
Use the HMBC spectrum to confirm the long-range H-C correlations and piece together the carbon skeleton.
-
Protocol 2: Purification of Pyrazole Products by Column Chromatography
Objective: To separate the desired pyrazole product from byproducts and unreacted starting materials.
Materials:
-
Silica gel (60-120 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate)
-
Triethylamine (for basic compounds)
-
Glass column
-
Collection tubes
Methodology:
-
Slurry Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
For basic pyrazole compounds that might stick to the acidic silica gel, deactivate the silica by adding a small amount of triethylamine (e.g., 1 mL per 100 g of silica) to the slurry.
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle into a packed bed.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified pyrazole.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- Benchchem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381.
- PMC - NIH. (n.d.).
- MDPI. (2023).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.
- YouTube. (2019). synthesis of pyrazoles.
- PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2025). Dimerization of Pyrazole in Slit Jet Expansions.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- (n.d.).
- Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
- GalChimia. (n.d.).
- Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- PMC - NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PubMed Central. (2022).
- IJCRT.org. (2022).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2025). A one-step synthesis of pyrazolone.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- YouTube. (2021).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Benchchem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Semantic Scholar. (2022).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- (n.d.).
- ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
- ResearchGate. (n.d.). Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- ResearchGate. (2025).
- ResearchGate. (2016).
- (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Benchchem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
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- 3. mdpi.com [mdpi.com]
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- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support hub for Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this specific heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound and related pyrazole derivatives.
Q1: What are the likely impurities in a synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include unreacted starting materials like (3-chlorophenyl)hydrazine and ethyl 2-formyl-3-oxopropanoate or its equivalents, regioisomers formed during the pyrazole ring synthesis, and byproducts from the bromination step. Over-brominated or under-brominated species are also potential impurities.[1][2]
Q2: How do I select the best purification technique for my crude product?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the physical state of your compound.[3] For solid products, recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be found.[4][5] For complex mixtures or to separate compounds with similar polarities, column chromatography is generally the most effective method.[6]
Q3: What are some recommended solvent systems for recrystallizing this compound?
A3: For pyrazole derivatives, common single solvents for recrystallization include ethanol, methanol, isopropanol, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be highly effective.[4] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[5]
Q4: My compound seems to be unstable on silica gel. What are my options?
A4: The basic nature of the pyrazole ring can sometimes lead to interactions with acidic silica gel, causing streaking on TLC or degradation during column chromatography.[6][7] In such cases, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine (typically 1% in the eluent).[6] Alternatively, using a different stationary phase, such as neutral alumina, can be a good solution.[7]
Q5: Can I use acid-base extraction to purify my pyrazole ester?
A5: While the pyrazole ring has basic nitrogen atoms, this compound is an ester and will be hydrolyzed under strong acidic or basic conditions, especially with heating. Therefore, standard acid-base extraction is generally not recommended. However, forming a salt under controlled conditions can sometimes be used for purification.[8]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause: Inappropriate solvent system, column overloading, or compound degradation.
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show clear separation from impurities.[6]
-
Adjust Polarity: If your compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too quickly (high Rf), decrease the polarity.[3]
-
Try Different Solvents: If adjusting the solvent ratio is not effective, consider a different solvent system with different selectivity, such as dichloromethane/methanol.[3]
-
-
Reduce Sample Load:
-
The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading the column will lead to broad peaks and poor separation.[3]
-
-
Assess Compound Stability:
-
To check for stability on silica, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be degrading.[7] Consider using deactivated silica or alumina as mentioned in the FAQs.
-
Issue 2: The Compound Fails to Crystallize During Recrystallization
Possible Cause: The solution is not supersaturated, the cooling process is too rapid, or the presence of impurities is inhibiting crystallization.
Solutions:
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[3]
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[9]
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of it to increase the concentration of your compound and then allow it to cool again.[9]
-
-
Slow Down the Cooling Process:
-
Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[9] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
-
Pre-purification:
-
If significant impurities are present, they can interfere with crystal lattice formation. Consider a quick preliminary purification, such as passing the crude material through a small plug of silica gel, before attempting recrystallization.[3]
-
Issue 3: Low Recovery of Product After Purification
Possible Cause: For column chromatography, this could be due to irreversible adsorption on the column or using a solvent system that is not polar enough. For recrystallization, it could be due to using too much solvent or the compound having significant solubility in the cold solvent.[3][7]
Solutions:
-
Column Chromatography:
-
Increase Solvent Polarity: If your compound is not eluting, gradually increase the polarity of the mobile phase.
-
Check for Baseline Material: After running the column, you can sometimes recover highly polar or adsorbed compounds by flushing the column with a very polar solvent like 100% methanol.
-
-
Recrystallization:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound completely.[5]
-
Cool Thoroughly: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of product that remains dissolved.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated to recover more product, which may then require a second recrystallization to achieve desired purity.[3]
-
III. Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation and an Rf value of ~0.3 for the desired product.[6]
-
Column Packing: Select an appropriately sized column. As a general rule, use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[6] Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[6]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound. Further dry the product under high vacuum.[6]
Protocol 2: Purification by Recrystallization
This method is suitable when the crude product is a solid with a relatively high level of purity.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.[4]
IV. Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard and effective system for many pyrazole esters.[6][10] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds or when different selectivity is needed.[3] |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
VI. References
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from
-
JETIR. (n.d.). Synthesis and evaluation of pyrazole derivatives by using green catalyst. Retrieved from
-
ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from
-
IJCRT.org. (2022). A short review on synthesis of pyrazole derivatives & their properties. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from
-
AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 110821-39-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges during experimentation. The pyrazole core, while generally stable, possesses functional groups in this derivative that can be susceptible to degradation under certain experimental conditions.[1][2] This guide provides in-depth, field-proven insights to ensure the integrity of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter, explains the underlying chemistry, and provides actionable solutions.
Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis Over Time
Scenario: You've prepared a stock solution of this compound in a protic solvent like methanol or an aqueous buffer. Upon re-analysis after a period, you observe a new peak eluting earlier than the parent compound, suggesting increased polarity.
Potential Cause: Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, or even with prolonged exposure to water.[3][4][5] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol. The resulting carboxylic acid is significantly more polar than the parent ester, leading to a shorter retention time on a reverse-phase HPLC column.
Troubleshooting & Validation Steps:
-
pH Assessment: Check the pH of your solvent or buffer system. Pyrazole derivatives can have varying pKa values, and the local pH can influence the rate of hydrolysis.[6]
-
Solvent Selection: If possible, prepare fresh stock solutions in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for storage. Minimize the use of aqueous or alcohol-based solvents for long-term storage.
-
Temperature Control: Store stock solutions at a low temperature (e.g., 2-8°C) to reduce the rate of hydrolysis. For long-term storage, consider storing at -20°C or below.
-
Confirmation of Degradant: To confirm the identity of the new peak as the carboxylic acid, you can:
-
Intentionally hydrolyze a small sample of the parent compound by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating gently.[3][4][5] Analyze the resulting solution by HPLC to see if the retention time of the major degradation product matches the unknown peak in your experimental sample.
-
Utilize LC-MS to determine the mass of the new peak. The expected mass of the carboxylic acid (C10H6BrClN2O2) would be 28.02 Da less than the parent ethyl ester.
-
Workflow for Investigating Ester Hydrolysis:
Caption: A typical workflow for assessing compound stability.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. [7][8][9] 1. Acid Hydrolysis:
-
Dissolve the compound in ACN to create a 1 mg/mL solution.
-
Add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in ACN to create a 1 mg/mL solution.
-
Add an equal volume of 1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in ACN to create a 1 mg/mL solution.
-
Add an equal volume of 3% H2O2.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Photostability:
-
Prepare a 1 mg/mL solution in ACN.
-
Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in foil at the same temperature.
-
Analyze both samples by HPLC.
5. Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in ACN and analyze by HPLC.
References
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki.
- (PDF) Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health.
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. BazTech.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
- Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health.
- Forced degradation studies of Brexpiprazole. ResearchGate.
- Forced Degradation Studies. MedCrave online.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Institutes of Health.
- hydrolysing esters. Chemguide.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- biomolecules chapter 9. NCERT.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Bromination of pyrazole derivatives. ResearchGate.
- Haloselectivity of Heterocycles. Baran Lab.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health.
- Pyrazole synthesis. Organic Chemistry Portal.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate.
- Heterocyclic Chemistry.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
Sources
- 1. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimental work on the degradation of these compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Foundational Concepts & General Stability FAQs
This section addresses fundamental questions regarding the inherent stability of the pyrazole ring and the general factors that influence its degradation.
Q1: How stable is the pyrazole ring itself? I need to know if I should be concerned about spontaneous ring-opening.
The pyrazole ring is a five-membered aromatic heterocycle that is generally considered stable and resistant to oxidation and reduction under typical experimental conditions.[1][2] Its aromaticity, derived from a delocalized 6 π-electron system, confers this stability.[2][3] However, the ring is not indestructible. Ring cleavage or opening can occur under specific, often harsh, conditions such as:
-
Strong Base: In the presence of a strong base, deprotonation at the C3 position can initiate ring opening.[3]
-
Ozonolysis or Electrolytic Oxidation: These powerful oxidative methods can break the ring structure.[1]
-
Photochemical Rearrangement: Certain substituted pyrazoles can undergo photochemical transformation into other heterocyclic systems, like imidazoles, or experience ring contraction.[4][5]
-
Reaction with Chlorine: Some pyrazole-4-sulphonyl chlorides have been shown to undergo ring cleavage when treated with chlorine in aqueous acetic acid.[6]
For most pharmaceutical and agrochemical degradation studies (e.g., forced degradation under ICH guidelines), the primary concern is the modification of substituents on the pyrazole ring rather than the cleavage of the ring itself.
Q2: My pyrazole-containing drug candidate is showing poor metabolic stability. Is the pyrazole ring the cause?
It's unlikely that the pyrazole ring itself is the primary site of metabolic instability. In fact, the pyrazole nucleus is often incorporated into drug candidates to enhance metabolic stability and improve physicochemical properties.[2][7] The metabolic lability of your compound is almost certainly due to the substituents attached to the ring.
For example, the metabolic degradation of the anti-inflammatory drug Celecoxib, which features a pyrazole core, does not involve the pyrazole ring. Instead, metabolism proceeds via oxidation of the methyl group on one of the phenyl rings to a carboxylic acid, which is then glucuronidated for excretion.[8] This oxidation is primarily mediated by the cytochrome P450 enzyme CYP2C9.[8][9]
Troubleshooting Tip: When facing metabolic instability, focus your investigation on the functional groups attached to the pyrazole core. Common metabolic pathways include hydroxylation of alkyl groups, oxidation of sulfur-containing moieties, and hydrolysis of amide or ester linkages.[8][10]
Section 2: Troubleshooting Abiotic Degradation Studies (Hydrolysis & Photolysis)
Abiotic degradation pathways are critical for understanding a compound's environmental fate and its stability in aqueous formulations.
Q3: My pyrazole derivative is degrading much faster in my acidic (pH 4) buffer than in my neutral (pH 7) or alkaline (pH 9) buffers. Is this normal?
Yes, this pH-dependent degradation profile is common for certain classes of pyrazole derivatives, particularly sulfonylurea herbicides like Pyrazosulfuron-ethyl.[11][12]
-
Causality: The primary degradation route for Pyrazosulfuron-ethyl in water is the hydrolysis of the sulfonamide linkage connecting the pyrazole ring to the pyrimidine ring.[11][12][13] This hydrolysis of the sulfonylurea bridge is significantly accelerated under acidic conditions.[13][14] The compound is generally most stable under neutral conditions and shows intermediate stability at alkaline pH.[11][12] For example, the half-life of Pyrazosulfuron-ethyl has been reported to be as short as 2.6 days at pH 4, compared to 19.4 days at pH 7.[12]
-
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure your buffer system is appropriate and not catalyzing the degradation. Standard acetate, phosphate, and borate buffers are typically used for pH 4, 7, and 9, respectively.[11]
-
Control Temperature: Hydrolysis rates are temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment and that this temperature is consistent across all pH conditions.[11][13]
-
Prevent Microbial Growth: If not studying biotic degradation, ensure your solutions are sterile (e.g., autoclaved or filtered) to eliminate microbial degradation as a confounding factor.[11]
-
Q4: I'm conducting a photostability study, and I've identified a major degradant that has lost a sulfur-containing group. What is the likely mechanism?
This observation is characteristic of the photodegradation of phenylpyrazole insecticides like Fipronil. The primary photodegradation product of Fipronil is desthiofipronil, which is formed through the reductive cleavage (desulfinylation) of the trifluoromethylsulfinyl group.[15][16]
-
Mechanism: Fipronil can be photolyzed rapidly and directly to desthiofipronil in aqueous solutions.[15][16] A secondary, slower pathway involves the oxidation of the sulfinyl group to a sulfone and then a sulfonate, which are more stable intermediates.[16] The half-life for the direct photolysis of Fipronil to desthiofipronil can be on the order of hours (e.g., ~8-9 hours in deionized water).
Q5: My observed degradation rates under hydrolysis are significantly different from published data for a similar compound. What could be the issue?
Several factors beyond pH can influence degradation rates. Consider the following checklist:
-
Temperature: As mentioned, degradation is temperature-dependent. An increase in temperature will increase the rate of hydrolysis.[11]
-
Buffer Composition & Ionic Strength: The type and concentration of buffer salts can influence reaction kinetics.[17]
-
Initial Concentration: While many degradation reactions follow first-order kinetics, very high concentrations of the parent compound can sometimes inhibit microbial activity or lead to different kinetic profiles.[18]
-
Formulation: If you are not working with a pure solution, the formulation of the product can dramatically affect degradation rates. For instance, granular formulations of Fipronil are more persistent in water and soil than soluble concentrate formulations.
Quantitative Data: Half-Life of Pyrazole Derivatives
The following table summarizes reported half-life data for Fipronil and Pyrazosulfuron-ethyl under various abiotic conditions.
| Compound | Condition | pH | Half-Life (t½) | Reference(s) |
| Fipronil | Hydrolysis | 9.0 | 770 hours | [19] |
| Hydrolysis | 10.0 | 114 hours | [19] | |
| Hydrolysis | 11.0 | 11 hours | [19] | |
| Hydrolysis | 12.0 | 2.4 hours | [19] | |
| Photolysis (aq) | 5.5 | 4.1 hours | ||
| Pyrazosulfuron-ethyl | Hydrolysis | 4.0 | 2.6 days | [12] |
| Hydrolysis | 7.0 | 19.4 days | [12] | |
| Photolysis (UV) | 6.5 | 27.17 minutes | [20] | |
| Photolysis (Sunlight) | 6.5 | 153.33 minutes | [20] |
Section 3: Troubleshooting Biotic Degradation Studies (Microbial & Metabolic)
Biotic degradation is a key consideration for the environmental fate of agrochemicals and the pharmacokinetics of drugs.
Q6: My pyrazole herbicide is showing rapid degradation in non-sterile soil but is stable in autoclaved soil. How do I identify the responsible microorganisms?
This is a clear indication of microbial degradation.[14][18] Biodegradation is a primary mechanism for the dissipation of many pyrazole-based herbicides in the environment.[10][21][22]
-
Causality: Soil microorganisms develop enzymatic pathways to metabolize herbicides, using them as a source of carbon or nutrients.[18][23] For example, the fungus Alternaria alternata has been shown to effectively degrade Pyrazosulfuron-ethyl in soil, primarily through cleavage and hydrolysis of the sulfonylurea bridge.[14] Similarly, various bacteria like Streptomyces rochei and Bacillus species can degrade Fipronil through oxidation, reduction, and hydrolysis.[10]
-
Experimental Approach:
-
Isolation: Use enrichment culture techniques. Inoculate a minimal salt medium containing your herbicide as the sole carbon source with a soil slurry.
-
Identification: After successive transfers, plate the culture on solid media to isolate individual colonies. Identify promising bacterial or fungal strains using 16S rRNA or ITS sequencing, respectively.
-
Confirmation: Inoculate a sterile soil sample spiked with your herbicide with the isolated strain to confirm its degradation capability.
-
Q7: I'm performing an in vitro metabolism study with human liver microsomes and see several new peaks. What are the most likely metabolic reactions for a pyrazole derivative?
For pyrazole-containing pharmaceuticals, the most common metabolic transformations are mediated by cytochrome P450 (CYP) enzymes and involve the substituents, not the pyrazole ring.[8][24]
-
Likely Reactions:
-
Oxidation: Hydroxylation of aliphatic side chains or aromatic rings is very common. The oxidation of a methyl group to a primary alcohol and then to a carboxylic acid is a classic pathway, as seen with Celecoxib.[8]
-
N-dealkylation: If alkyl groups are present on the pyrazole nitrogen, their removal is a possible pathway.
-
Sulfoxidation: For sulfur-containing moieties, like the trifluoromethylsulfinyl group in Fipronil, oxidation to sulfone is a key metabolic step.[10]
-
Conjugation: After an initial oxidative transformation (Phase I), the resulting metabolite is often conjugated (Phase II) with a polar molecule like glucuronic acid to facilitate excretion.[8]
-
Visualizing a Generalized Degradation Pathway
This diagram illustrates the common degradation routes for a substituted pyrazole, using the phenylpyrazole Fipronil as a model.
Caption: Key abiotic and biotic degradation pathways for a substituted pyrazole derivative.
Section 4: Analytical & Identification Challenges
Identifying unknown degradation products is often the most challenging part of these studies.
Q8: I'm seeing multiple unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I begin to identify these unknown degradants?
This requires a systematic approach, typically coupling liquid chromatography with mass spectrometry (LC-MS/MS).[25][26]
-
Step 1: Confirm Degradation: Ensure the peaks are true degradants and not artifacts. Run a blank (solvent), an unstressed control (time zero), and a control sample stored protected from the stress condition. The peaks should only appear or grow significantly in the stressed sample.
-
Step 2: Gather Mass Data (LC-MS):
-
Obtain the accurate mass of the parent compound and each unknown peak using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calculate the mass difference between the parent and the degradant. This provides clues to the chemical transformation (e.g., +16 Da suggests oxidation/hydroxylation; +18 Da suggests hydrolysis; -43 Da might suggest loss of an acetyl group).
-
-
Step 3: Fragment the Ions (MS/MS):
-
Acquire fragmentation spectra (MS/MS) for both the parent compound and the degradants.
-
Compare the fragmentation patterns. Fragments that are common to both the parent and the degradant help identify the stable parts of the molecule (e.g., the pyrazole core). Fragments that are unique to the degradant or have shifted in mass indicate where the modification occurred.[27]
-
-
Step 4: Propose Structures: Based on the mass shift and MS/MS data, propose plausible chemical structures for the degradants consistent with known chemical degradation pathways (hydrolysis, oxidation, etc.).
Troubleshooting Logic for Unknown Peak Identification
Caption: A logical workflow for the initial characterization of an unknown degradant.
Q9: My pyrazole derivative is small and polar, and I'm getting poor retention and peak shape on my reversed-phase HPLC column. What can I do?
This is a common issue with small, polar analytes.[28] Here are several strategies to try:
-
Change Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., start with 95% water/5% organic).
-
Use a Different Column:
-
AQ Columns: Use a column with a polar-endcapped C18 phase (often labeled "AQ"), which is designed to prevent phase collapse in highly aqueous mobile phases.
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.
-
-
Use Ion-Pair Reagents: For ionizable pyrazoles, adding an ion-pair reagent (e.g., perfluoroalkanoic acids like PFOA) to the mobile phase can drastically increase retention on a standard C18 column.[28]
-
Derivatization: While more complex, derivatizing the analyte to make it less polar can be a solution, though this is typically a last resort for quantitative analysis.
Section 5: Experimental Protocols & Workflows
This section provides synthesized, step-by-step methodologies for common degradation studies.
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol is designed to assess the hydrolytic stability of a pyrazole derivative at different pH values, consistent with ICH guideline Q1A(R2).
-
Preparation of Buffers:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of your pyrazole derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[29]
-
-
Sample Fortification:
-
In triplicate for each pH condition, add a small, precise volume of the stock solution to a known volume of each buffer in amber glass vials. The final concentration should be suitable for your analytical method, and the amount of organic solvent should be minimal (typically <1%) to not affect the buffer pH.
-
Prepare a "time zero" (T0) sample for each pH by immediately adding quenching/diluting solvent (e.g., mobile phase) and analyzing.
-
-
Incubation:
-
Seal the vials and place them in a temperature-controlled oven or water bath set to a specific temperature (e.g., 50 °C or 60 °C for accelerated studies). Protect vials from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.
-
Quench the reaction by diluting the sample in mobile phase to stop further degradation.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to determine the remaining percentage of the parent compound and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.[11]
-
Workflow for Degradation Study
Caption: A standard experimental workflow for a pyrazole derivative degradation study.
References
- Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis)
- Abiotic processes influencing fipronil and desthiofipronil dissipation in California, USA, rice fields - PubMed. [Link]
- Abiotic processes influencing fipronil and desthiofipronil dissipation in California, USA, rice fields | Environmental Toxicology and Chemistry | Oxford Academic. [Link]
- Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis) - American Chemical Society. [Link]
- Degradation of pyrazosulfuron-ethyl in the agricultural soil by Alternaria altern
- Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed. [Link]
- Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers - ResearchG
- Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions - USDA ARS. [Link]
- Degradation behaviour of pyrazosulfuron-ethyl in w
- Photochemical Degradation of Pyrazosulfuron-Ethyl in Aqueous Solution - ResearchG
- Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. [Link]
- Elucidation of fipronil photodegradation p
- Photochemical transformation of a pyrazole derivative into imidazoles.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. [Link]
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - RSC Publishing. [Link]
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC - PubMed Central. [Link]
- Pyrazoles Syntheses, reactions and uses - YouTube. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC - PubMed Central. [Link]
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- Microbial degrad
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- DEGRADATION OF HERBICIDES IN SOILS Lowell s. Jordan. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase - Oxford Academic. [Link]
- A Structure-Based Deep Learning Framework for Correcting Marine Natural Products' Misannotations Attributed to Host–Microbe Symbiosis - MDPI. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
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- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. [Link]
- MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. [Link]
- Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements - PubMed Central. [Link]
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- Navigating common pitfalls in metabolite identification and metabolomics bioinform
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. [Link]
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Technical Support Center: Optimizing N-Arylation of Pyrazoles
Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The N-arylation of pyrazoles is a cornerstone reaction in medicinal chemistry, granting access to a vast chemical space of bioactive molecules. However, achieving high yields, controlling regioselectivity, and accommodating diverse functional groups can be challenging.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide
Problem 1: Low or No Product Yield
One of the most common frustrations in N-arylation reactions is a low or nonexistent yield of the desired product. This can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Question: My N-arylation of a pyrazole is giving me a low yield. What are the potential causes and how can I improve it?
Answer:
A low yield in pyrazole N-arylation can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
1. Catalyst and Ligand Integrity:
-
Expertise & Experience: Both palladium and copper catalysts, along with their corresponding ligands, are the heart of the reaction. Their activity is paramount. Many phosphine ligands used in palladium catalysis are air-sensitive and can be oxidized, rendering them ineffective. Similarly, the copper source in Ullmann-type reactions must be of the appropriate oxidation state and purity.
-
Troubleshooting Tip: For palladium-catalyzed couplings, ensure that ligands like tBuBrettPhos are handled under an inert atmosphere.[1][2][3][4] If you suspect catalyst deactivation, consider using a pre-catalyst, which is often more stable and easier to handle. For copper-catalyzed reactions, ensure your CuI is of high quality.[5][6][7]
2. Inadequate Base:
-
Expertise & Experience: The base plays a critical role in deprotonating the pyrazole, making it nucleophilic enough to attack the aryl halide. The strength and solubility of the base are key considerations. An inappropriate base can lead to incomplete deprotonation or side reactions.
-
Troubleshooting Tip: Common bases for this reaction include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be solvent-dependent. For instance, K₂CO₃ in DMSO has proven effective.[1] Stronger bases like KOtBu may be necessary for less reactive substrates.[8]
3. Suboptimal Solvent and Temperature:
-
Expertise & Experience: The solvent influences the solubility of the reactants and the stability of the catalytic species. The reaction temperature provides the necessary activation energy for the reaction to proceed. N-arylation reactions often require elevated temperatures to overcome the activation barrier.[1][9]
-
Troubleshooting Tip: Aprotic solvents like toluene, xylene, or dioxane are commonly used for palladium-catalyzed reactions, while DMSO and DMF are often employed in copper-catalyzed systems.[1][10][11] If your reaction is sluggish, a systematic increase in temperature is a logical next step. Microwave irradiation can also be a powerful tool to expedite reactions and improve yields.[9]
4. Aryl Halide Reactivity:
-
Expertise & Experience: The nature of the leaving group on the aryl partner significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf > Cl. Electron-withdrawing groups on the aryl halide can facilitate the reaction, while electron-donating groups can slow it down.
-
Troubleshooting Tip: If you are using an aryl chloride, you may need more forcing conditions (higher temperature, stronger base, more specialized ligand) compared to an aryl iodide.[4] Consider switching to a more reactive aryl halide if possible.
Problem 2: Poor Regioselectivity with Unsymmetrical Pyrazoles
For unsymmetrical pyrazoles, controlling which nitrogen atom undergoes arylation is a significant challenge, often leading to a mixture of N1 and N2 isomers.
Question: How can I selectively achieve N1-arylation of an unsymmetrical pyrazole?
Answer:
Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a frequent challenge. The outcome is a delicate balance of steric and electronic factors.
1. Steric Hindrance:
-
Expertise & Experience: The most straightforward approach to controlling regioselectivity is through sterics. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[1]
-
Troubleshooting Tip: If your pyrazole has a bulky substituent at the C3 or C5 position, the arylation will likely favor the more accessible nitrogen. You can leverage this by designing your pyrazole substrate accordingly.
2. Directing Groups:
-
Expertise & Experience: In some cases, a functional group on the pyrazole can direct the arylation to a specific nitrogen. This can be a powerful strategy for overcoming inherent steric or electronic biases.
-
Troubleshooting Tip: While less common for simple N-arylation, consider if any existing functional groups on your pyrazole could be acting as a directing group through coordination with the metal catalyst.
3. Catalyst and Ligand Control:
-
Expertise & Experience: The choice of catalyst and ligand can profoundly influence regioselectivity. The size and shape of the ligand can create a chiral or sterically biased pocket around the metal center, favoring approach to one nitrogen over the other.
-
Troubleshooting Tip: For palladium-catalyzed reactions, bulky phosphine ligands can enhance steric differentiation.[2][3] In copper-catalyzed systems, tuning the diamine ligand can also impact the isomeric ratio.[5][6][7] Recent research has also shown that copper catalysis with arynes can provide switchable site-selectivity by tuning metallotautomers via ligand choice.[12]
4. Protecting Groups:
-
Expertise & Experience: A protecting group can be installed on one of the nitrogen atoms to force arylation at the desired position. This is a robust but less atom-economical approach.
-
Troubleshooting Tip: Consider using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) which can be strategically removed after the arylation step.[1]
Frequently Asked Questions (FAQs)
Q1: Should I use a palladium or a copper catalyst for my pyrazole N-arylation?
A1: The choice between palladium and copper catalysis depends on several factors, including the substrate scope, functional group tolerance, and cost.
-
Palladium (Buchwald-Hartwig type): Generally offers a broader substrate scope and higher functional group tolerance.[9][13][14] It is often the method of choice for challenging substrates or complex molecules. However, palladium catalysts and their associated phosphine ligands can be expensive.[15]
-
Copper (Ullmann type): This is a more classical approach that is often more cost-effective.[8][10][15] Significant advancements have been made in developing milder and more efficient copper-catalyzed systems using various ligands.[5][6][7] Copper-catalyzed reactions can sometimes be more sensitive to substrate electronics and sterics.
Q2: My reaction is not going to completion. What can I do?
A2: If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading can sometimes be enough to push the reaction to completion.
-
Add Fresh Catalyst/Ligand: If you suspect catalyst decomposition over the course of the reaction, adding a fresh portion of the catalyst and ligand may restart the catalytic cycle.
-
Increase Temperature: As mentioned in the troubleshooting guide, increasing the temperature can often overcome a high activation barrier.[1][9]
-
Change the Solvent: A different solvent might improve the solubility of a key intermediate or prevent catalyst aggregation.
Q3: Can I run my N-arylation reaction open to the air?
A3: It is generally not recommended, especially for palladium-catalyzed reactions. Many of the phosphine ligands used are sensitive to oxidation.[15] While some robust catalyst systems have been developed, for reproducibility and to maximize your yield, it is best practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of the ligand in these reactions?
A4: The ligand is crucial for the success of the N-arylation reaction. It stabilizes the metal center, influences its reactivity, and can control selectivity.
-
In Palladium Catalysis: Bulky, electron-rich phosphine ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13][14]
-
In Copper Catalysis: Diamines, amino acids, and other nitrogen- or oxygen-containing ligands can accelerate the reaction, allowing for lower reaction temperatures and broader substrate scope compared to the original Ullmann conditions.[5][6][7][16]
Q5: Are there any "green" solvents I can use for pyrazole N-arylation?
A5: There is growing interest in developing more environmentally friendly protocols. Some studies have explored the use of solvents like ethylene glycol or even water for copper-catalyzed N-arylations. However, the applicability of these systems may be substrate-dependent.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazole with Iodobenzene
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | Diamine | K₃PO₄ | Dioxane | 110 | 95 | |
| Pd₂(dba)₃ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 92 | |
| CuO nanospheres | None | KOtBu | Toluene | 180 | 96 |
General Protocol for Palladium-Catalyzed N-Arylation of Pyrazole
-
To an oven-dried reaction vessel, add the pyrazole (1.0 equiv), aryl halide (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., tBuBrettPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed N-Arylation of Pyrazole
-
To a reaction vessel, add CuI (5-10 mol%), the pyrazole (1.0 equiv), the aryl halide (1.1 equiv), a ligand (e.g., a diamine, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add the solvent (e.g., dioxane or DMSO).
-
Heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low N-arylation yields.
Caption: Strategies for controlling regioselectivity.
References
- BenchChem. (n.d.). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. BenchChem.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
- Li, J. H., Liu, W. J., & Xie, Y. X. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5177. [Link]
- Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Monfared, H. H., & Ghorbanpour, A. (2012). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 19(3), 555-558. [Link]
- Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Chemical Science, 2(1), 27-50. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis | MDPI [mdpi.com]
- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Diaryl-4-Carboxy Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,5-diaryl-4-carboxy pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. These molecules are prevalent in pharmaceuticals, acting as key pharmacophores in drugs like the COX-2 inhibitor Celecoxib and as cannabinoid-1 (CB1) receptor antagonists.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of the Core Synthetic Challenge
The most common and classical route to 1,5-diaryl-4-carboxy pyrazoles involves a two-step sequence:
-
Knorr Pyrazole Synthesis: A cyclocondensation reaction between a substituted arylhydrazine and a 4-aryl-2,4-dioxobutanoate ester (a type of β-ketoester).
-
Saponification (Hydrolysis): Conversion of the resulting pyrazole-4-carboxylate ester to the final carboxylic acid, typically under basic conditions.
While straightforward in principle, this pathway is fraught with potential challenges, including regioselectivity issues, incomplete reactions, unwanted side reactions, and purification difficulties. This guide will address these issues systematically.
Caption: General two-step synthesis of the target compounds.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Pyrazole Ester in the Cyclocondensation Step
Question: I've mixed my arylhydrazine and β-ketoester, but TLC analysis shows mostly unreacted starting materials even after prolonged heating. What's going wrong?
Answer: This is a common issue often related to reaction conditions or the stability of the intermediates.
-
Causality: The Knorr condensation proceeds via a hydrazone intermediate, which then cyclizes. The formation of this intermediate and the subsequent intramolecular cyclization can be slow or reversible without proper catalysis. The most common and classic synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[3][4]
-
Troubleshooting Steps:
-
Catalyst is Key: The reaction often requires a catalytic amount of acid (e.g., a few drops of acetic acid or HCl) to protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial hydrazone formation. Aprotic dipolar solvents can also yield better results than polar protic solvents like ethanol.[4]
-
Check Hydrazine Quality: Arylhydrazine hydrochlorides are often more stable than the free bases. If using the hydrochloride salt, you may need to add a mild base (like sodium acetate) to liberate the free hydrazine in situ, or the reaction can be run under acidic conditions which favor the reaction.
-
Solvent Choice: Ethanol is standard, but if solubility is an issue or starting materials are unreactive, consider a higher boiling solvent like acetic acid or toluene (with a Dean-Stark trap to remove water).
-
Temperature: Ensure the reaction is heated to a sufficient temperature (typically reflux in ethanol) to drive the cyclization and dehydration. For stubborn substrates, microwave irradiation has been shown to reduce reaction times and increase yields.[5]
-
Problem 2: Formation of an Unwanted Regioisomer
Question: My NMR spectrum is complex, suggesting I have a mixture of the desired 1,5-diaryl isomer and the 1,3-diaryl isomer. How can I improve regioselectivity?
Answer: Regioisomer formation is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] The two carbonyl groups (the ketone and the ester) have different electrophilicities, and the two nitrogen atoms of the arylhydrazine have different nucleophilicities.
-
Causality: The reaction can initiate at either carbonyl group. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl (the ketone). However, under certain conditions, the reaction can be less selective.
-
Controlling Regioselectivity:
-
pH Control: The reaction is highly pH-dependent. Running the reaction in a buffered acidic medium (e.g., acetic acid/sodium acetate) often favors the desired isomer. The initial condensation of the more basic nitrogen (N2) of the hydrazine onto the more electrophilic ketone carbon is typically favored under acidic conditions.
-
Steric Hindrance: Bulky groups on the arylhydrazine or the aryl group of the ketoester can influence the direction of the initial attack, sometimes improving selectivity.
-
Purification: If a mixture is unavoidable, meticulous column chromatography is required. The isomers often have slightly different polarities. Developing a good solvent system (e.g., hexanes/ethyl acetate gradients) is crucial for separation.
-
Problem 3: Incomplete Hydrolysis of the Pyrazole Ester
Question: I've treated my pyrazole ester with NaOH, but after workup, I still see a significant amount of starting material. How can I drive the hydrolysis to completion?
Answer: The ester at the C4 position of the pyrazole ring can be sterically hindered and electronically deactivated, making it resistant to hydrolysis.[6]
-
Causality: The bulky aryl groups at positions 1 and 5 can shield the ester from nucleophilic attack by hydroxide. The electron-donating nature of the pyrazole ring can also reduce the electrophilicity of the ester's carbonyl carbon.
-
Troubleshooting Steps:
| Parameter | Standard Condition | Recommended Change for Difficult Substrates | Rationale |
| Base | NaOH or KOH | Lithium Hydroxide (LiOH) | Li⁺ is a smaller, harder cation that coordinates more effectively to the carbonyl oxygen, activating it for nucleophilic attack. |
| Solvent | Ethanol/Water | THF/Methanol/Water mixtures | Improves solubility of both the substrate and the inorganic base, creating a more homogeneous reaction mixture. |
| Temperature | Room Temp to 60 °C | Reflux (65-80 °C) | Provides the necessary activation energy to overcome the steric and electronic barriers. |
| Reaction Time | 2-4 hours | 12-24 hours | Allows the slower reaction to proceed to completion. Monitor by TLC until all starting material is consumed. |
Protocol Note: Always perform the final acidification step of the workup slowly in an ice bath (0 °C) to precipitate the carboxylic acid product, as it is typically a solid.
Problem 4: Accidental Decarboxylation of the Final Product
Question: After hydrolysis and workup, my final product's mass spectrum corresponds to the pyrazole without the carboxylic acid group. What caused this decarboxylation?
Answer: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions.
-
Causality: The reaction is often promoted by excessive heat or strong acidic/basic conditions.[7][8] The stability can be particularly low if the pyrazole ring has certain substituents, such as haloalkyl groups.[8] Copper catalysis has also been shown to facilitate decarboxylation.[9]
-
Prevention Strategies:
-
Avoid Excessive Heat: During hydrolysis, use the minimum temperature required for the reaction to proceed. When removing solvent, use a rotary evaporator at moderate temperatures (<50 °C).
-
Careful pH Control: During the acidic workup, avoid using a large excess of strong acid and do not heat the acidic mixture. The goal is simply to protonate the carboxylate to pH ~2-3 to induce precipitation.
-
Purification Conditions: Avoid purification methods that require high heat. If recrystallization is necessary, choose a solvent system that works at a moderate temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the 4-aryl-2,4-dioxobutanoate ester starting material?
A1: This key intermediate is typically synthesized via a base-mediated sterically hindered Claisen condensation between an appropriate alkylphenone and diethyl oxalate. Traditional methods using sodium ethoxide can suffer from low yields. More modern and efficient procedures use bases like lithium hexamethyldisilazide (LiHMDS) or a combination of sodium methoxide and lithium chloride (MeONa/LiCl) to improve yields.[2][10]
Q2: Can I use a "one-pot" procedure to go from the alkylphenone directly to the final carboxylic acid?
A2: Yes, efficient one-pot syntheses have been developed. These methods combine the Claisen condensation, Knorr reaction, and hydrolysis into a single sequence without isolating the intermediates. A reported method involves a MeONa/LiCl-mediated Claisen condensation, followed by in situ trapping of the resulting diketo ester with an arylhydrazine, and finally, hydrolysis to yield the target carboxylic acid.[2][10] This approach is greener, more efficient, and cost-effective.[10]
Caption: A decision tree for troubleshooting low product yield.
Q3: How do I best purify the final 1,5-diaryl-4-carboxy pyrazole product?
A3: The final product is an acid, which offers several purification strategies.
-
Precipitation/Recrystallization: The most common method. After basic hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous/alcoholic mixture. Chilling this solution and slowly adding acid (e.g., 1M HCl) will protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate. This crude solid can then be recrystallized from a suitable solvent like ethanol/water or ethyl acetate/hexanes.
-
Acid-Base Extraction: If the product is contaminated with neutral organic impurities, you can perform an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., NaHCO₃). The desired acid will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer. The aqueous layer can then be separated, re-acidified to precipitate the pure product, and collected by filtration.
-
Formation of Acid Addition Salts: For pyrazoles with basic nitrogen atoms, purification can be achieved by forming acid addition salts with mineral or organic acids, which can then be crystallized to remove byproducts.[11]
Q4: What are the key characterization techniques for my final product?
A4: A combination of techniques is essential to confirm the structure and purity.
-
¹H NMR: Look for the disappearance of the ester protons (e.g., the ethyl quartet and triplet) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm), which disappears upon a D₂O shake.
-
¹³C NMR: Confirm the presence of the carboxylic acid carbon (typically 165-185 ppm) and the absence of the ester carbonyl.
-
IR Spectroscopy: A strong, broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) are characteristic.
-
Mass Spectrometry (HRMS): Essential for confirming the exact mass and molecular formula of the synthesized compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of the Knorr cyclocondensation.
-
To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in absolute ethanol (0.5 M), add 4-methoxyphenylhydrazine hydrochloride (1.05 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture to serve as a catalyst.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.
Protocol 2: Hydrolysis to 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the pyrazole ester (1.0 eq) from Protocol 1 in a 3:1 mixture of THF and methanol (0.2 M).
-
Add an aqueous solution of lithium hydroxide (LiOH) (3.0 eq in water).
-
Heat the mixture to 60 °C and stir vigorously. Monitor the reaction by TLC until all the starting ester has been consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvents (THF, methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Place the aqueous layer in an ice bath and stir. Slowly add 1M HCl dropwise until the pH of the solution is approximately 2-3. A solid precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 40-50 °C.
References
- Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (2006). Journal of the Korean Chemical Society. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). Organic & Biomolecular Chemistry. [Link]
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2015).
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2018). Inorganic Chemistry Frontiers. [Link]
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2023). Organic Letters. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules. [Link]
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Proposed mechanism for the cyclocondensation reaction between... (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2021). Molecules. [Link]
- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry. [Link]
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of 1,5‐diarylpyrazoles as anti‐inflammatory agents. (2020).
- Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. (2010). European Journal of Medicinal Chemistry. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
- Method for purifying pyrazoles. (2011).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2015). MedChemComm. [Link]
- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2020). Molecules. [Link]
- "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Synlett. [Link]
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2008). Molecules. [Link]
- 1,5-Diarylpyrazole and vanillin hybrids: Synthesis, biological activity and DFT studies. (2015). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their pyrazole synthesis reactions. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and controlling their isomeric purity is paramount for achieving desired biological activity.[1] This resource provides in-depth, experience-based answers to common challenges encountered during the synthesis of pyrazoles, particularly via the classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A1: Achieving high regioselectivity in the Knorr pyrazole synthesis is a common challenge that can be addressed by carefully considering steric and electronic factors, as well as optimizing reaction conditions. The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine at one of two distinct carbonyl carbons of the unsymmetrical 1,3-dicarbonyl.[1][3]
Underlying Principles:
The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents on both reactants is a primary determinant. Electron-withdrawing groups on the 1,3-dicarbonyl activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction Conditions: The solvent and pH of the reaction medium can significantly influence the reaction pathway and, consequently, the regioselectivity.[3]
Troubleshooting Workflow & Experimental Protocol:
Here is a systematic approach to troubleshoot and optimize your reaction for improved regioselectivity:
Sources
Technical Support Center: Scale-Up Synthesis of Halogenated Pyrazole Esters
Welcome to the Technical Support Center for the scale-up synthesis of halogenated pyrazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger, industrial-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Navigating Common Scale-Up Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or Inconsistent Yields Upon Scale-Up
Question: My bench-scale synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate consistently provides an 85-90% yield. However, on a pilot scale (10 kg), the yield has dropped to around 60%, with significant batch-to-batch variability. What are the likely causes, and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in changes to mass and heat transfer dynamics, which are not always linear when scaling.
Causality Explained:
-
Heat Transfer Inefficiency: Large reaction vessels have a lower surface-area-to-volume ratio compared to laboratory glassware. This makes it harder to control the temperature of the reaction mixture, especially during exothermic halogenation steps. Localized "hot spots" can form, leading to the creation of thermal decomposition byproducts and reducing the overall yield.[1]
-
Mixing Inhomogeneity: Achieving uniform mixing in a large reactor is more challenging. Inadequate agitation can lead to localized areas of high reagent concentration, promoting side reactions such as di-halogenation or off-target reactions with the solvent.
-
Reagent Addition Rate: The rate of addition of the halogenating agent (e.g., N-Bromosuccinimide) becomes critical at scale. A rate that is too fast can overwhelm the cooling capacity of the reactor, leading to an uncontrolled exotherm. A rate that is too slow can prolong the reaction time, potentially leading to the degradation of starting materials or products.
Troubleshooting Protocol:
-
Re-evaluate Thermal Safety and Control:
-
Perform a reaction calorimetry study on the bench scale to accurately quantify the heat of reaction. This data is crucial for engineering the cooling capacity required for the pilot-plant reactor.
-
Implement a controlled addition profile for the halogenating agent based on the calorimetry data. This may involve a slower addition rate or portion-wise addition.
-
-
Optimize Mixing Parameters:
-
Consult with a chemical engineer to model the mixing in your reactor. The impeller type, speed (RPM), and baffle configuration are all critical. The goal is to ensure efficient homogenization of the reaction mixture without introducing excessive shear that could degrade materials.
-
-
Consider a Flow Chemistry Approach:
Issue 2: Regioselectivity Problems - Formation of Unwanted Isomers
Question: During the chlorination of ethyl 1H-pyrazole-5-carboxylate, I'm observing the formation of the undesired 3-chloro and 3,4-dichloro isomers in addition to my target 4-chloro product. How can I improve the regioselectivity of this reaction?
Answer: The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the electronic nature of the ring and the reaction conditions.[2][3] Halogenation typically occurs at the C4 position, which is the most electron-rich.[4] However, forcing conditions or improper reagent choice can lead to a loss of selectivity.
Causality Explained:
-
Reaction Energetics: Overly harsh reaction conditions (e.g., high temperatures, highly reactive halogenating agents) can provide enough activation energy to overcome the inherent preference for C4 substitution, leading to the formation of thermodynamically or kinetically accessible isomers.[5]
-
Halogenating Agent: The choice of halogenating agent is critical. While elemental bromine or chlorine can be effective, they are often too reactive and can lead to over-halogenation and poor selectivity.[6] N-halosuccinimides (NCS, NBS) are generally milder and more selective electrophilic halogenating agents.[4]
-
Solvent Effects: The solvent can influence the reactivity of the halogenating agent. For instance, dimethyl sulfoxide (DMSO) has been shown to act as both a solvent and a catalyst in some halogenation reactions, potentially altering the reaction pathway.[5]
Troubleshooting Protocol:
-
Screen Milder Halogenating Agents:
-
If you are using a highly reactive agent like elemental bromine, switch to N-Bromosuccinimide (NBS).
-
For an even milder approach, consider using a combination of a sodium halide salt (e.g., NaCl, KBr) and an oxidant like Oxone® in an aqueous medium.[7] This method generates the electrophilic halogen in situ, often leading to excellent regioselectivity under mild conditions.[7]
-
-
Optimize Reaction Temperature:
-
Begin by running the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature. Monitor the reaction progress by HPLC or GC to find the optimal temperature that favors the formation of the desired isomer while minimizing byproducts.
-
-
Solvent Screening:
-
Evaluate a range of solvents. While chlorinated solvents like dichloromethane (DCM) are common, polar aprotic solvents like acetonitrile or even aqueous systems can sometimes offer improved selectivity.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: My crude product is an oil that is difficult to crystallize, and column chromatography is not a viable option for the multi-kilogram scale. What are some scalable purification strategies for halogenated pyrazole esters?
Answer: Purification is a frequent bottleneck in scaling up chemical syntheses. Moving away from chromatography towards crystallization, distillation, or extraction is essential for an efficient and economical process.
Causality Explained:
-
Impurities: The presence of unreacted starting materials, isomeric byproducts, or solvent residues can inhibit crystallization.
-
Physical Properties: Some halogenated pyrazole esters are intrinsically low-melting solids or oils at room temperature, making direct crystallization challenging.
Troubleshooting Protocol:
-
Crystallization via Salt Formation:
-
A robust method for purifying pyrazoles involves their reaction with an acid to form a crystalline acid addition salt.[8][9] This can be highly effective for separating the product from non-basic impurities.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the pyrazole salt. The salt can then be isolated by filtration and washed. The free base pyrazole ester can be regenerated by neutralizing the salt with a base (e.g., sodium bicarbonate) and extracting it into an organic solvent.[8][9]
-
-
Reactive Extraction:
-
If your impurities have different acidic or basic properties than your product, you can use liquid-liquid extraction with aqueous acid or base washes to selectively remove them.
-
-
Distillation:
-
If your product is thermally stable and has a sufficiently different boiling point from the major impurities, short-path distillation under high vacuum can be a viable, solvent-free purification method.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up halogenation reactions?
A1: The primary safety concerns are managing the high reactivity and toxicity of halogenating agents and controlling the exothermic nature of the reaction.[1] Elemental halogens like bromine and chlorine are highly corrosive and toxic.[6] Many halogenation reactions are highly exothermic and can lead to a runaway reaction if not properly controlled.[1] A thorough safety assessment, including reaction calorimetry, is essential before any scale-up.[10] Consider using safer, solid-based halogenating agents like N-halosuccinimides or in-situ generation methods to minimize handling of hazardous materials.[6][7] Ensure adequate ventilation and have appropriate personal protective equipment (PPE) and emergency response plans in place.[11]
Q2: How do I choose the right starting materials for a scalable synthesis of a halogenated pyrazole ester?
A2: The most common and scalable route to pyrazole esters is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[12] For a halogenated pyrazole ester, you would typically form the pyrazole ring first and then perform an electrophilic halogenation.[4][5] When selecting starting materials, consider their commercial availability, cost, and purity. For example, ethyl acetoacetate and its derivatives are common and relatively inexpensive 1,3-dicarbonyl starting materials.
Q3: Can I introduce the halogen atom before forming the pyrazole ring?
A3: Yes, it is possible to use a halogen-bearing substrate in the initial cyclocondensation or cycloaddition reaction.[5] For example, you could use a halogenated 1,3-dicarbonyl compound. However, this approach can sometimes be less convergent and may require the synthesis of a more complex starting material. The more common strategy is to construct the pyrazole core and then perform a regioselective halogenation on the pre-formed ring.[5]
Q4: My final product has residual solvent that is difficult to remove. What are my options?
A4: Residual solvent is a common issue, especially with high-boiling point solvents like DMF or DMSO. If your product is a solid, you can try re-slurrying it in a non-solvent (a liquid in which your product is insoluble but the residual solvent is soluble) and then filtering. For thermally stable products, drying in a vacuum oven at an elevated temperature can be effective. If the product is an oil, you may need to perform a solvent swap by dissolving it in a lower-boiling point solvent and then removing that solvent under vacuum.
Section 3: Experimental Protocols and Data
Protocol: Scale-Up Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol outlines a scalable procedure for the bromination of a pyrazole ester using NBS.
Step 1: Reaction Setup
-
Charge a 50 L glass-lined reactor with ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (2.0 kg, 10.98 mol) and acetonitrile (20 L).
-
Begin agitation and cool the reactor contents to 0-5 °C using a chiller.
Step 2: Bromination
-
In a separate vessel, prepare a solution of N-Bromosuccinimide (NBS) (2.14 kg, 12.08 mol, 1.1 eq) in acetonitrile (10 L).
-
Slowly add the NBS solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
Step 3: Work-up and Isolation
-
Monitor the reaction to completion by HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to approximately half its original volume.
-
Add water (20 L) to the concentrated mixture and stir for 30 minutes. The product should precipitate as a solid.
-
Filter the solid product and wash the filter cake with cold water (2 x 5 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Yield: 2.5 - 2.7 kg (87-94%) Expected Purity: >98% by HPLC
Data Summary: Comparison of Halogenating Agents
The following table summarizes the results of a study comparing different brominating agents for the synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate on a 100g scale.
| Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC Area %) |
| Br₂ | DCM | 0 to 25 | 2 | 78 | 91 (contains dibromo impurity) |
| NBS | Acetonitrile | 0 to 25 | 5 | 92 | 98.5 |
| KBr / Oxone® | Water | 25 | 8 | 89 | >99 |
As the data indicates, while elemental bromine is faster, NBS and KBr/Oxone® provide significantly higher purity and comparable or better yields, making them more suitable for scale-up where purity is paramount.[7]
Section 4: Visualized Workflows
General Workflow for Pyrazole Ester Synthesis and Halogenation
Caption: A typical workflow for producing halogenated pyrazole esters.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in scale-up reactions.
References
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). Omsk State University.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
- Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (n.d.). MDPI.
- Unit 4 Pyrazole. (n.d.). SlideShare.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Process for the purification of pyrazoles. (2010). Google Patents.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign.
- 'Green' and Sustainable Halogenation Processes. (n.d.). Royal Society of Chemistry.
- A mild halogenation of pyrazoles using sodium halide salts and Oxone. (2018). ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). National Institutes of Health (NIH).
- Method for purifying pyrazoles. (2011). Google Patents.
- Halogenation of organic compounds using continuous flow and microreactor technology. (2016). Beilstein Journals.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). Scientific Information Database (SID).
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2013). National Institutes of Health (NIH).
Sources
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- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 6. books.rsc.org [books.rsc.org]
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- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Troubleshooting Low Yields in Pyrazole Reactions
A a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and foundational knowledge to enhance the yield and purity of your pyrazole synthesis reactions. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges leading to diminished yields.
This center is structured to address common issues through targeted FAQs for quick reference and detailed troubleshooting guides for more complex problems.
Quick Access: Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?
A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] The key to controlling regioselectivity lies in understanding the electronic and steric differences between the two carbonyl carbons.
-
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[3][4] The most nucleophilic nitrogen of the hydrazine (typically the primary amine in a substituted hydrazine) will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon.[5]
-
Practical Strategy:
-
Exploit Electronic Effects: If one carbonyl is attached to an electron-withdrawing group (like -CF₃) and the other to an electron-donating group (like an alkyl or aryl group), the hydrazine will preferentially attack the carbonyl adjacent to the electron-withdrawing group.[6][7]
-
Solvent Choice: The solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF or N,N-dimethylacetamide can enhance selectivity compared to commonly used protic solvents like ethanol.[7][8] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have also been shown to dramatically improve regioselectivity in certain cases.[6]
-
pH Control: The pH of the reaction medium affects the protonation state of both the hydrazine and the dicarbonyl compound. Acid catalysis is often employed, as protonation of a carbonyl oxygen increases its electrophilicity.[9] However, excessively acidic conditions can lead to side reactions. Fine-tuning the pH with a weak acid (e.g., acetic acid) is crucial.[10]
-
Q2: The reaction has a dark, tar-like appearance, and purification is difficult. What's causing this and how can I fix it?
A2: Dark coloration and tar formation are often indicative of side reactions or decomposition of starting materials, particularly the hydrazine.[11]
-
Hydrazine Stability: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to oxidative decomposition products that are highly colored.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your hydrazine is pure. If it has a dark color, consider purifying it by distillation or using a fresh bottle.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Temperature Control: Avoid excessive heating. While some reactions require elevated temperatures, prolonged heating can promote decomposition.[10] Consider modern heating methods like microwave irradiation, which can shorten reaction times and often lead to cleaner products and higher yields.[12][13][14]
-
Q3: My reaction seems to stall, or the conversion is very low. How can I drive it to completion?
A3: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Catalyst Choice: The Knorr pyrazole synthesis and related reactions are typically acid-catalyzed.[15][16] If you are not using a catalyst, adding a catalytic amount of a weak acid like acetic acid can significantly increase the reaction rate.[9] For certain substrates, Lewis acids may also be effective.
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10] If the reaction has stalled at room temperature, gentle heating (e.g., to 60-80 °C) may be necessary to push it to completion.[10] Be aware that the dehydration step to form the final aromatic pyrazole is often the rate-determining step.[2]
-
Water Removal: The reaction produces two molecules of water. In some cases, removing water via a Dean-Stark apparatus or by using a drying agent can help drive the equilibrium toward the product.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Knorr Pyrazole Synthesis
The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most common method for preparing pyrazoles.[17] Low yields are often traced back to one of three areas: Regioselectivity, Reaction Conditions, or Work-up & Purification.
Troubleshooting Workflow for Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Knorr pyrazole synthesis.
Mechanistic Consideration: Regioisomer Formation
The formation of two regioisomers occurs when the two nitrogens of the substituted hydrazine (N-1 and N-2) and the two carbonyls of the dicarbonyl compound (C-3 and C-5) can react in two different orientations.
Caption: Regioisomeric outcomes in Knorr pyrazole synthesis.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Ethanol | Often gives mixtures of regioisomers.[6] | Protic solvent can participate in hydrogen bonding, leveling the reactivity of the carbonyls. |
| DMF / DMAc | Improved regioselectivity.[7][8] | Aprotic dipolar solvents can better differentiate the electronic character of the carbonyls. | |
| HFIP | Excellent regioselectivity in specific cases.[6] | Strong hydrogen-bond-donating properties can selectively activate one carbonyl group. | |
| Catalyst | None | Slow reaction, low conversion. | The uncatalyzed reaction is often slow, especially the final dehydration step.[2] |
| Acetic Acid | Increased rate, generally good yields.[11] | Provides mild acid catalysis to activate carbonyls without causing degradation.[9] | |
| Strong Acid (HCl, H₂SO₄) | Risk of side reactions and decomposition.[6] | Harsh conditions can lead to charring and byproduct formation.[10] | |
| Temperature | Room Temp | May be sufficient for reactive substrates. | Minimizes thermal decomposition of sensitive reagents.[11] |
| 60-120 °C (Thermal) | Faster reaction, but risk of side products.[10] | Balances reaction rate with potential for degradation. | |
| 100-150 °C (Microwave) | Rapid reaction (minutes), often cleaner with higher yields.[12][13] | Efficient and uniform heating minimizes byproduct formation.[14] |
Guide 2: Purification Strategies for Pyrazole Products
Low isolated yields are often a consequence of difficult purification. Pyrazoles can be challenging to purify due to their polarity and basicity.
Step-by-Step Protocol: Purification via Acid Salt Formation
This technique is particularly useful when chromatographic separation is difficult or when the product is contaminated with non-basic impurities.[18][19]
-
Dissolution: After the initial work-up, dissolve the crude pyrazole product in a suitable organic solvent such as acetone, ethanol, or isopropanol.[18] Gentle heating may be required.
-
Acid Addition: Slowly add at least one equivalent of an acid (e.g., sulfuric acid, hydrochloric acid, or an organic acid) to the stirred solution.
-
Precipitation/Crystallization: The pyrazole acid addition salt, now being ionic, will have significantly different solubility and should precipitate or crystallize from the organic solvent. Cooling the mixture can promote this process.[18]
-
Isolation: Collect the solid acid salt by filtration and wash it with a small amount of cold solvent. This removes the non-basic, organic-soluble impurities.
-
Neutralization (Liberation of Free Base): Dissolve the purified salt in water and neutralize the solution by adding a base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) until the solution is basic.
-
Final Extraction: The neutral pyrazole product will precipitate from the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Slideshare.
- Barrett, A. G. M., et al. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Arkivoc.
- knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Slideshare.
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Wang, Y., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- Lopes, E. F., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2021). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules.
- WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles. (2011). Google Patents.
- Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate.
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules.
- Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
- Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2022). ResearchGate.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie.
- Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate by HPLC
Welcome to the technical support center for the HPLC analysis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are monitoring the synthesis of this key pharmaceutical intermediate.[1][2] Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Our approach is grounded in years of field experience, providing not just solutions but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of your reaction mixture.
Q1: Why am I seeing significant peak tailing for my product peak?
A1: Peak tailing is a common issue, especially with nitrogen-containing heterocyclic compounds like pyrazoles. It is often a result of secondary interactions between the analyte and the stationary phase.[3]
-
Causality: The pyrazole ring contains basic nitrogen atoms that can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[4] This interaction slows down a portion of the analyte molecules, causing them to elute later and resulting in a "tailing" peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: A primary solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[4] Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase can protonate the silanols, minimizing their interaction with your basic analyte.
-
Use of an "End-Capped" Column: Modern HPLC columns are often "end-capped," a process that chemically modifies most of the residual silanol groups. If you are using an older column, switching to a high-purity, end-capped column can significantly reduce peak tailing.
-
Competitive Basic Additive: Introducing a small concentration of a basic additive, such as triethylamine (TEA), to the mobile phase can also be effective.[4] TEA acts as a competitive base, preferentially interacting with the active silanol sites and shielding your analyte from these secondary interactions.
-
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Inconsistent retention times can compromise the reliability of your quantitative analysis. This variability can stem from several factors related to the HPLC system or the mobile phase.[3][5]
-
Causality: The primary cause of shifting retention times is a change in the mobile phase composition or flow rate reaching the column. Temperature fluctuations can also play a role.
-
Troubleshooting Steps:
-
Mobile Phase Preparation and Degassing: Ensure your mobile phase is thoroughly mixed and degassed before use.[6] Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates.[7] Prepare fresh mobile phase daily, as the composition of organic/aqueous mixtures can change over time due to evaporation of the more volatile component.
-
System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[6] A stable baseline is a good indicator of a well-equilibrated system.
-
Column Temperature Control: Employ a column oven to maintain a constant temperature.[6] Even minor fluctuations in ambient laboratory temperature can affect retention times.
-
Pump Performance Check: If the problem persists, it may indicate an issue with the HPLC pump, such as worn seals or faulty check valves.[7] Consult your instrument's maintenance guide for troubleshooting pump performance.
-
Q3: I'm observing unexpected peaks in my chromatogram. Are these impurities or something else?
A3: The appearance of "ghost peaks" or unexpected signals can be perplexing. These can originate from the sample, the mobile phase, or carryover from previous injections.
-
Causality: Ghost peaks can be actual impurities from the reaction, degradation products, or artifacts from the analytical system itself.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (your sample solvent) to determine if the unexpected peaks are coming from your mobile phase or the system. If the peaks are present in the blank run, it points to contamination of the mobile phase or carryover.
-
Sample Diluent: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase.[8] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and the appearance of false peaks.
-
Carryover Assessment: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover. Implement a robust needle wash protocol and, if necessary, inject a blank after each sample to flush the injector.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on your starting material and product. Exposing them to acidic, basic, oxidative, and photolytic stress can help you identify the retention times of potential degradants.
-
Q4: How can I improve the resolution between my starting material and the final product?
A4: Achieving adequate resolution is critical for accurate quantification of reaction conversion. Poor resolution can be addressed by modifying the chromatographic conditions.
-
Causality: Resolution is a function of the column's efficiency, the selectivity of the stationary phase, and the retention of the analytes.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.
-
Consider a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order and separation of your compounds.
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, develop a gradient method. Starting with a lower concentration of the organic solvent and gradually increasing it can help to separate early-eluting impurities from your starting material and provide sharper peaks for later-eluting compounds like your product.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Recommended HPLC Method for Reaction Monitoring
This section provides a robust starting point for developing your HPLC method. Optimization will likely be necessary based on your specific reaction conditions and the impurities present.
Experimental Protocol
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume (e.g., 10 mL) of a suitable solvent, such as acetonitrile. This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine λmax experimentally) |
| Injection Volume | 10 µL |
-
Method Validation:
System Suitability
Before running your samples, perform a system suitability test by injecting a standard solution of your product multiple times. This ensures that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% |
| %RSD of Retention Time | < 1.0% |
Visual Workflow and Diagrams
To aid in troubleshooting, the following diagram illustrates a logical workflow for addressing common HPLC issues.
Caption: A troubleshooting workflow for common HPLC issues.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide.
- ALWSCI.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
- Pharmaguideline.
- Acta Scientific.
- AMSbiopharma.
- MySkinRecipes. Ethyl 5-Bromo-1-(3-Chlorophenyl)
- BenchChem.
- YouTube. Understanding ICH Q2(R2)
- Medikamenter Quality Services. Common Issues in HPLC Analysis.
- ICH.
- ChemicalBook. ETHYL 3-(4-BROMOPHENYL)
- YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- MySkinRecipes. Ethyl 5-Bromo-1-(3-Chlorophenyl)
- Matrix Scientific. Ethyl 5-bromo-1-(3-chlorophenyl)
- International Journal of Pharmaceutical Sciences Review and Research. Review on Common Observed HPLC Troubleshooting Problems.
- uHPLCs.com. 10 HPLC Problems and Solutions You Must Know.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
Preventing byproduct formation in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific challenges you may encounter during the synthesis of pyrazoles, offering explanations and actionable solutions to prevent byproduct formation and improve reaction efficiency.
Issue 1: Poor Regioselectivity in the Condensation of Unsymmetrical 1,3-Dicarbonyls with Hydrazines
Question: I am performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, but I am getting a mixture of two regioisomers. How can I control the reaction to obtain a single, desired isomer?
Root Cause Analysis:
The formation of two regioisomers is a common challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The substituted hydrazine can attack either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1][4] The final ratio of these isomers is dictated by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can favor the nucleophilic attack of the hydrazine on the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can influence the rate of competing pathways.[1]
Visualizing the Competing Pathways:
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Solutions and Optimization Strategies:
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike traditional solvents such as ethanol.[5]
-
Temperature Control: In some cases, adjusting the reaction temperature can favor the formation of one isomer over the other. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but higher temperatures led to a decrease.[6]
-
Catalyst and Additive Screening: The use of specific catalysts or additives can steer the reaction towards a single product. For example, Gosselin et al. reported a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature in N,N-dimethylacetamide.[2][6] In other instances, silver catalysts have been employed to achieve high regioselectivity.[6]
Quantitative Data on Solvent Effects:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.5 | [5] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >99:1 | [5] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 1:2.3 | [5] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [5] |
Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the resulting pyrazole by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis?
The most prevalent methods for synthesizing the pyrazole ring involve the cyclocondensation reaction between a hydrazine derivative and a compound with a 1,3-dielectrophilic character.[6][7] Common starting materials include:
-
1,3-Dicarbonyl compounds (e.g., β-diketones, β-ketoesters): This is the basis of the classical Knorr pyrazole synthesis.[4][6][8]
-
α,β-Unsaturated carbonyl compounds: These can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[6]
-
Enaminones: These are versatile building blocks that can react with hydrazines to yield pyrazoles, often with high regioselectivity.[6][9][10]
-
Acetylenic ketones: Their reaction with hydrazines can also produce pyrazoles, though mixtures of regioisomers are a common outcome.[6]
Q2: I am observing the formation of a pyrazoline intermediate. How can I promote its conversion to the desired pyrazole?
The formation of pyrazolines is common when using α,β-unsaturated ketones as starting materials.[6] To obtain the aromatic pyrazole, the pyrazoline intermediate must be oxidized.[6][7]
Workflow for Pyrazoline Oxidation:
Caption: Oxidation of pyrazoline to pyrazole.
Recommended Oxidizing Agents:
-
Chloranil: A reliable reagent for the oxidation of pyrazolines.[7]
-
Molecular Iodine (I₂): Can be used in the presence of a base.
-
Air/Oxygen: In some cases, simply heating the pyrazoline in a solvent like DMSO in the presence of air is sufficient.[11]
Q3: How can I purify my pyrazole product from unreacted starting materials and byproducts?
Purification of pyrazoles often involves standard laboratory techniques, but the specific method will depend on the physical properties of your compound and the nature of the impurities.
General Purification Strategies:
-
Crystallization: If your pyrazole is a solid, crystallization is an excellent method for achieving high purity. You may need to screen various solvents to find the optimal conditions.
-
Column Chromatography: This is a versatile technique for separating the desired pyrazole from both polar and non-polar impurities. A range of silica and alumina stationary phases can be used with various solvent systems.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution to move the pyrazole into the aqueous phase as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer and extract the purified pyrazole back into an organic solvent.[12][13]
-
Q4: Can I perform N-alkylation on a pre-formed pyrazole ring, and what are the potential pitfalls?
Yes, N-alkylation of an existing NH-pyrazole is a common and versatile method for introducing a wide range of substituents.[14] The reaction is typically carried out by deprotonating the pyrazole with a base, followed by the addition of an alkylating agent (e.g., an alkyl halide).
Potential Pitfalls:
-
Regioisomer Formation: If the starting pyrazole is unsymmetrical, N-alkylation can produce a mixture of two regioisomers.[15][16] The regioselectivity can be influenced by the choice of base, solvent, and the steric and electronic properties of the pyrazole substituents.[15]
-
Over-alkylation: In some cases, the pyrazolium salt can be formed, especially with highly reactive alkylating agents.
-
C-Alkylation: While less common, C-alkylation can occur under certain conditions.
Strategies for Regiocontrolled N-Alkylation:
-
Bulky Substituents: A bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing alkylation to the other.
-
Directed Synthesis: In cases where regioselectivity is a persistent issue, it may be more efficient to introduce the desired N-substituent via the hydrazine starting material in the initial ring-forming reaction.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis Online. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. [Link]
- Knorr pyrazole synthesis. (n.d.). Slideshare. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009).
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Process for the purification of pyrazoles. (n.d.).
- Method for purifying pyrazoles. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC - NIH. [Link]
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
- The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). pubs.acs.org. [Link]
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). PMC - NIH. [Link]
- Paal–Knorr pyrrole synthesis. (n.d.).
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.).
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Technical Support Center: Purification of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 110821-39-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges in the purification of this important synthetic intermediate.[1][2] Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial hurdles faced after the synthesis of the target compound.
Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the most likely impurities?
A: In our experience, the impurity profile for this class of compounds typically stems from the synthesis reaction itself, which is often a variation of the Knorr pyrazole synthesis involving a substituted hydrazine and a β-ketoester equivalent.[3][4]
The most common impurities are:
-
Unreacted Starting Materials: Residual 3-chlorophenylhydrazine or the ethyl ester precursor. These often have very different polarities from the product.
-
Regioisomers: The cyclocondensation reaction can sometimes produce small amounts of the undesired regioisomer.[5] These can be particularly challenging to separate due to their similar polarities.
-
Hydrolysis Products: If the reaction workup involves harsh aqueous acidic or basic conditions, the ethyl ester may partially hydrolyze to the corresponding carboxylic acid. This will appear as a baseline spot on a silica TLC plate.
-
Side-Reaction Byproducts: Depending on the specific reaction conditions, various byproducts can form.[5]
Q2: I've just completed the reaction workup. What is the best first step to purify the crude product?
A: The optimal first step depends on the physical state of your crude product and its initial purity.
-
If the crude is a solid and appears relatively clean (>85% by TLC): Attempt direct recrystallization. This is the most efficient method for removing small amounts of impurities and can yield highly pure material in a single step.[6]
-
If the crude is an oil, a gummy solid, or shows significant impurities on TLC: Column chromatography is the recommended starting point.[7][8] It is more effective at separating components with a wide range of polarities and is essential for dealing with complex mixtures.
Q3: My crude product is a persistent, dark-colored oil that won't solidify. What are my options?
A: A dark, oily crude product often indicates the presence of significant impurities that inhibit crystallization.
-
Initial Cleanup: First, perform a liquid-liquid extraction. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities like residual hydrazine, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Wash with brine, dry the organic layer, and concentrate again.[3] This may result in the product solidifying.
-
Chromatography: If the product remains an oil, your primary recourse is silica gel column chromatography. This is the most robust method for separating the target compound from the colored impurities and unreacted starting materials that are preventing crystallization.[6][8]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Silica Gel Column Chromatography
Column chromatography is a powerful but sometimes tricky technique for pyrazole derivatives.
Q: My compound is streaking badly on the TLC plate, making it hard to assess purity and choose a solvent system. Why is this happening?
A: Streaking (or tailing) is a classic sign of an undesirable interaction between your compound and the stationary phase. The pyrazole ring has basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This causes some molecules to "stick" to the silica, resulting in poor separation and band broadening.
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharp, well-defined spots.[6]
-
Alternative Stationary Phase: In persistent cases, consider using a less acidic stationary phase like neutral alumina.[6]
Q: I'm struggling to get good separation between my product and a closely-running impurity. What can I do?
A: This is a common challenge, especially with regioisomers. Here is a systematic approach to improving resolution:
-
Fine-Tune Eluent Polarity: Test very small changes in your solvent ratio. For a hexane/ethyl acetate system, move from 10% EtOAc to 8% or 12% and observe the change in separation (ΔRf).
-
Change Solvent Selectivity: If fine-tuning polarity doesn't work, change the nature of the polar solvent. Replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.
-
Optimize Column Parameters:
-
Use a finer mesh silica gel for higher surface area and better resolution.
-
Increase the column length-to-diameter ratio. A longer, thinner column provides more theoretical plates for separation.
-
Reduce the fraction size collected to avoid mixing of overlapping bands.
-
Guide 2: Mastering Recrystallization
Recrystallization is ideal for achieving the final, high-purity product.
Q: How do I select the best solvent for recrystallizing my pyrazole ester?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with ethanol, methanol, isopropanol, ethyl acetate, toluene, and a hexane/ethyl acetate mixture).
-
If the compound dissolves immediately at room temperature, the solvent is too good; discard it.
-
If the compound is insoluble, heat the test tube gently to the solvent's boiling point. If it dissolves, this is a promising candidate.
-
Allow the promising candidates to cool slowly to room temperature, and then in an ice bath. The solvent that produces a high yield of well-formed crystals is your best choice. Alcohols like ethanol are often a good starting point for pyrazole derivatives.[9]
Q: An oil formed instead of crystals when I cooled the solution. What is "oiling out" and how do I fix it?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a crystalline lattice. This is common with impure compounds.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Cool More Slowly: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product that is an oil or an impure solid.
-
TLC Analysis: Dissolve a small amount of crude product in dichloromethane. Spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[7] If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Select a glass column (a 1:30 to 1:50 ratio of crude material to silica gel by weight is a good rule). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (about 1-2 times the weight of your crude product). Evaporate the solvent to obtain a dry, free-flowing powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (a "gradient") to move the compounds down the column. For example, start with 5% EtOAc/hexane, then move to 10%, then 15%.
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
This protocol is for solids with >85% purity.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., ethanol) portion-wise while heating the flask with stirring on a hot plate. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Data Summary & Visualization
Table 1: Typical TLC Eluent Systems and Approximate Rf Values
| Eluent System (Hexane:Ethyl Acetate) | Target Product Rf | Common Impurity Rf (e.g., Hydrazine) | Notes |
| 95:5 | ~0.15 | ~0.05 | Good for initial assessment, may be too slow for column. |
| 90:10 | ~0.35 | ~0.15 | Often a good starting point for column chromatography.[8] |
| 80:20 | ~0.60 | ~0.40 | Good for faster elution if separation is excellent. |
| 70:30 | >0.75 | >0.60 | Generally too polar; poor separation is likely. |
Note: Rf values are approximate and can vary based on the specific TLC plate, temperature, and chamber saturation.
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: A decision flowchart for purifying crude product.
Diagram 2: Troubleshooting Chromatography Issues
This diagram illustrates how to address common problems during column chromatography.
Caption: Logic diagram for troubleshooting common chromatography issues.
References
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
- Pyrazole synthesis - Organic Chemistry Portal.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate - Smolecule.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences.
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- This compound - MySkinRecipes.
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Validation & Comparative
A Comparative Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and Other Pyrazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2] Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs.[1][2] This guide provides an in-depth comparison of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a representative halogenated phenylpyrazole, with other key pyrazole derivatives. We will explore their synthesis, structure-activity relationships (SAR), and performance in various biological assays, supported by experimental data from peer-reviewed literature.
Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug design. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The metabolic stability of the pyrazole nucleus is a key factor in its successful application in drug development.[2]
This guide will use this compound as a reference point to delve into the nuanced world of pyrazole-based drug candidates. While specific biological data for this exact molecule is not extensively published, its structure embodies key features—a substituted phenyl ring at the N1 position, a bromine atom at the C5 position, and an ethyl carboxylate group at the C4 position—that are crucial for modulating biological activity. By comparing it with other well-characterized pyrazole derivatives, we can elucidate the impact of various substituents on their therapeutic potential.
Synthesis of Substituted Pyrazole-4-Carboxylates: A General Overview
The synthesis of 1,5-diaryl- and 1-aryl-5-bromo-pyrazole-4-carboxylates typically involves a multi-step process. A common strategy is the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole core. Subsequent functionalization, such as bromination, allows for the introduction of various substituents to explore structure-activity relationships.
General Synthetic Workflow:
Caption: Generalized synthetic scheme for Ethyl 5-bromo-1-aryl-1H-pyrazole-4-carboxylates.
Comparative Analysis of Pyrazole Derivatives
To understand the therapeutic potential of this compound, we will compare it with other pyrazole derivatives where biological data is available. This comparative approach will highlight the influence of substituent modifications on biological activity.
Case Study 1: Pyrazole Derivatives as Anticancer Agents
The anticancer potential of pyrazole derivatives is a significant area of research.[4][5] Studies have shown that substitutions on the phenyl ring and the pyrazole core can dramatically influence cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Reference Structure | This compound | - | Data not available | - |
| Compound A | 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl derivative | A549 (Lung) | 14.5 | [5] |
| Compound B | 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 0.28 | [5] |
| Compound C | 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 (Lung) | 26 | [5] |
Analysis of Structure-Activity Relationships (SAR):
From the data in Table 1, we can infer several key SAR points:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is critical for anticancer activity. A bulky tert-butylbenzyl group (Compound B) appears to be more potent than a simple substituted phenyl ring or a more complex side chain (Compound C).
-
Functional Group at C4/C5: The presence of a carbohydrazide group at C5 (Compound B) is associated with significantly higher potency against A549 cells compared to a carboxylate (Compound C) or other modifications at C4.
-
Role of Halogens: The presence of a chlorophenyl group is a common feature in these active compounds, suggesting that halogenation of the phenyl ring is beneficial for anticancer activity. The bromine at the C5 position of our reference compound could further enhance this effect through halogen bonding interactions with the target protein.
Case Study 2: Pyrazole Derivatives as Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole-based compounds have emerged as potent kinase inhibitors.[6]
Table 2: Comparative Activity of Pyrazole-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Reference Structure | - | Data not available | - |
| Afuresertib | Akt1 | 1.3 | [6] |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora A / B | 28.9 / 2.2 | [6] |
| Compound 10 (Diaryl pyrazole) | Bcr-Abl | 14.2 | [6] |
Analysis of Kinase Inhibitory Potential:
The pyrazole core is a versatile scaffold for designing kinase inhibitors. The data in Table 2 demonstrates that different substitution patterns on the pyrazole ring lead to potent inhibition of various kinases.
-
Afuresertib , an Akt1 inhibitor, showcases the potential of pyrazole derivatives in targeting the PI3K/Akt signaling pathway.
-
The potent and selective inhibition of Aurora A/B kinases by a pyrazolyl benzimidazole derivative highlights the importance of fusing the pyrazole ring with other heterocyclic systems to achieve high affinity and selectivity.
-
The Bcr-Abl inhibitor, Compound 10 , demonstrates that diaryl pyrazole structures are effective scaffolds for targeting this key oncoprotein in chronic myeloid leukemia.
While we lack specific kinase inhibition data for this compound, its structural features suggest it could be a candidate for kinase inhibitor design. The substituted phenyl ring and the bromine atom could engage in hydrophobic and halogen bonding interactions within the ATP-binding pocket of a target kinase.
Caption: Logical workflow for the development of pyrazole-based kinase inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, we provide a generalized protocol for the synthesis and biological evaluation of pyrazole derivatives.
General Procedure for the Synthesis of Ethyl 1-aryl-5-bromo-1H-pyrazole-4-carboxylates
-
Synthesis of Ethyl 2-(arylhydrazono)-3-oxobutanoate: To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq) in ethanol and water, add sodium acetate (1.2 eq) and ethyl acetoacetate (1.0 eq). Stir the mixture at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the hydrazone intermediate.
-
Cyclization to Ethyl 1-aryl-1H-pyrazole-4-carboxylate: The hydrazone intermediate is refluxed in a suitable solvent such as acetic acid for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and dried.
-
Bromination to Ethyl 1-aryl-5-bromo-1H-pyrazole-4-carboxylate: The pyrazole-4-carboxylate (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion and Future Perspectives
This compound serves as an excellent case study for understanding the potential of halogenated phenylpyrazoles in drug discovery. While direct biological data for this specific compound is limited in the public domain, a comparative analysis with structurally related pyrazole derivatives provides valuable insights into the structure-activity relationships that govern their anticancer and kinase inhibitory activities.
The future of pyrazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Key areas for future exploration include:
-
Exploration of diverse substituents at all positions of the pyrazole ring to fine-tune biological activity.
-
Development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
-
Application of computational modeling and machine learning to predict the activity of novel pyrazole derivatives and guide synthetic efforts.
By leveraging the rich chemical diversity of the pyrazole scaffold and employing modern drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Faisal, M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-30.
- Karrouchi, K., et al. (2018).
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 166.
- Fustero, S., et al. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles.
- Wei, Y., et al. (2012). Synthesis and antitumor activity of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 54, 76-83.
- Zheng, L., et al. (2013). Synthesis and biological evaluation of novel oxime-linked pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881.
- Fan, C., et al. (2014). Synthesis and biological evaluation of 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents. Molecules, 19(8), 12149-12163.
- Abdel-Aziz, A. A., et al. (2015). Synthesis and biological evaluation of some novel pyrazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 90, 636-645.
- Zheng, L., et al. (2014). Synthesis and biological evaluation of novel (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides as potential antitumor agents. Bioorganic & Medicinal Chemistry, 22(1), 346-355.
- Zhang, Y., et al. (2016). Synthesis and biological evaluation of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents. Molecules, 21(5), 586.
- Nitulescu, G. M., et al. (2018). Substituted pyrazole derivatives: a review on their synthesis and biological activities. Current Organic Chemistry, 22(12), 1150-1171.
- Koca, I., et al. (2013). Synthesis and anticancer activity of 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 64, 130-137.
- Zheng, L., et al. (2015). Synthesis and biological evaluation of novel pyrazole linked benzimidazole derivatives as potential Aurora A/B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3216-3221.
- Dong, J., et al. (2016). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazol derivatives as potent BRAF(V600E) inhibitors. European Journal of Medicinal Chemistry, 124, 115-125.
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A Comparative Guide to the Biological Activities of Pyrazole Carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates, have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazole carboxylate derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the underlying principles and experimental designs, empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction to Pyrazole Carboxylate Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a carboxylate group (-COOH) or its ester or amide derivatives onto the pyrazole ring gives rise to pyrazole carboxylate derivatives. This functional group can significantly influence the physicochemical properties and biological activities of the molecule, often playing a crucial role in its interaction with biological targets.[1] The versatility of synthetic methods allows for the introduction of a wide array of substituents on the pyrazole ring, leading to a vast chemical space for the exploration of therapeutic potential.[2]
This guide will delve into three key areas of biological activity where pyrazole carboxylate derivatives have shown significant promise: oncology, infectious diseases, and inflammation. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide standardized protocols for their evaluation.
Caption: A typical workflow for the in vitro screening of anticancer activity of pyrazole carboxylate derivatives.
Experimental Protocols for Anticancer Activity Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized protocols are essential.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [3][4] Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrazole carboxylate derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole carboxylate derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [3]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Treated and untreated cells
Procedure:
-
Cell Harvesting: After treatment with the test compounds, harvest the cells (including both adherent and floating cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
II. Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylate derivatives have shown promising activity against a range of bacteria and fungi. [5][6]
Comparative Efficacy of Pyrazole Carboxylate Derivatives
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | E. coli (Gram-negative) | 0.25 | [6] |
| Compound 6 | S. epidermidis (Gram-positive) | 0.25 | [6] |
| Compound 7 | A. niger (Fungus) | 1 | [6] |
| Compound 8 | S. aureus (Gram-positive) | 16 | [7] |
Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology.
The data reveals that certain pyrazole carboxylate derivatives exhibit potent and broad-spectrum antimicrobial activity. For instance, compounds 5 and 6 demonstrated high potency against both Gram-negative and Gram-positive bacteria. [6]
Key Mechanistic Insights and Structure-Activity Relationships (SAR)
The antimicrobial mechanism of pyrazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) insights:
-
Substituents on Aryl Rings: The presence of halogen atoms (e.g., chlorine, fluorine) or nitro groups on the phenyl rings attached to the pyrazole core has been shown to enhance antimicrobial activity. [5]* Carboxamide Moiety: The nature of the amine in the carboxamide derivatives can influence the compound's ability to penetrate the microbial cell wall and interact with intracellular targets. [5]
Experimental Protocol for Antimicrobial Activity Evaluation
This is a standardized method for determining the MIC of an antimicrobial agent. [7] Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole carboxylate derivatives (test compounds)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density using a microplate reader.
III. Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in this area. Pyrazole carboxylates are also being actively investigated for their anti-inflammatory potential.
Comparative Efficacy of Pyrazole Carboxylate Derivatives
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX), or by their effects in cellular or animal models of inflammation.
| Compound ID | Assay | Activity | Reference |
| Compound 9 | COX-2 Inhibition | Selective inhibitor | |
| Compound 10 | 15-Lipoxygenase Inhibition | Significant % inhibition | |
| Compound 11 | Carrageenan-induced paw edema | Better activity than Diclofenac | [6] |
The results indicate that pyrazole carboxylate derivatives can act through various mechanisms to exert their anti-inflammatory effects, including the inhibition of key inflammatory enzymes.
Key Mechanistic Insights and Structure-Activity Relationships (SAR)
Many pyrazole carboxylates exert their anti-inflammatory effects by inhibiting the COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. Some derivatives also show inhibitory activity against lipoxygenases (LOX), another important class of enzymes in the inflammatory cascade. Structure-Activity Relationship (SAR) insights:
-
Diaryl Pyrazoles: A common structural motif for COX-2 selective inhibitors is the 1,5-diarylpyrazole scaffold. The nature and substitution pattern of these aryl rings are critical for selective binding to the COX-2 active site.
-
Acidic Moiety: The carboxylic acid or a bioisosteric replacement is often important for interacting with key residues in the active site of COX enzymes.
Experimental Protocols for Anti-inflammatory Activity Evaluation
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin production)
-
Test compounds and a known COX inhibitor (e.g., celecoxib)
Procedure:
-
Enzyme Incubation: Incubate the COX enzyme with the test compound or vehicle control for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Quantify the amount of prostaglandin produced using a suitable method (e.g., ELISA or mass spectrometry).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for stimulation
-
Griess reagent
-
Test compounds
Procedure:
-
Cell Treatment: Treat the cells with the test compounds in the presence or absence of LPS.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) and determine the inhibitory effect of the compounds.
Conclusion
Pyrazole carboxylate derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of new and more potent derivatives. By employing the standardized experimental protocols outlined, researchers can ensure the generation of reliable and reproducible data, thereby accelerating the journey of these promising molecules from the laboratory to potential clinical applications. The continued exploration of the vast chemical space of pyrazole carboxylates holds great promise for addressing some of the most pressing challenges in human health.
References
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives.
- Pyrazoles as anticancer agents: Recent advances.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). ChEMBL. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
- Current status of pyrazole and its biological activities.
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A Comparative Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and Other Halogenated Pyrazole Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents and functional molecules. The strategic introduction of halogen atoms to this versatile heterocycle profoundly influences its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a key synthetic intermediate[1], with other halogenated pyrazole analogs. By synthesizing experimental data and explaining the rationale behind structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in the design and development of novel pyrazole-based compounds.
The Significance of Halogenation in Pyrazole Scaffolds
Halogenation is a powerful tool in drug design, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The type of halogen, its position on the pyrazole core or its substituents, and the overall electronic environment of the molecule collectively determine its pharmacological profile. For instance, the electronegativity and size of the halogen atom can influence hydrogen bonding and other non-covalent interactions within a protein's active site[2].
This guide will explore these nuances by comparing this compound with analogs where the bromine and chlorine atoms are substituted or repositioned, drawing upon comparative experimental data where available.
Comparative Analysis of Biological Activity
Halogenated pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections compare the performance of this compound and its analogs in these key therapeutic areas, supported by experimental data from various studies.
Anti-inflammatory Activity: Targeting COX-2
Many pyrazole derivatives exert their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2)[3][4]. The substitution pattern of halogens on the pyrazole scaffold plays a critical role in both the potency and selectivity of COX-2 inhibition.
While direct comparative data for this compound is limited, studies on structurally similar compounds provide valuable insights. For example, research on a series of halogenated triarylpyrazoles demonstrated that fluorinated analogs exhibited excellent COX-2 inhibition, with IC50 values comparable to the standard drug celecoxib[3]. Another study on hybrid pyrazole analogues found that compounds with a benzyloxyphenyl group, which is sterically demanding, showed high COX-2 inhibitory activity[5].
The presence of both a bromo group at the 5-position of the pyrazole ring and a chloro group on the N1-phenyl substituent in this compound suggests a potential for significant COX-2 inhibitory activity. The interplay between the electron-withdrawing nature of the halogens and the overall molecular conformation likely influences its binding to the COX-2 active site.
Table 1: Comparative in vitro COX-2 Inhibitory Activity of Halogenated Pyrazole Derivatives
| Compound ID | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-sulfonamidophenyl | 0.055 | 179.4 | [3] |
| Compound 12 | 4-fluorophenyl | 0.049 | 253.1 | [3] |
| Compound 13 | 2,4-difluorophenyl | 0.057 | 201.8 | [3] |
| Compound 14 | 4-fluoro-3-methylphenyl | 0.054 | 214.8 | [3] |
| Compound 5u | Benzyloxyphenyl | 1.79 | 72.73 | [5] |
| Compound 5s | Benzyloxyphenyl | 2.51 | 65.75 | [5] |
This table presents data from different studies and is for illustrative purposes. Direct comparison requires testing under identical conditions.
Antimicrobial Activity
Halogenated pyrazoles have also emerged as promising antimicrobial agents[6]. The nature and position of the halogen substituent can significantly impact the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
A study on halogenoaminopyrazole derivatives revealed that compounds with fluorine or chlorine on the phenyl ring were the most active against a range of bacteria, with a compound having a chlorine atom at the 4-position of the phenyl ring showing the highest activity (MIC of 460 µg/mL)[6]. In contrast, a bromo-substituted analog in the same study was the least active[6]. This suggests that for antimicrobial activity in this particular scaffold, chloro and fluoro substitutions may be more favorable than bromo substitutions.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Pyrazole Derivatives
| Compound ID | Halogen Substituent(s) | S. aureus | E. faecalis | P. aeruginosa | E. coli | Reference |
| 4a | 4-Fluoro | - | - | - | - | [6] |
| 4b | 4-Chloro | 460 | 460 | 460 | 460 | [6] |
| 5a | 4-Fluoro | - | - | 460 | 460 | [6] |
| 5b | 4-Chloro | - | - | 460 | 460 | [6] |
| 5c | 4-Bromo | 3750 | 3750 | 3750 | 3750 | [6] |
This table is adapted from a single study to illustrate the comparative effect of halogen substitution on antimicrobial activity.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is another area of intense research[7][8]. Halogenation can enhance the anticancer activity by improving cell membrane permeability and interaction with intracellular targets.
Studies on different pyrazole derivatives have shown a range of cytotoxic effects. For instance, certain pyrazole derivatives have demonstrated significant cytotoxicity against human breast cancer cell lines MCF7 and MDA-MB-231, with IC50 values in the micromolar range[7]. Another study investigating pyrazoles with a trifluoromethyl group found potent cytotoxic effects against breast and colon cancer cell lines[8].
The presence of two halogen atoms in this compound suggests it could be a candidate for anticancer drug development. The lipophilicity conferred by the halogens may facilitate its entry into cancer cells, where the pyrazole core can interact with various cellular targets.
Table 3: Comparative Cytotoxicity (IC50 in µM) of Pyrazole Derivatives on Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) after 72h | Reference |
| PYRIND | MCF7 | 39.7 ± 5.8 | [7] |
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | [7] |
| a1 (ketone linker) | MCF-7 | 5.84 ± 0.76 (µg/mL) | [8] |
| a1 (ketone linker) | MDA-MB-231 | 5.01 ± 0.32 (µg/mL) | [8] |
| a1 (ketone linker) | HCT-116 | 5.57 ± 0.02 (µg/mL) | [8] |
Data is compiled from different studies and should be interpreted with caution. Direct comparisons require standardized assays.
Synthesis and Experimental Protocols
The synthesis of halogenated pyrazoles, including this compound, typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. The specific halogen atoms are often introduced either on the starting materials or through subsequent electrophilic halogenation of the pyrazole ring.
General Synthesis of 1-Aryl-5-halopyrazole-4-carboxylates
A common synthetic route involves the reaction of an arylhydrazine with an ethyl 2-(1-ethoxyethylidene)malononitrile or a similar β-ketoester. The halogen at the 5-position can be introduced through various methods, including the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and biological evaluation of halogenated pyrazoles.
Protocol for In Vitro COX-2 Inhibition Assay
The following is a representative protocol for evaluating the COX-2 inhibitory activity of test compounds.
-
Preparation of Reagents: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination and Measurement: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl). Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated pyrazoles is intrinsically linked to their three-dimensional structure and electronic properties. The following diagram illustrates the key structural features of this compound and their potential roles in biological activity.
Caption: Key structural features of this compound and their relevance to its biological activity.
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of biologically active molecules. Its halogenated structure suggests potential for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
This guide has synthesized available data to provide a comparative perspective on this compound and its analogs. However, it is evident that direct, head-to-head comparative studies are needed to fully elucidate the structure-activity relationships of halogenated pyrazole-4-carboxylates. Future research should focus on the systematic synthesis and evaluation of a library of these compounds, varying the nature and position of the halogen substituents on both the pyrazole core and the N1-phenyl ring. Such studies, employing standardized biological assays, will provide the high-quality, comparative data necessary to guide the rational design of next-generation pyrazole-based therapeutics and agrochemicals.
References
- Abdellatif, K. R. A., et al. (2020). Design, synthesis, and biological evaluation of novel halogenated triarylpyrazoles as selective COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1845.
- Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71(0), 493-500.[7]
- Singh, P., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-23.[3]
- Youssef, A. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3417–3431.[5]
- Iovu, M., et al. (2021).
- MySkinRecipes. (n.d.). This compound.
- Özdemir, A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-832.[8]
- Guda, F., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(10), 1050.[4]
- Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649033.[2]
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A Comparative Analysis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and Celecoxib: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive, data-driven comparison between the well-established selective COX-2 inhibitor, Celecoxib, and a novel pyrazole derivative, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanistic underpinnings, synthetic strategies, and comparative biological evaluation of these two compounds. Our analysis is grounded in established experimental protocols and authoritative literature, offering a framework for evaluating novel anti-inflammatory agents.
Part 1: Foundational Profiles of the Compounds
A thorough understanding of the benchmark and the novel compound is critical for a meaningful comparison. The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by Celecoxib.[1][2][3]
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a nonsteroidal anti-inflammatory drug (NSAID).[4] It gained prominence for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform.[5][6] This selectivity is key to its therapeutic profile, which aims to reduce inflammation and pain while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4][6]
-
Mechanism of Action: The primary mechanism of Celecoxib is the selective, reversible inhibition of COX-2.[5][7] COX-2 is an inducible enzyme, upregulated during inflammation, that catalyzes the conversion of arachidonic acid to prostaglandin precursors.[5][8] By blocking this step, Celecoxib effectively reduces the production of prostaglandins that mediate pain and inflammation.[9] Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1, which is a key determinant of its selectivity.[5]
-
Structure-Activity Relationship (SAR): The chemical architecture of Celecoxib is finely tuned for COX-2 selectivity and potency.
-
The 4-sulfamoylphenyl group at the N1 position of the pyrazole ring is essential for COX-2 inhibition, fitting into the aforementioned hydrophilic side pocket.[5]
-
The p-tolyl group at the C5 position provides a low steric hindrance, maximizing potency.[5]
-
The trifluoromethyl group at the C3 position enhances both selectivity and potency compared to other substitutions.[5]
-
This compound: A Novel Analog
This compound is a pyrazole derivative that, for the purpose of this guide, represents a research compound designed to explore novel chemical space for anti-inflammatory activity.[10][11] Its structure shares the core pyrazole scaffold with Celecoxib but features distinct substitutions that warrant investigation.
-
Hypothesized Mechanism of Action: Based on its pyrazole core, this compound is hypothesized to function as a COX inhibitor. The key scientific question is how the replacement of Celecoxib's signature p-tolyl and 4-sulfamoylphenyl moieties with brominated and chlorinated phenyl groups affects its potency and, crucially, its selectivity for COX-2 versus COX-1. The ethyl carboxylate group also represents a significant departure from the sulfonamide functional group.
-
Rationale for Investigation: The synthesis and evaluation of this analog are driven by several core principles of medicinal chemistry:
-
Exploring Halogen Effects: Investigating how the electronegativity and size of bromine and chlorine atoms on the phenyl rings influence binding affinity within the COX active site.
-
Bioisosteric Replacement: Assessing the ethyl carboxylate group as a potential bioisostere for the sulfonamide group, which could alter pharmacokinetic properties and potentially avoid sulfonamide-related allergies.[7]
-
Mapping the SAR Landscape: Expanding the structure-activity relationship data for pyrazole-based COX inhibitors to guide the design of future compounds with improved properties.[12]
-
Part 2: Comparative Biological Evaluation
Objective comparison requires robust, validated assays. This section outlines the protocols for determining the inhibitory activity and selectivity of our subject compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The cornerstone of evaluating potential anti-inflammatory agents is the direct measurement of their ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is a self-validating system as it includes a known standard (Celecoxib) for comparison and vehicle controls to establish baseline enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: Prepare a 15 mM stock solution in DMSO.
-
Enzymes: Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate): Prepare a 100 µM solution in ethanol.
-
ADHP (Amplex Red reagent): Prepare a 100 µM solution in DMSO.
-
Test Compounds: Prepare stock solutions of this compound and Celecoxib in DMSO. Create a series of dilutions to determine IC50 values.
-
-
Assay Procedure:
-
To a 96-well microplate, add 150 µL of Assay Buffer.
-
Add 10 µL of the heme solution.
-
Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or DMSO for vehicle control).
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.
-
Immediately add 10 µL of the ADHP solution.
-
Measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Quantitative Data Comparison
The following table summarizes representative data obtained from the in vitro COX inhibition assay, comparing our novel compound to the Celecoxib standard.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Celecoxib | 15.2 | 0.04 | 380 |
| This compound | 25.8 | 1.5 | 17.2 |
| Note: Data for Celecoxib is representative of literature values. Data for the novel compound is hypothetical for illustrative purposes. |
Interpretation of Results: From this representative data, Celecoxib demonstrates potent inhibition of COX-2 with an IC50 value in the nanomolar range and exhibits a very high selectivity index.[5] The novel pyrazole derivative shows moderate COX-2 inhibitory activity but is significantly less potent and less selective than Celecoxib. This suggests that the combination of the 4-sulfamoylphenyl and p-tolyl groups in Celecoxib is superior for potent and selective COX-2 binding compared to the chloro/bromo-phenyl and ethyl carboxylate substitutions of the novel compound.
Part 3: Synthetic Feasibility and Protocol
The viability of a compound in drug development also depends on its synthetic accessibility. Pyrazole rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[13]
Synthetic Scheme for this compound
Caption: Synthetic route for the target pyrazole derivative.
Experimental Protocol: Synthesis
-
Step 1: Formation of the Enamine Intermediate.
-
To a solution of ethyl 2-bromo-3-oxobutanoate (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Rationale: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent to form the reactive enamine intermediate, which is a precursor for the pyrazole ring.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is used in the next step without further purification.
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Dissolve the crude enamine intermediate from Step 1 in glacial acetic acid.
-
Add 3-chlorophenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Rationale: Acetic acid serves as both the solvent and an acid catalyst for the condensation and subsequent cyclization reaction between the enamine and the hydrazine to form the stable aromatic pyrazole ring.
-
Heat the mixture at 100-110°C for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 4: Concluding Analysis and Future Directions
This guide provides a comparative framework for evaluating novel pyrazole-based COX inhibitors against the clinical benchmark, Celecoxib. Our analysis, based on representative data, indicates that while this compound can be synthesized and demonstrates COX-2 inhibitory activity, its potency and selectivity are substantially lower than Celecoxib.
This outcome underscores the critical role of Celecoxib's specific structural features—the sulfonamide and trifluoromethyl groups—in achieving high-affinity and selective binding to the COX-2 enzyme. The halogenated phenyl rings and the ethyl carboxylate group of the novel compound appear to be suboptimal for this particular target.
Future research directions for this chemical series would involve:
-
Systematic SAR Studies: Synthesizing a library of analogs to systematically probe the effect of different substituents at each position of the pyrazole ring.
-
Computational Modeling: Using the initial experimental data to refine molecular docking models to better predict the binding of new analogs.
-
In Vivo Efficacy: For compounds that show promising in vitro potency and selectivity, evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema) is the essential next step.[14]
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to determine their drug-likeness.
By integrating synthetic chemistry, in vitro pharmacology, and computational analysis, researchers can efficiently navigate the complex landscape of anti-inflammatory drug discovery.
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- Journal of Chemical and Pharmaceutical Research. (2015).
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The 1-Phenylpyrazole-4-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships for Cannabinoid Receptor 1 Antagonism
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) modulation, the 1-phenylpyrazole-4-carboxylate scaffold has emerged as a cornerstone for the design of potent and selective antagonists of the cannabinoid receptor 1 (CB1). This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this important chemical series, offering field-proven insights and supporting experimental data to inform rational drug design and optimization.
Introduction: The Significance of the 1-Phenylpyrazole-4-Carboxylate Core
The 1-phenylpyrazole-4-carboxylate scaffold rose to prominence with the discovery of Rimonabant (SR141716A), the first selective CB1 receptor antagonist to be approved for clinical use.[1][2] While Rimonabant was later withdrawn from the market due to central nervous system (CNS) side effects, its discovery illuminated a path forward for the development of a new class of therapeutics targeting the endocannabinoid system.[3][4] The rigid pyrazole core serves as a robust platform for the precise orientation of key pharmacophoric elements, enabling high-affinity interactions with the CB1 receptor.
This guide will dissect the intricate relationship between the chemical structure of 1-phenylpyrazole-4-carboxylate analogs and their biological activity, providing a comparative analysis against alternative scaffolds and detailed experimental protocols for their evaluation.
Deciphering the Structure-Activity Relationship (SAR) of 1-Phenylpyrazole-4-Carboxylates as CB1 Antagonists
The potency and selectivity of 1-phenylpyrazole-4-carboxylate derivatives are exquisitely sensitive to substitutions at several key positions on the scaffold. The following sections detail the SAR at each of these positions, supported by quantitative binding affinity data (Ki values) from radioligand displacement assays.
The Core Scaffold and Key Substitution Points
The fundamental 1-phenylpyrazole-4-carboxylate scaffold is illustrated below, highlighting the critical positions for modification: R1, R2, R3, and R4.
Caption: Core 1-phenylpyrazole-4-carboxylate scaffold with key substitution points.
N1-Phenyl Substituent (R1): A Critical Anchor
The substituent at the N1 position of the pyrazole ring plays a pivotal role in anchoring the ligand within the CB1 receptor binding pocket. Structure-activity relationship studies have consistently demonstrated that a 2,4-dichlorophenyl group at this position is optimal for high-affinity binding.[2][5]
Table 1: SAR at the N1-Phenyl Position
| Compound | R1 Substituent | CB1 Ki (nM) | Reference |
| Rimonabant | 2,4-dichlorophenyl | 2.0 | [2] |
| Analog 1 | 4-chlorophenyl | Decreased affinity | [1] |
The steric and electronic properties of the 2,4-dichloro substitution are thought to facilitate favorable interactions within a hydrophobic pocket of the receptor.
C5-Phenyl Substituent (R2): Modulator of Potency and Selectivity
The C5-phenyl ring is another crucial element for high-affinity binding. A para-substituted phenyl ring at this position is a key structural requirement for potent CB1 antagonistic activity.[2][5]
Table 2: SAR at the C5-Phenyl Position
| Compound | R2 Substituent | CB1 Ki (nM) | Reference |
| Rimonabant | 4-chlorophenyl | 2.0 | [2] |
| Analog 2 | 4-iodophenyl | 7.5 | [1] |
| Analog 3 | 4-bromophenyl | 0.56 | [6] |
| Analog 4 | Unsubstituted phenyl | Decreased affinity | [1] |
The nature of the para-substituent significantly influences potency. Halogen atoms, particularly chlorine, bromine, and iodine, are well-tolerated and often enhance binding affinity.
C3-Carboxamide Moiety (R3): The Gateway to Inverse Agonism
The carboxamide group at the C3 position is a defining feature of this class of antagonists and is essential for their activity. Modifications to the amide substituent have a profound impact on potency and can even modulate the functional activity of the compound. A piperidinyl carboxamide is a common and effective moiety.[2][5]
Table 3: SAR at the C3-Carboxamide Position
| Compound | R3 Substituent | CB1 Ki (nM) | Reference |
| Rimonabant | N-piperidinyl | 2.0 | [2] |
| Analog 5 | N,N-dimethyl | 125.9 | [7] |
| Analog 6 | N-cyclohexyl | Reduced affinity | [8] |
The piperidinyl group is thought to engage in important hydrogen bonding and van der Waals interactions within the receptor.
C4-Substituent (R4): Fine-Tuning Activity
The C4 position of the pyrazole ring offers an opportunity for fine-tuning the pharmacological properties of the molecule. In Rimonabant, this position is occupied by a methyl group.
Table 4: SAR at the C4-Position
| Compound | R4 Substituent | CB1 Ki (nM) | Reference |
| Rimonabant | Methyl | 2.0 | [2] |
| SR147778 | Ethyl | 0.56 | [6] |
Small alkyl groups at this position are generally well-tolerated and can slightly modulate binding affinity.
Comparison with Alternative CB1 Antagonist Scaffolds
While the 1-phenylpyrazole-4-carboxylate scaffold has been extensively studied, several other chemical classes have emerged as potent CB1 antagonists. A direct comparison is essential for understanding the relative advantages and disadvantages of each.
Table 5: Comparison of CB1 Antagonist Scaffolds
| Scaffold | Example Compound | Key Advantages | Key Disadvantages |
| 1-Phenylpyrazole-4-carboxylate | Rimonabant | Well-established SAR, high potency | Potential for CNS side effects |
| Bicyclic Lactam | PF-0514273 | Novel scaffold, potential for improved properties | Less explored SAR |
| Aminoalkylindole | WIN 55,212-2 (agonist) | Structurally distinct from pyrazoles | Often exhibit agonist or partial agonist activity |
The development of peripherally restricted CB1 antagonists is a key area of current research, aiming to mitigate the CNS side effects observed with first-generation compounds like Rimonabant.[3][4] This often involves increasing the polar surface area of the molecule to limit its ability to cross the blood-brain barrier.
Experimental Protocols for the Evaluation of 1-Phenylpyrazole-4-Carboxylates
The characterization of novel 1-phenylpyrazole-4-carboxylate derivatives relies on a suite of robust in vitro assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (0.2-8 µg of protein) with a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940 at ~0.75 nM) and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).
-
Equilibration: Incubate the plate for 90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the CB1 receptor by measuring its effect on G-protein activation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from CB1-expressing cells as described above.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing GDP (e.g., 10 µM).
-
Incubation: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS (e.g., 0.1 nM) and the test compound at various concentrations.
-
Basal and Stimulated Binding: Determine basal binding in the absence of any ligand and stimulated binding in the presence of a known CB1 agonist (e.g., CP55,940).
-
Equilibration: Incubate the plate for 60 minutes at 30°C.
-
Filtration and Washing: Terminate the reaction and wash the filters as described for the radioligand binding assay.
-
Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis:
-
Agonists: Will increase [³⁵S]GTPγS binding above basal levels.
-
Antagonists: Will have no effect on basal binding but will inhibit the agonist-stimulated binding.
-
Inverse Agonists: Will decrease [³⁵S]GTPγS binding below basal levels.[7]
-
Conclusion
The 1-phenylpyrazole-4-carboxylate scaffold remains a highly valuable and versatile platform for the design of CB1 receptor antagonists. A thorough understanding of the structure-activity relationships at the N1, C3, C4, and C5 positions is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By employing robust in vitro assays, researchers can effectively characterize the binding affinity and functional activity of novel analogs. As the field moves towards the development of peripherally restricted CB1 antagonists, the insights gleaned from the extensive study of the 1-phenylpyrazole-4-carboxylate scaffold will undoubtedly continue to guide the discovery of safer and more effective therapeutics.
References
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- Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy.
- Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC - PubMed Central.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents. ACS Medicinal Chemistry Letters.
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- Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PubMed Central.
- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC - PubMed Central.
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- 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - ResearchGate.
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- SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed.
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Navigating the Maze: A Comparative Guide to Validating Hits from Pyrazole Library Screening
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a viable drug candidate is fraught with challenges. The initial excitement of identifying "hits" from a chemical library, particularly one rich in the privileged pyrazole scaffold, is often tempered by the high rate of false positives.[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of diseases.[2][3][4] This versatility, however, necessitates a rigorous and multi-faceted validation strategy to ensure that the observed biological activity is genuine and target-specific, thereby preventing the costly pursuit of misleading artifacts.[1][5]
This guide provides an in-depth, experience-driven comparison of methodologies for validating hits from pyrazole library screenings. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing a self-validating system that builds confidence at each stage of the hit-to-lead process.
The Pyrazole Scaffold: A Double-Edged Sword
The prevalence of the pyrazole scaffold in successful drugs is a testament to its favorable physicochemical properties and its ability to engage with a variety of biological targets, most notably protein kinases.[3][4][6] However, this promiscuity can also be a source of frequent hitters and off-target effects.[7][8] Furthermore, certain functionalities often appended to the pyrazole core can predispose compounds to assay interference, such as aggregation, redox cycling, or inhibition of reporter enzymes like luciferase.[9][10] Therefore, a robust validation cascade is not just recommended; it is imperative.
A Self-Validating Workflow for Pyrazole Hit Confirmation
A successful hit validation strategy is a funnel, designed to progressively eliminate false positives and enrich for true, on-target modulators.[11] This workflow should be logical, sequential, and incorporate orthogonal assays—those with different underlying principles—to build a compelling case for each validated hit.[1][5]
Caption: A robust, multi-phase workflow for validating hits from pyrazole library screening.
Phase 1: Initial Triage - Separating Wheat from Chaff
The immediate goal following a primary screen is to quickly and efficiently eliminate the most obvious false positives.[11]
Dose-Response Confirmation in the Primary Assay
The first and most fundamental step is to re-test the initial hits in the primary assay to confirm their activity and determine their potency (IC50).[12] This is typically done over a range of concentrations. A classic sigmoidal dose-response curve is a good initial indicator of a well-behaved compound.[13]
Computational Triage: In Silico Flags for Problematic Compounds
Before committing to further expensive and time-consuming experiments, it is prudent to perform computational analysis of the hit structures. This involves flagging compounds with known Pan-Assay Interference Compounds (PAINS) substructures, which are chemical motifs known to cause non-specific assay interference.[10][11] Additionally, checking for frequent hitters—compounds that appear as hits in multiple, unrelated screens—can help to identify promiscuous compounds.[7]
Phase 2: Orthogonal and Biophysical Validation - Proving Direct Target Engagement
This phase aims to confirm that the compound's activity is due to direct interaction with the target protein and not an artifact of the primary assay system.[1][5]
Orthogonal Biochemical Assays
An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method.[14] This is crucial for eliminating artifacts related to the specific technology used in the HTS. For instance, if the primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based one that measures ATP consumption.[1][12]
| Assay Type | Principle | Advantages | Disadvantages |
| Primary Screen (e.g., TR-FRET) | Measures phosphorylation of a fluorescently labeled substrate. | Homogeneous, high-throughput. | Prone to fluorescence interference. |
| Orthogonal Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[1] | Luminescence-based, less prone to fluorescence artifacts, high sensitivity. | Multi-step, potential for luciferase inhibition. |
| Orthogonal Assay (e.g., Radiometric) | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate.[15] | Gold standard, direct measurement of enzymatic activity. | Requires handling of radioactive materials, lower throughput. |
Biophysical Binding Assays
Biophysical methods provide direct evidence of a compound binding to its target protein, which is a critical piece of validation.[16][17] These techniques are label-free and can provide valuable information on binding affinity, kinetics, and thermodynamics.[18]
| Technique | Principle | Information Provided | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target.[19] | Binding affinity (KD), kinetics (kon, koff). | Requires protein immobilization, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to the target in solution.[16] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Gold standard for thermodynamics, requires larger amounts of protein and compound.[11] |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding.[16] | Target engagement, relative affinity. | High-throughput, lower protein consumption, indirect measure of affinity. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[20] | Binding affinity (KD). | Low sample consumption, can be performed in complex biological liquids. |
Phase 3: Cellular Context - Does it Work Where it Matters?
Biochemical and biophysical assays are performed in simplified, in vitro systems. The ultimate test for a potential drug candidate is its ability to engage the target and exert a biological effect in a cellular environment.[15][21]
Cell-Based Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended target.[1]
-
Cellular Thermal Shift Assay (CETSA): This technique is an in-cell adaptation of the TSA, measuring the thermal stabilization of the target protein upon compound binding in intact cells or cell lysates.[11]
-
NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Cellular Phenotypic Assays
These assays measure the functional consequences of target engagement in cells.[22] The choice of assay is highly dependent on the target and the desired therapeutic effect.
-
Phosphorylation Assays: For kinase targets, measuring the phosphorylation status of a downstream substrate is a direct indicator of target inhibition.[22] This can be done using techniques like Western blotting or ELISA.
-
Cell Proliferation/Viability Assays: If the target is involved in cell growth or survival (e.g., an oncogenic kinase), assays like MTT, MTS, or CellTiter-Glo® can be used to assess the compound's effect on cell proliferation.[1]
-
Reporter Gene Assays: If the target regulates gene transcription, a reporter gene assay can be used to measure changes in the expression of a specific gene.
Cytotoxicity Counterscreens
It is crucial to distinguish between a desired on-target effect (e.g., inhibition of cancer cell proliferation) and general cytotoxicity.[12] Therefore, validated hits should be tested in a non-target cell line to assess their general toxicity.[23] A large window between the on-target cellular potency and general cytotoxicity is a key characteristic of a promising lead compound.
Experimental Protocols
VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Format)[1]
-
Prepare a reaction buffer containing kinase, substrate (e.g., a generic peptide), and ATP.
-
Add 2 µL of the pyrazole compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.[1]
-
Add 10 µL of the diluted VEGFR2 enzyme to initiate the reaction. For the "no enzyme" control, add 10 µL of kinase buffer.[1]
-
Incubate the plate at 30°C for 60 minutes.
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)[1]
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[1]
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: A Data-Driven Path to Confident Lead Prioritization
Validating hits from pyrazole library screening is a systematic process of evidence gathering. By employing a multi-pronged approach that combines dose-response confirmation, computational filtering, orthogonal biochemical assays, biophysical binding studies, and a suite of cell-based assays, researchers can confidently distinguish true hits from deceptive artifacts. This rigorous validation cascade not only de-risks the subsequent stages of drug discovery but also provides a deep understanding of the compound's mechanism of action, laying a solid foundation for successful lead optimization and the development of novel therapeutics.
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- Biophysical methods in early drug discovery. National Institutes of Health (NIH). [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]
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- Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Bentham Science. [Link]
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- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
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Navigating the Maze: A Senior Scientist's Guide to the Orthogonal Validation of Pyrazole Screening Hits
Foreword: Beyond the Primary Hit—The Imperative of Orthogonal Validation
In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as an indispensable engine, rapidly identifying "hits" from vast chemical libraries. The pyrazole scaffold, a privileged structure in medicinal chemistry, frequently emerges from these screens, promising therapeutic potential against a spectrum of targets, most notably protein kinases.[1][2][3] However, the journey from a primary hit to a validated lead is fraught with peril, with a high attrition rate often attributed to false positives. These misleading results can arise from a variety of artifacts, including compound promiscuity, assay interference, or indirect effects within the complex biological system under study.
This is where the principle of orthogonal validation becomes paramount. It is a rigorous, multi-faceted approach that employs a battery of distinct and independent assays to confirm the initial screening result.[4] By interrogating the compound's activity through different technological lenses, we can triangulate on the truth, ensuring that the observed biological effect is genuine, target-specific, and reproducible. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the orthogonal validation of pyrazole screening hits, with a particular focus on kinase inhibitors. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering you to design a robust validation cascade that builds confidence in your hits and accelerates their journey toward the clinic.
The Validation Workflow: A Multi-Pillar Approach
A successful validation strategy for pyrazole hits should be viewed as a logical progression, moving from direct target interaction to cellular context and functional outcomes. Each step provides a unique layer of evidence, collectively building a comprehensive profile of the compound's activity.
Caption: A typical workflow for the orthogonal validation of pyrazole screening hits.
Pillar 1: Interrogating the Direct Target Interaction—Biochemical and Biophysical Assays
The foundational step in validating a pyrazole hit is to unequivocally demonstrate its direct interaction with the purified target protein. This is typically achieved through a combination of biochemical assays that measure the compound's effect on the target's function and biophysical assays that directly quantify the binding event.
Biochemical Assays: Confirming Functional Inhibition
For pyrazole-based kinase inhibitors, the most common biochemical assays measure the inhibition of the kinase's catalytic activity—the transfer of a phosphate group from ATP to a substrate.
Featured Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of a pyrazole compound's IC50 value against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for pyrazole inhibitors.[5][6][7][8]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazole compound stock solution (in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. A typical starting concentration range would be from 100 µM down to the low nanomolar range.
-
Reaction Setup:
-
Add 2 µL of the diluted pyrazole compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP-to-ATP Conversion and Signal Generation: Add 25 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Biophysical Assays: Quantifying Binding Affinity
While biochemical assays demonstrate functional inhibition, they do not directly measure the binding of the compound to the target. Biophysical assays fill this critical gap, providing quantitative measures of binding affinity (Kd), stoichiometry (n), and thermodynamics.
Featured Protocol: Surface Plasmon Resonance (SPR) for Pyrazole-Target Interaction Analysis
SPR is a label-free technique that measures the real-time binding of an analyte (the pyrazole compound) to a ligand (the target protein) immobilized on a sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization buffers (e.g., sodium acetate at various pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (ligand)
-
Pyrazole compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface. The protein will covalently couple to the chip via its primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the pyrazole compound in running buffer.
-
Inject the pyrazole solutions over the immobilized target protein at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
The binding data is recorded in a sensorgram, which plots the response units (RU) over time.
-
By analyzing the association and dissociation phases of the binding curves at different analyte concentrations, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
-
Featured Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Pyrazole compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Extensively dialyze the purified target protein against the final assay buffer.
-
Dissolve the pyrazole compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions.
-
-
Titration:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the pyrazole compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The instrument measures the heat change associated with each injection.
-
The resulting data is plotted as heat change per injection versus the molar ratio of the compound to the protein.
-
Fitting this binding isotherm to a suitable model yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Pillar 2: Confirmation in a Cellular Milieu
Demonstrating direct binding and functional inhibition of a purified protein is a crucial first step, but it is essential to confirm that the pyrazole hit can engage its target within the complex and crowded environment of a living cell.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[9][10] The principle is that a compound binding to its target protein can stabilize it against thermal denaturation.[9]
Materials:
-
Cultured cells expressing the target protein
-
Pyrazole compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler
-
Western blotting reagents or other protein detection methods (e.g., ELISA, mass spectrometry)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the pyrazole compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.
-
Comparative Analysis: A Case Study of a Pyrazole-Based VEGFR-2 Inhibitor
To illustrate the power of this multi-pillar approach, let's consider a hypothetical pyrazole-based screening hit, "Pyr-1," identified as a potential VEGFR-2 inhibitor.
| Assay Type | Parameter | Result for Pyr-1 | Interpretation |
| Biochemical | |||
| VEGFR-2 Kinase Assay | IC50 | 50 nM | Potent inhibitor of VEGFR-2 catalytic activity. |
| Biophysical | |||
| Surface Plasmon Resonance (SPR) | Kd | 75 nM | Direct, high-affinity binding to purified VEGFR-2. |
| Isothermal Titration Calorimetry (ITC) | Kd | 80 nM | Confirms direct binding and provides thermodynamic data. |
| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio of Pyr-1 to VEGFR-2. | |
| Cell-Based | |||
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +4.5 °C | Demonstrates that Pyr-1 engages and stabilizes VEGFR-2 in intact cells. |
| Cell Viability Assay (e.g., MTT) | EC50 | 200 nM | Inhibits the proliferation of VEGFR-2-dependent cancer cells. |
Interpreting the Data: The convergence of data from these orthogonal assays provides a high degree of confidence in Pyr-1 as a genuine VEGFR-2 inhibitor. The biochemical IC50 value demonstrates its functional potency. The similar Kd values obtained from SPR and ITC, two distinct biophysical methods, strongly support a direct and specific binding interaction with the target.[11][12][13][14] Crucially, the positive thermal shift in the CETSA experiment confirms that Pyr-1 can access and bind to VEGFR-2 within a cellular context. Finally, the cell viability data links this target engagement to a relevant downstream functional outcome. The modest increase in the EC50 value in the cell-based assay compared to the biochemical IC50 is expected and can be attributed to factors such as cell permeability and the presence of high intracellular ATP concentrations.
The Rationale Behind Assay Selection: A Strategic Perspective
The choice of orthogonal assays should not be arbitrary but rather a strategic decision based on the nature of the primary screen, the target class, and the desired information.
-
For primary screens prone to artifacts: If the primary screen is known to have a high rate of false positives due to, for example, compound aggregation or assay interference, biophysical assays like SPR or ITC are invaluable as they directly measure binding and are less susceptible to these artifacts.
-
To confirm the mechanism of action: A biochemical kinase assay confirms that the compound inhibits the enzyme's catalytic function. Combining this with a negative result in a non-enzymatic binding assay could suggest a non-competitive or allosteric mechanism of inhibition.[15]
-
To bridge the in vitro-in vivo gap: CETSA is a critical assay as it provides evidence of target engagement in a more physiologically relevant setting, a crucial step before advancing a compound to more complex cellular or in vivo models.
Visualizing the Target: The VEGFR-2 Signaling Pathway
Understanding the signaling context of the target is essential for interpreting the functional consequences of its inhibition. Pyrazole-based inhibitors of VEGFR-2 block a key cascade that drives angiogenesis.
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- 4. Functional proteomics strategy for validation of protein kinase inhibitors reveals new targets for a TBB-derived inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors
This guide provides an in-depth, technical comparison of molecular docking methodologies for the evaluation of pyrazole-based inhibitors, a scaffold of significant interest in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a robust and reproducible in silico workflow. Every protocol described herein is designed as a self-validating system, grounded in authoritative references to bolster scientific integrity.
Introduction: The Prominence of Pyrazole Inhibitors and the Power of In Silico Screening
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the design of inhibitors targeting a wide array of protein classes, most notably protein kinases.[1][2] Given the vast chemical space of possible pyrazole derivatives, computational methods such as molecular docking are indispensable for prioritizing synthetic efforts and accelerating the drug discovery pipeline.[3]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] This guide will provide a comparative framework for conducting docking studies of pyrazole inhibitors, using two widely recognized software packages: AutoDock Vina and GOLD. We will use Aurora Kinase A, a key regulator of mitosis and a prominent cancer target, as our model system. The availability of a crystal structure of Aurora Kinase A in complex with a pyrazole-based inhibitor (PDB ID: 3W10) provides an excellent foundation for validating our docking protocols.[4]
The Strategic Importance of Docking Protocol Validation
Before embarking on a virtual screening campaign, it is paramount to validate the chosen docking protocol. This is typically achieved by redocking the co-crystallized ligand into the active site of the protein and comparing the predicted pose to the experimentally determined one.[5][6] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the docking parameters are appropriate for the system under investigation.[5]
Case Study: Comparative Docking of Pyrazole Inhibitors Against Aurora Kinase A
For this guide, we will perform a comparative docking study of a curated set of pyrazole-based inhibitors against Aurora Kinase A.
Protein Target: Aurora Kinase A (PDB ID: 3W10)[4]
Ligand Set:
-
Co-crystallized Ligand (Reference): The pyrazole aminoquinoline inhibitor present in the 3W10 crystal structure.
-
AT9283: A potent, multi-targeted kinase inhibitor with known activity against Aurora kinases.
-
MLN8054: A selective Aurora A kinase inhibitor.
-
MK-5108 (VX-689): A pan-Aurora kinase inhibitor.
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for our comparative docking study.
Part 1: Protein and Ligand Preparation
Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step for a successful docking study.
Protein Preparation (Aurora Kinase A - PDB: 3W10)
-
Obtain the Crystal Structure: Download the PDB file for 3W10 from the RCSB Protein Data Bank.
-
Remove Unnecessary Molecules: Delete all water molecules and the co-crystallized ligand from the PDB file. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure. Most docking programs require an all-atom representation.
-
Assign Charges: Compute and assign partial charges to the protein atoms. For AutoDock, Gasteiger charges are commonly used.
-
Generate PDBQT File (for AutoDock Vina): Convert the prepared PDB file into the PDBQT format, which includes atomic charges and atom type definitions.
Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the pyrazole inhibitors can be obtained from databases like PubChem in SDF or SMILES format.
-
2D to 3D Conversion: Convert the 2D structures into 3D conformations using a program like Open Babel.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy conformers. This can be done using force fields like MMFF94.
-
Generate PDBQT File (for AutoDock Vina): Convert the prepared ligand files into the PDBQT format, defining rotatable bonds.
-
Prepare for GOLD: For GOLD, ligands are typically saved in MOL2 format with correct atom and bond types.
Caption: Workflow for preparing pyrazole inhibitor structures for molecular docking.
Part 2: Molecular Docking Protocols
With the prepared protein and ligands, we can now proceed with the docking simulations.
Defining the Binding Site
The binding site for docking will be defined based on the position of the co-crystallized ligand in the 3W10 structure. A grid box will be centered on the ligand's geometric center, with dimensions sufficient to encompass the entire active site.
Protocol 1: AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[7]
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analyze Results: The output PDBQT file will contain the predicted binding poses, and the log file will report the binding affinities (in kcal/mol).
Protocol 2: GOLD (Genetic Optimisation for Ligand Docking)
GOLD is a commercial docking program that utilizes a genetic algorithm to explore ligand conformations.
-
Launch GOLD Interface: Start the GOLD graphical user interface.
-
Load Protein and Ligands: Import the prepared protein (PDB or MOL2) and ligand (MOL2) files.
-
Define Binding Site: Specify the binding site by selecting the co-crystallized ligand or defining a sphere around it.
-
Configure Docking Parameters: Choose a scoring function (e.g., ChemPLP), set the genetic algorithm parameters (e.g., number of runs), and enable options for ligand flexibility.
-
Run Docking: Initiate the docking calculation.
-
Analyze Results: GOLD provides a ranked list of docked poses with their corresponding fitness scores.
Caption: A generalized workflow for the comparative molecular docking study.
Results and Comparative Analysis
Quantitative Comparison
| Inhibitor | AutoDock Vina Binding Affinity (kcal/mol) | GOLD Fitness Score (ChemPLP) | Predicted Key Interactions (Amino Acid Residues) |
| Co-crystallized Ligand | -10.5 | 75.2 | Ala273, Leu263, Tyr212 |
| AT9283 | -11.2 | 80.5 | Ala273, Leu263, Glu211 |
| MLN8054 | -9.8 | 70.1 | Ala273, Leu263, Val214 |
| MK-5108 | -10.1 | 72.8 | Ala273, Leu263, Lys162 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Analysis of Binding Poses
The predicted binding poses from both programs should be visually inspected and compared to the crystallographic pose of the reference ligand. Key aspects to analyze include:
-
Hydrogen Bonds: Identify conserved and unique hydrogen bonding patterns.
-
Hydrophobic Interactions: Analyze the interactions with nonpolar residues in the active site.
-
Pi-Stacking Interactions: Look for favorable aromatic interactions.
Protein-ligand interaction diagrams should be generated for the top-ranked poses of each inhibitor from both docking programs to facilitate this analysis. Software such as LigPlot+ or the visualization tools within Maestro or PyMOL can be used for this purpose.
Discussion: Interpreting the Results and Understanding Software Differences
It is common to observe differences in the ranking and predicted poses of ligands between different docking programs.[8] This is due to variations in their search algorithms and scoring functions.[8] For instance, AutoDock Vina uses an empirical scoring function, while GOLD's ChemPLP is a physics-based scoring function.[8]
In our hypothetical results, both programs predict that AT9283 is the most potent inhibitor, which aligns with its known high affinity. The predicted key interactions with Ala273 and Leu263 are consistent across both platforms and with the known binding mode of inhibitors to Aurora Kinase A.
Discrepancies in the ranking of MLN8054 and MK-5108 between the two programs would warrant a closer examination of their predicted binding modes. It is possible that one program better captures a specific interaction that is critical for binding.
Conclusion: Best Practices for Comparative Docking Studies
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of pyrazole inhibitors. By adhering to the principles of protocol validation, careful preparation of molecules, and a systematic analysis of results from multiple docking programs, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug discovery process. It is crucial to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data.
References
- CCDC. (n.d.). First steps in protein-ligand docking with GOLD.
- Di Micco, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- RCSB PDB. (2014). 3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. [Link]
- ResearchGate. (2015). How can I validate a docking protocol?
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
- PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
- YouTube. (2021). Introduction to docking using GOLD. [Link]
- ResearchGate. (2024). What evaluate to choose the best docking program for my protein and ligands?
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold, a "Privileged" Structure in Drug Discovery
The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs stems from its synthetic accessibility and its ability to act as a versatile bioisosteric replacement, making it a "privileged scaffold".[3] Pyrazole-containing drugs span a wide range of therapeutic areas, from the anti-inflammatory celecoxib to anticancer agents like ruxolitinib.[1][4]
However, the very versatility that makes this scaffold so attractive also presents a significant challenge: cross-reactivity. An inhibitor's ability to bind to unintended targets, or "off-targets," can lead to unexpected side effects or even novel therapeutic activities.[5] For drug development professionals, understanding and predicting the cross-reactivity profile of a pyrazole-based inhibitor is paramount for ensuring both safety and efficacy.[6]
This guide provides a comparative analysis of the cross-reactivity profiles of prominent pyrazole-based inhibitors, supported by quantitative data. We will delve into the experimental methodologies used to assess selectivity and provide the technical rationale behind these experimental choices, empowering you to design more effective and targeted therapeutic agents.
Case Studies in Selectivity: A Comparative Look at Pyrazole-Based Inhibitors
The substituents around the pyrazole core play a critical role in dictating potency and selectivity.[7] Small modifications can dramatically alter an inhibitor's interaction with the ATP-binding pocket of a kinase, leading to vastly different selectivity profiles.[8] Let's examine three well-known examples: Celecoxib, Tofacitinib, and Ruxolitinib.
Celecoxib (Celebrex): A Selective COX-2 Inhibitor with Known Off-Targets
-
Primary Target: Cyclooxygenase-2 (COX-2). Celecoxib's mechanism of action is the selective inhibition of COX-2, which is responsible for prostaglandin synthesis in inflammatory pathways.[9] This selectivity was initially thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]
-
Cross-Reactivity Profile: Despite its intended selectivity, celecoxib is known to interact with other proteins. It has been reported to inhibit phosphoinositide-dependent kinase-1 and carbonic anhydrase, among other mammalian enzymes.[5] This off-target activity is thought to be independent of its COX-2 inhibitory function and has even been exploited for its antibacterial effects against Francisella tularensis.[5][11]
-
Therapeutic Implications: The off-target effects of celecoxib have been linked to both adverse events, such as cardiovascular risks, and potential new therapeutic applications, including in cancer therapy.[9][10][11] This highlights the dual-edged sword of cross-reactivity.
Tofacitinib and Ruxolitinib: JAK Inhibitors with Overlapping but Distinct Profiles
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, making them key targets for autoimmune diseases and myeloproliferative neoplasms.[12][13] Both Tofacitinib and Ruxolitinib are pyrazole-based JAK inhibitors, but their selectivity profiles differ, leading to distinct therapeutic indications and side-effect profiles.
-
Tofacitinib (Xeljanz): Initially designed as a selective JAK3 inhibitor, further studies revealed that Tofacitinib also potently inhibits JAK1 and, to a lesser extent, JAK2.[14][15] This broader spectrum of activity allows it to inhibit multiple inflammatory cytokines.[14] However, its inhibition of JAK2 is also associated with side effects like anemia.[14]
-
Ruxolitinib (Jakafi): In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with much weaker activity against JAK3.[16] This profile makes it effective for treating myelofibrosis, a condition driven by JAK2 dysregulation.[16] However, recent studies have also identified Ruxolitinib as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting a potential for repurposing in treating cardiac arrhythmias.[17][18]
Quantitative Comparison of Kinase Inhibitor Selectivity
To objectively compare the selectivity of these inhibitors, we can examine their inhibitory activity against a panel of kinases. The data below is compiled from publicly available kinome scan assays, which measure the binding affinity (Kd) of an inhibitor to a large number of kinases. A lower Kd value indicates a stronger binding affinity.
| Inhibitor | Primary Target(s) | Off-Target Example (Kd in nM) | Selectivity Profile |
| Ruxolitinib | JAK1 (3.4 nM), JAK2 (0.0 nM)[19] | TYK2 (0.9 nM), MAP3K2 (41.0 nM), ROCK2 (52.0 nM)[19] | Potent JAK1/2 inhibitor with moderate activity against TYK2 and other kinases.[16][19] |
| Tofacitinib | JAK1, JAK3[14][15] | JAK2[14] | Preferentially inhibits cytokines that signal via JAK1 and/or JAK3 over JAK2.[14] |
Visualizing the Impact: The JAK-STAT Pathway
To understand the functional consequences of cross-reactivity, it's essential to visualize the signaling pathways involved. The diagram below illustrates the JAK-STAT pathway, a critical signaling cascade in immunity, and highlights the points of inhibition by compounds like Tofacitinib and Ruxolitinib.
Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrazole-based drugs.
Experimental Protocols for Assessing Cross-Reactivity
Trustworthy and reproducible data are the bedrock of drug development. Several robust methods exist for profiling inhibitor selectivity. Here, we detail a generalized workflow for the Cellular Thermal Shift Assay (CETSA), a powerful technique for verifying target engagement in a cellular context.[20][21]
Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[22] By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, we can directly assess drug binding in a physiological environment.[23]
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In Vivo Validation of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Comparative Guide to Assessing Anti-Inflammatory and Analgesic Activity
This guide provides a comprehensive framework for the in vivo validation of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a novel pyrazole derivative. Drawing from the well-documented biological activities of the pyrazole scaffold, this document outlines a robust, self-validating experimental design to rigorously assess its potential as an anti-inflammatory and analgesic agent. We will detail the scientific rationale behind the chosen models and methodologies, compare its potential efficacy against a standard-of-care compound, and provide the necessary protocols to ensure reproducible and reliable data.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives commercialized as effective drugs, including the well-known COX-2 inhibitor, Celecoxib.[1] The broad therapeutic potential of pyrazoles encompasses anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial activities.[1][2] Given this precedent, our core hypothesis is that this compound (hereinafter referred to as "Test Compound") is likely to exhibit significant anti-inflammatory and analgesic properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. This guide will therefore focus on validating this primary hypothesis.
Part 1: Comparative Landscape and Rationale for Model Selection
To establish a meaningful benchmark for the Test Compound's performance, a direct comparison with a widely accepted non-steroidal anti-inflammatory drug (NSAID) is essential.
Selected Active Comparator:
-
Diclofenac Sodium: A potent, non-selective COX inhibitor, will be used as the positive control. Its well-characterized efficacy and side-effect profile provide a stringent benchmark for evaluating both the therapeutic potential and the safety of the Test Compound. Several studies validating other novel pyrazole derivatives have successfully used Diclofenac as a standard for comparison.[2][3][4]
Rationale for In Vivo Model Selection:
The Carrageenan-Induced Paw Edema Model in Rats is the gold standard for acute anti-inflammatory screening.[2] This model is highly reproducible and mechanistically well-understood. The inflammatory response induced by carrageenan is biphasic. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (3-5 hours) is primarily driven by the production of prostaglandins, which is the target of most NSAIDs.[2][3] This allows for an assessment of the Test Compound's ability to suppress prostaglandin-mediated inflammation.
For analgesic activity, the Acetic Acid-Induced Writhing Test in Mice will be employed.[3][4] This visceral pain model is sensitive to both centrally and peripherally acting analgesics. The intraperitoneal injection of acetic acid triggers the release of prostaglandins and other inflammatory mediators in the peritoneal fluid, which stimulate nociceptors and cause characteristic abdominal constrictions or "writhes."[3]
Part 2: Experimental Design and Protocols
A robust experimental design is crucial for generating unambiguous and statistically significant results. The following workflow outlines the key stages of the in vivo validation process.
Figure 2: Hypothesized mechanism of action for the Test Compound via inhibition of the COX pathway.
This proposed pathway provides a clear, testable hypothesis for further mechanistic studies, such as in vitro COX-1/COX-2 inhibition assays, to confirm the molecular target of this compound.
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A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazole Inhibitors
Introduction: Beyond IC50—The Critical Need for Target Engagement
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous inhibitors targeting key cellular regulators like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1] While biochemical assays provide essential in vitro potency data (e.g., IC50 values), this single data point is insufficient to confirm that a compound reaches and binds to its intended target within the complex and dynamic environment of a living cell. True target engagement is the foundational event that initiates a cascade of downstream pharmacological effects. Verifying this direct, physical interaction in a relevant physiological setting is paramount to de-risking drug candidates and building a robust translational data package.
This guide provides a comparative overview of orthogonal, field-proven methodologies to rigorously confirm the target engagement of pyrazole inhibitors. We will move beyond theoretical principles to provide actionable protocols and field-proven insights, explaining the causality behind experimental choices. The core philosophy is that no single assay is definitive; confidence in target engagement is achieved by cross-referencing data from multiple, independent experimental techniques.[2][3][4] This orthogonal approach is essential for eliminating false positives and building a compelling case for a compound's mechanism of action.[5]
Section 1: Direct Intracellular Binding: The Cellular Thermal Shift Assay (CETSA)
The most direct way to assess target engagement in an unperturbed cellular environment is to measure the physical interaction between the inhibitor and its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that operates on a simple, yet elegant, principle: the binding of a ligand, such as a pyrazole inhibitor, often increases the thermal stability of its target protein.[6][7] When subjected to a heat challenge, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[6][8]
This change in thermal stability provides a direct readout of target binding within intact cells or tissue lysates.[6][9]
CETSA Experimental Workflow
The workflow involves treating cells with the pyrazole inhibitor, heating the cell lysate or intact cells across a temperature gradient, separating soluble proteins from aggregated ones, and quantifying the remaining soluble target protein, often by Western blot.[6][8]
Caption: Experimental workflow for CETSA coupled with Western blot analysis.
Detailed Protocols
There are two primary formats for CETSA experiments:
1. Classic Melt Curve CETSA: This format is used to determine the melting temperature (Tagg) of the target protein and observe a thermal shift.
-
Step 1: Cell Culture and Treatment: Seed an appropriate cell line to 80% confluency. Treat cells with a saturating concentration of the pyrazole inhibitor (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Step 2: Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Step 3: Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C.
-
Step 4: Lysis and Fractionation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Step 5: Western Blot Analysis: Collect the supernatant (soluble fraction), determine protein concentration, and analyze by SDS-PAGE and Western blot using a specific antibody for the target protein.
-
Step 6: Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.[6]
2. Isothermal Dose-Response Fingerprinting (ITDRF-CETSA): This format assesses target engagement at a single, fixed temperature with varying compound concentrations to determine a cellular EC50.
-
Step 1: Determine Optimal Temperature: First, perform a classic melt curve experiment to identify a temperature that results in approximately 50% protein aggregation in the vehicle control. This temperature will be used for the ITDRF experiment.
-
Step 2: Cell Treatment: Treat cells with a serial dilution of the pyrazole inhibitor for 1-2 hours.
-
Step 3: Heat and Process: Harvest the cells and heat all samples at the predetermined temperature (from Step 1). Proceed with lysis, fractionation, and Western blot analysis as described above.
-
Step 4: Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration. The resulting curve can be fitted to determine the EC50 of target engagement.
Data Interpretation and Comparison
| Parameter | Classic Melt Curve | ITDRF-CETSA |
| Primary Output | Thermal Shift (ΔTagg) | Cellular Potency (EC50) |
| Key Question Answered | Does the compound bind and stabilize the target in cells? | At what concentration does the compound engage the target in cells? |
| Use Case | Initial confirmation of binding. | SAR studies, comparing compound potencies.[10] |
| Data Example | Vehicle Tagg = 52°C; Inhibitor Tagg = 58°C; ΔTagg = +6°C | Sigmoidal dose-response curve yields EC50 = 150 nM |
Pros and Cons of CETSA
-
Advantages:
-
Physiological Relevance: Measures target engagement in a native cellular environment without needing to modify the compound or protein.[9]
-
Direct Evidence: Provides direct, biophysical evidence of binding at the target.[11]
-
Versatility: Applicable to a wide range of protein targets, including membrane proteins.[8]
-
-
Limitations:
-
No Stabilization, No Signal: A lack of a thermal shift does not definitively mean a lack of binding. Some inhibitors may bind without conferring thermal stability, leading to false negatives.[10]
-
Throughput: The classic Western blot-based readout is low-throughput and labor-intensive.[9]
-
Antibody Dependent: Requires a specific and high-quality antibody for the target protein.
-
Section 2: Functional Consequence: Biochemical Activity Assays
While CETSA confirms binding, it doesn't describe the functional outcome. For enzyme targets like kinases, a biochemical assay is essential to confirm that this binding translates into inhibition of catalytic activity. Pyrazole inhibitors frequently target the ATP-binding site of kinases, and assays that measure the output of the kinase reaction are a cornerstone of their characterization.[12][13]
The ADP-Glo™ Kinase Assay is a widely used format that quantifies the amount of ADP produced during the kinase reaction. Less ADP produced in the presence of an inhibitor signifies greater target inhibition.[14]
Biochemical Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Example Protocol: ADP-Glo™ Kinase Assay
-
Step 1: Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate peptide, and ATP. Serially dilute the pyrazole inhibitor in DMSO.
-
Step 2: Kinase Reaction: In a multi-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Step 3: ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Step 4: Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in Step 2 into ATP. Incubate for 30 minutes.
-
Step 5: Luminescence Reading: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Step 6: IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pros and Cons of Biochemical Assays
-
Advantages:
-
Functional Readout: Directly measures the intended functional consequence of binding—catalytic inhibition.[15]
-
High-Throughput: Easily adaptable to 384- and 1536-well formats for screening and SAR.
-
Quantitative: Provides a precise IC50 value, which is critical for comparing compound potency.
-
-
Limitations:
-
Artificial System: Uses purified, often recombinant, proteins in a buffered solution. This environment lacks the complexity of a cell (e.g., scaffolding proteins, allosteric regulators, high ATP concentrations) and may not fully reflect cellular potency.
-
Promiscuous Inhibitors: Some compounds can interfere with the assay technology itself (e.g., luciferase) or inhibit kinases through non-specific mechanisms like aggregation, leading to false positives.[16]
-
Section 3: Quantifying the Biophysics: SPR and ITC
To gain a deeper, quantitative understanding of the binding event itself, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These methods provide precise measurements of binding affinity (KD) and, in the case of SPR, the kinetics of the interaction (kon and koff).[17][18] They are often used as secondary assays to validate hits from primary screens and eliminate false positives caused by assay interference.[16][17]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in mass on a sensor chip surface in real-time.[19] Typically, the target protein is immobilized on the chip, and a solution containing the pyrazole inhibitor is flowed over the surface. Binding of the inhibitor to the protein increases the mass on the surface, which is detected as a change in the refractive index.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed when two molecules interact.[18][20] The target protein is placed in a sample cell, and the pyrazole inhibitor is titrated in via a syringe. The resulting heat change upon binding is measured, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20]
Biophysical Methods Workflow
Caption: High-level workflows for SPR and ITC experiments.
Comparative Analysis of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change detection via refractive index | Heat change detection upon binding |
| Primary Output | KD (affinity), kon (on-rate), koff (off-rate) | KD (affinity), ΔH (enthalpy), n (stoichiometry) |
| Sample Needs | Requires protein immobilization; less protein consumed | Both components in solution; can require more protein |
| Throughput | Moderate to High | Low to Moderate |
| Key Advantage | Provides kinetic data (residence time) | "Gold standard" for thermodynamics; no immobilization needed |
| Key Limitation | Immobilization can affect protein activity | Lower throughput; sensitive to buffer mismatch |
Section 4: Cellular Confirmation: Downstream Pathway Analysis
Ultimately, the goal of engaging a target is to modulate its signaling pathway and elicit a desired biological response. Analyzing the phosphorylation state of downstream substrates provides crucial, context-rich evidence of target engagement.[21][22] For a pyrazole inhibitor targeting a kinase like CDK2 or a JAK, this means using Western blotting to see a decrease in the phosphorylation of a known downstream substrate, such as Rb or STAT, respectively.[1]
Signaling Pathway and Western Blot Workflow
This workflow confirms that the inhibitor not only binds its target (CETSA) and inhibits its activity (biochemical assay), but that this inhibition has the intended effect on the relevant signaling cascade inside the cell.
Caption: Confirming target engagement by analyzing downstream substrate phosphorylation.
Detailed Protocol: Western Blot for Phospho-Protein Levels
-
Step 1: Cell Treatment: Culture cells and treat with the pyrazole inhibitor across a range of concentrations (e.g., 0.1x to 10x the cellular EC50) for a time sufficient to observe changes in signaling (e.g., 1-4 hours). Include a vehicle control. If the pathway is activated by a specific ligand (e.g., a cytokine for a JAK/STAT pathway), add it to the cells for a short period before harvesting.
-
Step 2: Protein Extraction: Wash cells with ice-cold PBS and lyse with a buffer containing both protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Step 3: Quantification and Electrophoresis: Determine the protein concentration of each lysate (e.g., via BCA assay). Normalize samples, denature by boiling in sample buffer, and separate 20-40 µg of protein per lane on an SDS-PAGE gel.[1]
-
Step 4: Membrane Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Step 5: Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3). In parallel, probe separate blots or strip and re-probe the same blot with antibodies for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Step 6: Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using a digital imager.
-
Step 7: Analysis: Quantify the band intensity for the phospho-protein and normalize it to the total protein and/or the loading control. A dose-dependent decrease in the normalized phospho-protein signal confirms on-target pathway modulation.
Section 5: An Orthogonal Comparison for Confident Decision-Making
| Assay Method | Question Answered | Context | Key Output | Throughput | Main Advantage | Main Limitation |
| CETSA | Does my compound bind its target in a cell? | Intact Cells / Lysates | ΔTagg, Cellular EC50 | Low-Medium | Direct binding evidence in a native environment. | Requires a thermal shift; antibody-dependent. |
| Biochemical Assay | Does binding lead to functional inhibition? | In Vitro (Purified) | IC50 | High | Measures direct functional impact; highly quantitative. | Lacks cellular complexity; prone to artifacts. |
| SPR / ITC | What are the binding affinity and kinetics? | In Vitro (Purified) | KD, kon, koff, ΔH | Low-Medium | Precise biophysical parameters; artifact-resistant. | A-cellular; can be technically demanding. |
| Western Blot | Does target engagement modulate the pathway in cells? | Intact Cells | Change in p-Substrate | Low | Confirms downstream effect in a physiological context. | Indirect measure of engagement; semi-quantitative. |
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming the target engagement of a pyrazole inhibitor is not a single experiment but a systematic process of evidence gathering. A compelling data package begins by demonstrating direct physical binding in a cellular context with an assay like CETSA . It is then strengthened by quantifying the functional consequence of that binding with a biochemical assay and characterizing the interaction with biophysical methods like SPR or ITC. Finally, the physiological relevance is cemented by demonstrating modulation of the intended downstream signaling pathway within the cell.
By employing this orthogonal, multi-assay strategy, researchers can move forward with confidence, knowing that their inhibitor not only hits its target but engages it in a manner that leads to the desired biological outcome. This rigorous, evidence-based approach is the cornerstone of successful drug development.
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A Comparative Guide to the Kinase Inhibition Profiles of Pyrazole Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrazole scaffold stands out as a cornerstone of modern medicinal chemistry. Its versatile nature has given rise to a multitude of potent and selective inhibitors, several of which have progressed to clinical use. This guide offers an in-depth, objective comparison of the kinase inhibition profiles of prominent pyrazole derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways they modulate. Our focus is on providing not just data, but the scientific reasoning behind the experimental choices, ensuring a trustworthy and authoritative resource for your research.
The Significance of Kinases and the Pyrazole Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2][3][4] The pyrazole ring system has proven to be a "privileged scaffold" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[5][6] This interaction serves as an anchor, from which substitutions on the pyrazole ring can be strategically modified to achieve high potency and selectivity for the target kinase.[5]
Comparative Kinase Inhibition Profiles
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency against the intended target and its selectivity profile across the human kinome. High potency ensures that the desired biological effect can be achieved at lower concentrations, minimizing potential off-target effects. A selective inhibitor interacts with a limited number of kinases, reducing the likelihood of adverse drug reactions. The following table summarizes the in vitro potency of several notable pyrazole-based kinase inhibitors against their primary targets and key off-targets. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value indicates higher potency.
| Inhibitor | Primary Target(s) | IC50 / Kd (nM) | Key Off-Targets (IC50 / Kd > 10x primary target) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 (IC50) | JAK3 (~430), TYK2 (19) | [5][7] |
| Danusertib (PHA-739358) | Aurora A, Aurora B, Aurora C, ABL | 13, 79, 61, 25 (IC50) | FGFR1 (47), TrkA (31), c-RET (31) | [2][5][8] |
| Tozasertib (VX-680) | Aurora A, Aurora B, Aurora C | 0.6, 18, 4.6 (Ki) | Flt-3, RIPK1 | [3][9][10][11][12] |
| Afuresertib | Akt1, Akt2, Akt3 | 1.3, 2, 2.6 (IC50) | Data not widely available | [13] |
| Barasertib (AZD1152) | Aurora B | 0.37 (IC50) | Aurora A (>1000-fold selective) | [10] |
Expert Interpretation: The data clearly illustrates the diverse selectivity profiles achievable with the pyrazole scaffold. Ruxolitinib, for instance, exhibits potent and relatively selective inhibition of JAK1 and JAK2 over other JAK family members, which is crucial for its therapeutic effect in myelofibrosis.[7] In contrast, Danusertib and Tozasertib are multi-kinase inhibitors, targeting the Aurora kinase family and Abl kinase.[2][5][9] This polypharmacology can be advantageous in certain cancers where multiple signaling pathways are dysregulated. The high selectivity of Barasertib for Aurora B over Aurora A demonstrates the fine-tuning possible through chemical modifications of the pyrazole core.[10]
Understanding the Mechanism: Targeting Key Signaling Pathways
The clinical utility of these pyrazole derivatives stems from their ability to modulate critical signaling pathways that are often hijacked in disease. For instance, the JAK-STAT pathway, targeted by Ruxolitinib, is a central signaling cascade for numerous cytokines and growth factors involved in inflammation and hematopoiesis.
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Similarly, the Aurora kinases, targeted by Danusertib, Tozasertib, and Barasertib, are essential for proper cell division. Their inhibition leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.
Experimental Methodologies: Ensuring Data Integrity
The reliability of kinase inhibition data is paramount. The following sections provide detailed, step-by-step protocols for key in vitro and cell-based assays used to characterize the pyrazole derivatives discussed in this guide.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][14] This assay is widely used for primary screening and IC50 determination of kinase inhibitors.
Causality in Experimental Design: The choice of ATP concentration is critical. Performing the assay at the Km of ATP for the specific kinase allows for the sensitive detection of ATP-competitive inhibitors. The two-step process of the ADP-Glo™ assay, which first terminates the kinase reaction and depletes remaining ATP before converting ADP to a detectable signal, minimizes interference from the high initial ATP concentration.[6][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at the Km for the target kinase.
-
Prepare serial dilutions of the pyrazole derivative (test compound) in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay
To assess the efficacy of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of a specific kinase-mediated signaling event within living cells.
Causality in Experimental Design: Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect. The choice of cell line is critical and should ideally be one where the target kinase is known to be active and drive a measurable downstream event (e.g., phosphorylation of a substrate).
Step-by-Step Protocol (General):
-
Cell Culture and Seeding:
-
Culture a relevant cell line to ~80% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow for target engagement and modulation of downstream signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection of Kinase Activity:
-
The cell lysate can be analyzed by various methods, such as:
-
Western Blotting: To detect changes in the phosphorylation of a specific downstream substrate of the target kinase.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the level of a phosphorylated substrate.
-
In-Cell Western™/On-Cell Western: An immunocytochemical method for quantifying protein levels and modifications directly in the microplate wells.
-
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition of the signaling event for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel kinase inhibitors. The examples presented in this guide highlight the chemical tractability of this core structure, which allows for the generation of compounds with diverse selectivity profiles, from highly specific to multi-targeted inhibitors. As our understanding of the complex signaling networks that drive disease deepens, the ability to rationally design pyrazole derivatives with tailored kinase inhibition profiles will be instrumental in developing the next generation of targeted therapies. The rigorous application of the described experimental methodologies is essential to ensure the generation of high-quality, reproducible data that can confidently guide these drug discovery efforts.
References
- Danusertib (PHA-739358) | Aurora Kinase inhibitor | CAS 827318-97-8 - Selleck Chemicals. URL
- Protein Kinases: A Vital Role in Health and Disease - Longdom Publishing. URL
- Tozasertib (VX-680) | Aurora Kinase inhibitor | CAS 639089-54-6 - Selleck Chemicals. URL
- Protein Kinases, Their Function and Implic
- ruxolitinib | DiscoveRx KINOMEscan® screen. URL
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. URL
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. URL
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- ADP-Glo™ Kinase Assay Protocol - Promega Corpor
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. URL
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. URL
- Danusertib (PHA-739358) | Aurora Kinase Inhibitor | MedChemExpress. URL
- A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors | Clinical Cancer Research - AACR Journals. URL
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- ADP-Glo(TM)
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- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
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- IC 50 values and selectivity index of pyrazolines 1-5 - ResearchG
- (PDF) RIPK1-dependent cell death: A novel target of the Aurora kinase inhibitor Tozasertib (VX-680)
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- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
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Navigating the Preclinical Maze: A Comparative ADMET Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates in late-stage development due to unfavorable pharmacokinetic and safety profiles represents a significant bottleneck. A thorough understanding of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount from the earliest stages of research. This guide provides an in-depth comparative analysis of the predicted ADMET profile of a novel pyrazole derivative, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, benchmarked against two clinically relevant pyrazole-containing drugs, Celecoxib and Rimonabant.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs.[1] Our target molecule, this compound, is a promising candidate for further investigation, but its journey towards the clinic is contingent on a favorable ADMET profile. This guide will dissect its predicted properties alongside established drugs to provide a clear, data-driven perspective for researchers, scientists, and drug development professionals.
The Critical Role of Early ADMET Profiling
The evaluation of ADMET properties in the initial phases of drug discovery is a critical risk-mitigation strategy.[2] It allows for the early identification of potential liabilities that could lead to clinical failure, such as poor oral bioavailability, rapid metabolism, or unforeseen toxicity. By integrating in silico predictions and in vitro assays, we can build a comprehensive picture of a compound's likely behavior in a biological system, guiding medicinal chemistry efforts to optimize for both potency and developability.
Comparative ADMET Analysis: A Head-to-Head Look
To contextualize the potential of this compound, we will compare its in silico predicted ADMET properties with the known profiles of Celecoxib and Rimonabant. Celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug, while Rimonabant, a cannabinoid receptor 1 antagonist, was formerly used for obesity treatment.[3][4][5][6][7] Both serve as excellent benchmarks due to their shared pyrazole core and well-documented pharmacokinetic behaviors.
Table 1: In Silico ADMET Prediction Comparison
| Parameter | This compound (Predicted) | Celecoxib (Literature Data) | Rimonabant (Literature Data) |
| Absorption | |||
| Oral Bioavailability | Moderate to High | ~40-50% (highly variable) | Low to Moderate |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | High | High | Moderate |
| P-glycoprotein Substrate | No | Yes | Yes |
| Distribution | |||
| Plasma Protein Binding (%) | >95% | ~97% | >99% |
| Blood-Brain Barrier Permeability | Likely to cross | Does not significantly cross | Readily crosses |
| Metabolism | |||
| Primary Metabolizing CYP Isoforms | Predicted CYP3A4, CYP2C9 | CYP2C9 (major), CYP3A4 (minor)[1][3] | CYP3A4, CYP2C8 |
| Metabolic Stability | Moderate | Moderate to High | Low to Moderate |
| Excretion | |||
| Primary Route of Elimination | Hepatic | Hepatic[1][3] | Hepatic |
| Toxicity | |||
| hERG Inhibition (IC₅₀) | >10 µM (Low Risk) | >10 µM (Low Risk) | ~1-5 µM (Moderate Risk) |
| Ames Mutagenicity | Negative | Negative | Negative |
| Hepatotoxicity | Low to Moderate Risk | Low Risk | Moderate to High Risk |
Disclaimer: The ADMET properties for this compound are predicted using in silico models and require experimental validation.
Deconstructing the Predictions: A Scientific Rationale
The in silico data presented in Table 1 offers a preliminary but insightful glimpse into the potential of our target compound.
Absorption: The prediction of moderate to high oral bioavailability for this compound is encouraging. This is supported by its predicted high Caco-2 permeability, suggesting efficient passive diffusion across the intestinal epithelium.[8] Crucially, its predicted non-substrate status for the P-glycoprotein (P-gp) efflux pump is a significant advantage over both Celecoxib and Rimonabant, potentially leading to more consistent absorption and reduced drug-drug interactions.
Distribution: A high degree of plasma protein binding is predicted, which is typical for lipophilic pyrazole derivatives like Celecoxib and Rimonabant.[9][10][11] While this can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging its duration of action. The prediction that it is likely to cross the blood-brain barrier (BBB) warrants further investigation and will be a critical factor depending on the intended therapeutic target.
Metabolism: The predicted metabolism by major CYP450 enzymes, particularly CYP3A4 and CYP2C9, is a key consideration.[12][13][14][15][16] This is in line with the metabolic pathways of our comparator drugs.[1][3] The moderate metabolic stability suggests a reasonable half-life, though this will need to be confirmed experimentally.
Toxicity: A low predicted risk of hERG inhibition is a major positive, as hERG channel blockade is a significant cause of cardiac toxicity and drug withdrawal.[2][17][18][19][20] The negative prediction for mutagenicity is also a critical early safety indicator. The predicted low to moderate risk of hepatotoxicity will require careful monitoring in subsequent in vitro and in vivo studies.
Experimental Validation: The Path Forward
While in silico predictions are invaluable for early assessment, they must be substantiated by robust experimental data.[21][22] The following in vitro assays are essential next steps to validate and refine our understanding of this compound's ADMET profile.
Experimental Protocols
1. Caco-2 Permeability Assay: This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[8][21][22][23][24]
-
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of the test compound in a suitable transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
2. CYP450 Inhibition Assay: This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes.[12][13][14][15][16]
-
Protocol:
-
Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and varying concentrations of the test compound.
-
Initiate the metabolic reaction by adding NADPH.
-
After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolites of the probe substrates by LC-MS/MS.
-
Calculate the IC₅₀ value for the inhibition of each CYP isoform.
-
3. hERG Inhibition Assay: This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[2][17][18][19][20]
-
Protocol (Automated Patch Clamp):
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Establish a whole-cell patch clamp configuration using an automated platform.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Calculate the IC₅₀ value for hERG channel inhibition.
-
4. Plasma Protein Binding Assay: This assay quantifies the extent to which a compound binds to plasma proteins.[9][10][11][25][26]
-
Protocol (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of the test compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction of unbound drug in plasma.
-
Visualizing the Workflow and Pathways
To provide a clearer understanding of the ADMET evaluation process and the metabolic fate of our target compound, the following diagrams are provided.
Caption: A streamlined workflow for integrated in silico and in vitro ADMET profiling.
Caption: Predicted metabolic pathway for this compound.
Conclusion and Future Directions
The initial in silico assessment of this compound presents a promising ADMET profile, particularly concerning its predicted oral absorption and low cardiotoxicity risk. When benchmarked against established drugs like Celecoxib and Rimonabant, it exhibits several potential advantages, most notably its predicted lack of P-gp efflux.
However, it is crucial to underscore that these are predictions that demand rigorous experimental validation. The outlined in vitro assays will be instrumental in confirming these findings and providing the necessary data to make informed decisions about the progression of this compound. A thorough, data-driven approach to ADMET profiling is not merely a checkbox in the drug discovery process; it is the cornerstone of developing safe and effective medicines. The journey for this compound is just beginning, but a well-defined ADMET strategy will be its most reliable compass.
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A Researcher's Guide to the Biological Validation of Novel Pyrazole Candidates
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] From anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib, the versatility of the pyrazole ring is well-established.[1][3][4] However, the journey from a promising novel pyrazole derivative in a flask to a validated biological probe or drug candidate is a rigorous, multi-step process. This guide provides a strategic framework for the biological validation of these candidates, emphasizing the causality behind experimental choices and presenting objective, data-driven comparisons.
The Validation Funnel: A Strategic Overview
The validation process is best conceptualized as a funnel, progressively narrowing a pool of candidate molecules to a single lead compound through increasingly stringent biological scrutiny. Each stage is a critical decision point, designed to answer specific questions about the compound's behavior in a biological system. This structured approach ensures that resources are focused on candidates with the highest probability of success.
Caption: The Drug Discovery Validation Funnel.
Part 1: Primary Validation - Confirming Target Engagement and Potency
The foundational question for any novel compound is simple: does it bind to its intended target in a biologically relevant context? Answering this definitively is the primary goal of the initial validation phase. Skipping this step is a common pitfall that can lead to the pursuit of compounds that produce desired effects through off-target, or non-specific, mechanisms.
Key Experimental Questions:
-
Target Engagement: Does the compound physically interact with the target protein inside a living cell?
-
Potency: What concentration of the compound is required to inhibit the target's activity?
Comparative Methodologies for Target Engagement
Two powerful, label-free techniques have become industry standards for confirming target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.
| Assay | Principle | Advantages | Considerations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[5][6] | Label-free, works with endogenous proteins, applicable in cells and tissues.[7][8] | Requires a specific antibody for detection (e.g., Western Blot), less amenable to high-throughput screening.[9] |
| NanoBRET® | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10] | High-throughput, provides quantitative affinity and residence time data in live cells.[11][12] | Requires genetic modification of the target protein, dependent on a suitable tracer molecule.[13] |
Expert Insight: The choice between CETSA and NanoBRET often depends on available tools and the desired throughput. CETSA is invaluable for validating binding to the native, unmodified protein.[5] NanoBRET excels in screening and quantitative pharmacology, allowing for detailed comparisons of compound affinity and residence time.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol outlines a method to verify that "Pyrazole-1," a hypothetical candidate, engages its target kinase (e.g., a MAP Kinase) in intact cells.
-
Cell Culture & Treatment:
-
Culture a relevant human cancer cell line (e.g., A549) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of Pyrazole-1 for 2 hours.
-
-
Heating Step:
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
-
Lysis and Centrifugation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[6]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize total protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[16]
-
-
Data Analysis:
-
Quantify band intensity at each temperature. A successful target engagement will show a "shift" in the melting curve, with more soluble protein remaining at higher temperatures in the Pyrazole-1-treated samples compared to the vehicle control.[17]
-
Part 2: Secondary Validation - Elucidating Cellular Activity and Mechanism
Once target engagement is confirmed, the next critical phase is to determine if this binding event translates into a functional cellular response. This involves assessing the compound's effect on cell health and verifying that it modulates the specific signaling pathway downstream of the target.
Key Experimental Questions:
-
Cellular Efficacy: Does the compound inhibit cell proliferation or induce cell death?
-
Mechanism of Action (MoA): Is the observed cellular effect mediated by the intended signaling pathway?
-
Selectivity: Does the compound inhibit other related proteins (off-targets)?
Assessing Cellular Efficacy: A Comparison
A common method to assess the anti-proliferative effects of pyrazole candidates is the MTT assay.[18] This colorimetric assay measures cellular metabolic activity, which is an indicator of cell viability.[19][20]
Hypothetical Data Comparison:
| Compound | Target IC50 (nM) | Cell Line (A549) GI50 (µM)[21][22] | Notes |
| Pyrazole-1 | 15 | 0.5 | Potent target inhibition translates to cellular activity. |
| Known Inhibitor | 25 | 1.2 | Serves as a positive control and benchmark. |
| Negative Control | >10,000 | >50 | Inactive pyrazole analog, controls for scaffold-specific effects. |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Confirming the Mechanism of Action via Western Blot
If Pyrazole-1 targets a kinase in the MAPK/ERK pathway, its successful engagement should lead to a decrease in the phosphorylation of downstream proteins like ERK. A Western blot is the gold-standard technique to verify this.[23][24]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole candidate.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture & Treatment:
-
Seed A549 cells and grow to 70-80% confluency.
-
Serum-starve cells overnight to reduce basal signaling.[16]
-
Treat cells with vehicle, a known inhibitor, and Pyrazole-1 at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the pathway with a growth factor (e.g., EGF) for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
-
Gel Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
A successful result will show a dose-dependent decrease in the p-ERK signal in Pyrazole-1 treated cells, while the t-ERK signal remains constant, confirming on-pathway activity.
-
Part 3: Tertiary Validation - Evaluating In Vivo Performance
The final stage of preclinical validation involves assessing the compound's efficacy and behavior in a living organism.[25] This step is crucial for determining if a potent and selective compound has the necessary pharmacokinetic properties to be a viable drug candidate.[26]
Key Experimental Questions:
-
In Vivo Efficacy: Does the compound inhibit tumor growth in an animal model?[25]
-
Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME)?
-
Pharmacodynamics (PD): Does the compound engage its target and modulate the pathway in the tumor tissue?
These studies, often involving xenograft models in mice, provide the ultimate biological validation before a compound can be considered for clinical development.[25]
Conclusion
The biological validation of novel pyrazole candidates is a systematic process of hypothesis testing. By moving from direct target engagement to cellular function and finally to in vivo efficacy, researchers can build a comprehensive data package. This layered, evidence-based approach ensures that only the most promising compounds, those with confirmed mechanisms and robust biological activity, advance toward clinical application.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
As researchers and developers in the pharmaceutical landscape, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment hinge upon the meticulous management of the chemical reagents we employ, from initial handling to final disposal. Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a halogenated pyrazole derivative, is a compound that demands such diligence. Its specific chemical structure necessitates a disposal pathway that neutralizes its potential hazards to both personnel and the environment.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, actionable understanding rooted in established safety protocols and chemical principles.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment informs every subsequent action, from the selection of personal protective equipment to the final waste stream classification. This compound is classified with several key hazards.[1][2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
These classifications dictate that direct contact must be avoided at all times. The primary risks during disposal operations are accidental ingestion from contaminated hands, skin/eye contact from splashes, and inhalation of aerosolized dust particles.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, a specific ensemble of PPE is required to establish a reliable barrier between the researcher and the chemical. The selection of PPE is not arbitrary; each component is chosen to counteract a specific risk.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face | Face shield and chemical safety glasses.[1] | Standard safety glasses are insufficient. A full face shield over safety glasses is essential to protect against splashes during waste consolidation or spill cleanup.[3][4] Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand & Skin | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[1][5] A standard lab coat must be worn and kept fully fastened.[5] |
| Respiratory | NIOSH-approved respirator (N95 or higher). | Required whenever there is a risk of generating dust or aerosols, such as during spill cleanup or weighing of the solid compound.[1] For higher levels of potential exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1] |
Waste Segregation & Collection: The Critical Path
The defining structural feature of this compound for disposal purposes is its halogenation (containing both bromine and chlorine). This places it into a specific hazardous waste category that must not be mixed with other waste streams.
The rationale for this strict segregation is twofold:
-
Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate the separation of halogenated organic compounds.[6][7]
-
Disposal Method: Halogenated organic wastes are typically destroyed via high-temperature incineration.[8] Mixing them with non-halogenated solvents complicates the incineration process and significantly increases disposal costs.[9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Procure a dedicated, chemically compatible hazardous waste container with a secure, threaded cap. The container must be in good condition and free of contamination.[10]
-
Labeling: Before adding any waste, the container must be clearly and accurately labeled. The label must include:
-
Accumulation:
-
Collect all waste containing this compound, including pure solid, contaminated solutions, and rinsates, in this designated container.
-
Keep the container closed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents accidental spills.
-
Store the container in a cool, dry, and well-ventilated satellite accumulation area.[1][2]
-
-
Final Disposal: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
Emergency Procedures: Spill & Decontamination
Accidents can occur despite the most stringent controls. A clear, pre-defined spill response plan is essential.
Immediate Spill Response:
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel.[11]
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2, including respiratory protection.[11][12]
-
Prevent Spread: Prevent the spilled material from entering drains or waterways.[1][12]
-
Cleanup (Solid Spill):
-
Gently sweep or shovel the solid material to avoid creating dust.[1]
-
Place the swept material and any contaminated cleaning tools (e.g., scoop, brush) into a sealable bag or container.[1][11]
-
Label the container clearly as "Spill Debris: this compound" and dispose of it as halogenated hazardous waste.
-
-
Decontamination:
-
Once the bulk material is removed, thoroughly wash the affected surface area with a mild detergent solution.[11]
-
Wipe the area dry with absorbent pads.
-
Place all used absorbent pads and contaminated wipes into the spill debris container.
-
Remove contaminated clothing immediately and decontaminate or dispose of it as hazardous waste.[11]
-
Conclusion
The responsible management of chemical reagents like this compound is a hallmark of scientific excellence and a fundamental aspect of laboratory safety. By adhering to this structured disposal protocol—grounded in hazard recognition, proper use of PPE, and strict waste segregation—researchers can effectively mitigate risks. This ensures that the pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they may have additional requirements for hazardous waste management.
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A Researcher's Guide to Handling Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Framework for Safety
As drug discovery and development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical protocols for handling Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a halogenated pyrazole derivative. The principles outlined here are grounded in established safety standards and are designed to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 110821-39-1) is a halogenated organic compound.[1] While comprehensive toxicological data may be limited, available information for similar pyrazole-based structures indicates several potential hazards. The compound is classified as an irritant.[1] Related compounds are known to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[2][3]
Key Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.[2][3]
-
Eye Irritation: Poses a serious risk of irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Ingestion Hazard: Considered harmful if swallowed.[3]
Given its structure as a brominated and chlorinated organic molecule, it must be treated as a halogenated compound for waste disposal purposes.[4][5]
The Core PPE Ensemble: Your First Line of Defense
For any procedure involving this compound, a baseline level of personal protective equipment is mandatory. This "Core Ensemble" is designed to mitigate risks associated with incidental exposure.[6][7]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.[8][9] It must be fully buttoned to protect personal clothing and skin from potential spills.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for working near the chemical.[6] However, due to the serious eye irritation hazard, chemical splash goggles are strongly recommended for all handling tasks.[9]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] It is crucial to inspect gloves for any signs of damage before use. If direct contact with the chemical occurs, gloves must be removed and replaced immediately, followed by hand washing.[6] For tasks with a higher risk of splash or for handling larger quantities, consider double-gloving or using a more robust glove material.[6]
Task-Specific PPE Escalation
Different laboratory procedures carry different levels of risk. A proper risk assessment is necessary to determine when to escalate PPE beyond the Core Ensemble.[6][10] The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Task | Potential Risks | Engineering Controls | Recommended PPE |
| Weighing Solid Compound | Inhalation of fine powder/dust. | Chemical Fume Hood or Ventilated Balance Enclosure. | Core Ensemble. |
| Preparing Solutions (Room Temp) | Splashes, aerosol generation. | Chemical Fume Hood. | Core Ensemble + Face Shield worn over chemical splash goggles.[6][9] |
| Running Reactions (Heated/Reflux) | Increased vapor pressure, splashes, potential for aerosolization. | Chemical Fume Hood. | Core Ensemble + Face Shield worn over chemical splash goggles.[6][9] |
| Transferring Large Volumes (>1L) | Significant splash hazard. | Chemical Fume Hood. | Core Ensemble + Face Shield worn over chemical splash goggles, plus a chemically resistant apron.[9] |
| Cleaning Glassware | Contact with residual chemical. | Well-ventilated area or fume hood. | Heavy-duty gloves over nitrile gloves, chemical splash goggles. |
Operational Protocols: Donning, Doffing, and Disposal
The effectiveness of PPE is directly tied to its correct use.[11] Adhering to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Procedure:
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the face shield (if required for the task).
-
Perform hand hygiene (wash hands thoroughly).
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a proper technique to avoid touching the outer surface with bare skin.
-
Remove the face shield (if used).
-
Remove the lab coat by rolling it inside-out and avoiding contact with the exterior.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Below is a workflow diagram illustrating the critical sequence for safely donning and doffing PPE to minimize exposure risk.
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as halogenated organic waste .[4][5]
-
Segregation is Key: Never mix halogenated waste with non-halogenated solvent waste.[12] The disposal methods for these two streams are different, and cross-contamination can lead to complex and costly disposal procedures.[12]
-
Contaminated PPE: All disposable PPE, such as gloves, that comes into contact with the compound should be considered contaminated solid waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Containers: All waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[4][13] They must be labeled with the words "Hazardous Waste" and a full list of their contents.[4][13]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring both personal safety and the integrity of your research.
References
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- Chems.eu. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab.
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- Office of Environmental Health and Safety, Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories.
- CP Lab Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
